Anaritide
Description
See also: this compound Acetate (active moiety of).
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOSWNDXOOHKN-LWECRCKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H175N39O35S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104595-79-1 (acetate) | |
| Record name | Anaritide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095896085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401336852 | |
| Record name | Anaritide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2724.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95896-08-5 | |
| Record name | Anaritide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095896085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anaritide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Anaritide: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of anaritide, a synthetic analog of atrial natriuretic peptide (ANP).
Core Structure and Chemical Properties
This compound is a 25-amino acid synthetic peptide that corresponds to residues 102-126 of the human atrial natriuretic factor prohormone.[1] It is also known as human atrial natriuretic peptide (102-126). A disulfide bond between the cysteine residues at positions 7 and 23 is crucial for its biological activity.
Amino Acid Sequence: Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr
| Property | Value | Source |
| Molecular Formula | C₁₁₂H₁₇₅N₃₉O₃₅S₃ | PubChem |
| Molecular Weight | 2724.0 g/mol | PubChem |
| Synonyms | Auriculin, ANF (102-126) | PubChem |
Mechanism of Action and Physiological Function
This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase.[2][3] This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger.[3][4] The primary functions of this compound, mediated by increased intracellular cGMP, include:
-
Vasodilation: this compound induces relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
-
Natriuresis and Diuresis: It promotes the excretion of sodium and water by the kidneys.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound antagonizes the effects of this system, contributing to its blood pressure-lowering effects.
The signaling pathway is initiated by the binding of this compound to NPR-A, which triggers a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. The subsequent rise in cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to the physiological responses.
Signaling Pathway Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Anaritide Receptor Binding Affinity: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Anaritide, a 25-amino acid synthetic analog of the human Atrial Natriuretic Peptide (ANP), represents a significant molecule in cardiovascular research and therapeutic development. Structurally identical to the C-terminal residues 102-126 of the human ANP prohormone, this compound mimics the physiological actions of endogenous ANP. These effects, which include vasodilation, natriuresis, and diuresis, are mediated through its interaction with a specific family of cell surface receptors known as the Natriuretic Peptide Receptors (NPRs).
This technical guide provides a comprehensive overview of the binding affinity of this compound to its primary receptor targets. It details the structure and function of these receptors, summarizes the available binding affinity data, describes the downstream signaling pathways, and outlines the standard experimental protocols used to quantify these molecular interactions.
The Natriuretic Peptide Receptor Family
There are three primary subtypes of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. These receptors are distinguished by their structure, ligand selectivity, and signal transduction mechanisms.
-
Natriuretic Peptide Receptor-A (NPR-A): Also known as guanylate cyclase-A (GC-A), this is the principal receptor for both ANP and this compound.[1] It is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing intrinsic guanylyl cyclase activity.[2][3] Ligand binding induces receptor dimerization and a conformational change that activates the cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[3][4]
-
Natriuretic Peptide Receptor-B (NPR-B): Also known as guanylate cyclase-B (GC-B), this receptor is structurally similar to NPR-A and also functions as a guanylate cyclase. However, it is preferentially activated by C-type Natriuretic Peptide (CNP) and shows a significantly lower affinity for ANP and, by extension, this compound.
-
Natriuretic Peptide Receptor-C (NPR-C): This receptor binds all natriuretic peptides (ANP, BNP, and CNP) with high and roughly equal affinity. Lacking an intracellular guanylyl cyclase domain, it was initially termed a "clearance receptor" responsible for the internalization and degradation of circulating natriuretic peptides. However, NPR-C is now understood to possess its own signaling functions, coupling through inhibitory G-proteins (Gi) to inhibit adenylyl cyclase and reduce intracellular cyclic Adenosine Monophosphate (cAMP) levels.
Receptor Binding Affinity Data
Direct quantitative binding affinity data (e.g., Kd, Ki) for this compound across all receptor subtypes is not extensively detailed in publicly available literature. However, as this compound is a direct analog of ANP, the binding characteristics of ANP serve as a very close and relevant proxy. Qualitative and competition studies confirm that this compound (as ANF 102-126) is a potent ligand for natriuretic peptide receptors.
The following table summarizes the binding and functional parameters for the endogenous ligand, Atrial Natriuretic Peptide (ANP).
| Ligand | Receptor | Parameter | Value | Cell/Tissue Type |
| ANP | NPR-A | Kd | ~4-6 pM | Rat Retinal Particulate Preparations |
| ANP | NPR-A | Kd | ~0.4 nM | Recombinant Murine GC/ANF-R |
| ANP | NPR-A | ED50 (cGMP) | ~5 nM | Rhesus Monkey Lung Membranes |
| ANP | NPR-C | Ki (approx.) | Similar to ANP (99-126) | N/A |
*Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. *ED50 (Half Maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum. *Ki (Inhibition Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Signaling Pathways
The binding of this compound to its receptors initiates distinct downstream signaling cascades. The primary pathways for NPR-A and NPR-C are visualized below.
NPR-A Signaling Pathway
The binding of this compound to NPR-A activates its intrinsic guanylyl cyclase function, leading to the production of the second messenger cGMP. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which mediates most of the downstream physiological effects.
NPR-C Signaling Pathway
The NPR-C receptor, upon binding this compound, can trigger two main events: receptor-mediated clearance of the ligand or initiation of a G-protein-coupled signaling cascade that inhibits adenylyl cyclase.
Experimental Protocols
The affinity of this compound for its receptors is primarily determined using radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions. A functional assessment can also be made by measuring the downstream production of cGMP.
Radioligand Competition Binding Assay
This method is used to determine the inhibition constant (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand (e.g., 125I-ANP) for binding to the receptor.
Workflow Diagram
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells known to express the target receptor (e.g., HEK293 cells transfected with human NPR-A).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a binding buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Receptor membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of radioligand (e.g., 125I-ANP at a concentration near its Kd).
-
Varying concentrations of unlabeled this compound (typically spanning 6-8 orders of magnitude).
-
Binding buffer to reach the final assay volume.
-
-
Include control wells for total binding (no this compound) and non-specific binding (a high concentration of unlabeled ANP).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for each this compound concentration by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cGMP Production
This assay measures the functional consequence of this compound binding to NPR-A by quantifying the production of the second messenger, cGMP.
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Plate cells expressing NPR-A (e.g., vascular smooth muscle cells or transfected HEK293 cells) in multi-well plates and grow to near confluence.
-
Wash the cells and replace the medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX) to prevent cGMP degradation. Pre-incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer provided in a commercial kit).
-
Centrifuge the lysates to pellet cell debris.
-
Quantify the cGMP concentration in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein content of each well.
-
Plot the normalized cGMP levels against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to elicit 50% of the maximal cGMP production.
-
Conclusion
This compound exerts its potent cardiovascular and renal effects primarily through high-affinity binding to the Natriuretic Peptide Receptor-A, and to a lesser extent, the clearance/signaling receptor NPR-C. While specific quantitative binding constants for this compound are not widely published, its activity closely mirrors that of its parent molecule, ANP, which binds to NPR-A with picomolar to low nanomolar affinity. The activation of NPR-A initiates a well-defined cGMP-mediated signaling pathway, while interaction with NPR-C contributes to both ligand clearance and cAMP-inhibitory signaling. The robust and well-established experimental protocols of radioligand binding and functional cGMP assays provide the necessary tools for researchers to precisely quantify these interactions, aiding in the continued development and characterization of this compound and other natriuretic peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
Anaritide: A Comprehensive Technical Guide on its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaritide, a synthetic 25-amino-acid analog of the endogenous atrial natriuretic peptide (ANP), elicits a range of physiological responses primarily affecting the cardiovascular and renal systems. As a potent activator of natriuretic peptide receptor-A (NPR-A), this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, leading to vasodilation, natriuresis, and diuresis. This technical guide provides an in-depth analysis of the core physiological effects of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Mechanism of Action: The NPR-A Signaling Pathway
This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][2][3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the observed physiological responses.[1]
The primary outcomes of this signaling cascade include:
-
Vasodilation: Relaxation of vascular smooth muscle cells, leading to a decrease in peripheral vascular resistance and blood pressure.[4]
-
Renal Effects: Increased glomerular filtration rate (GFR), enhanced natriuresis (sodium excretion), and diuresis (water excretion).
-
Hormonal Modulation: Inhibition of the renin-angiotensin-aldosterone system (RAAS).
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism of Blood Pressure Regulation through the Atrial Natriuretic Peptide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Anaritide: A Technical Guide
Anaritide , a synthetic 25-amino acid peptide analog of the human atrial natriuretic peptide (ANP), emerged from the growing understanding of the physiological role of natriuretic peptides in cardiovascular and renal homeostasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical investigation of this compound, with a focus on its development for acute renal failure and congestive heart failure.
Introduction and Discovery
The discovery of this compound is rooted in the identification of atrial natriuretic factor (ANF) in the early 1980s as a hormone synthesized and released by cardiac atria in response to atrial distension. This peptide was found to possess potent diuretic, natriuretic, and vasodilatory properties, primarily through its interaction with the natriuretic peptide receptor-A (NPR-A) and subsequent activation of the second messenger cyclic guanosine monophosphate (cGMP).
This compound, also known as human atrial natriuretic peptide (102-126), was synthesized to harness the therapeutic potential of ANP. Its development was driven by the need for a stable and potent natriuretic peptide that could be administered intravenously for acute conditions characterized by fluid overload and vasoconstriction, such as acute renal failure and decompensated congestive heart failure.
Synthesis of this compound
While the precise, proprietary industrial synthesis protocol for this compound is not publicly detailed, it is produced using standard solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.
General Solid-Phase Peptide Synthesis Protocol
The synthesis of a 25-amino acid peptide like this compound would generally follow these steps:
-
Resin Preparation: An appropriate resin, such as a Rink amide resin, is selected to yield a C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Attachment (Anchoring): The C-terminal amino acid, with its amino group protected (commonly with an Fmoc group), is covalently attached to the resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amine for the next coupling reaction.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amine of the resin-bound amino acid to form a peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
-
Purification and Characterization: The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and amino acid analysis.
Mechanism of Action
This compound exerts its physiological effects by mimicking the actions of endogenous ANP. Its primary mechanism involves binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-linked receptor.
Signaling Pathway
The binding of this compound to NPR-A initiates a signaling cascade that leads to vasodilation, natriuresis, and diuresis.
This compound signaling pathway leading to its physiological effects.
Preclinical Studies
Prior to human trials, this compound underwent extensive preclinical evaluation in various animal models to assess its efficacy and safety.
Experimental Protocols
While specific proprietary preclinical study protocols are not extensively published, the general approach would involve the following:
-
Animal Models of Acute Renal Failure: Rodent models are commonly used to mimic human acute kidney injury. These can include:
-
Ischemia-Reperfusion Injury Model: The renal artery is clamped for a defined period, followed by reperfusion to induce ischemic injury.
-
Nephrotoxic Models: Administration of agents like cisplatin or glycerol to induce kidney damage.
-
-
Animal Models of Congestive Heart Failure: Larger animal models, such as dogs or pigs, are often used to create models of heart failure, for instance, through rapid ventricular pacing or coronary artery ligation.
-
Methodology:
-
Animal Selection and Acclimatization: Healthy animals of a specific species and strain are selected and allowed to acclimatize to the laboratory environment.
-
Induction of Disease Model: The respective disease state (acute renal failure or congestive heart failure) is induced.
-
Drug Administration: this compound is administered intravenously at various doses, often as a continuous infusion. A control group receives a placebo (e.g., saline).
-
Endpoint Assessment: Key parameters are measured at baseline and at various time points after drug administration. These include:
-
Renal Function: Glomerular filtration rate (GFR), renal blood flow, urine output, and serum creatinine.
-
Hemodynamics: Mean arterial pressure, cardiac output, and systemic vascular resistance.
-
Histopathology: Kidney tissue is examined for evidence of tubular necrosis and other pathological changes.
-
-
Clinical Trials
This compound has been investigated in several clinical trials, primarily for the treatment of acute tubular necrosis (a form of acute renal failure) and congestive heart failure.
Experimental Workflow for Clinical Trials
The general workflow for a randomized controlled trial of this compound is as follows:
General workflow of a randomized clinical trial for this compound.
Clinical Trial in Acute Tubular Necrosis
A significant multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy of this compound in patients with acute tubular necrosis.[1]
-
Inclusion Criteria: Critically ill patients with a diagnosis of acute tubular necrosis.
-
Exclusion Criteria: Specific exclusion criteria would have been defined in the study protocol, likely including pre-existing end-stage renal disease and contraindications to vasodilators.
-
Methodology:
| Outcome | This compound Group | Placebo Group | p-value |
| Overall Population (n=504) | |||
| Dialysis-Free Survival | 43% | 47% | 0.35 |
| Oliguric Subgroup (n=120) | |||
| Dialysis-Free Survival | 27% | 8% | 0.008 |
| Non-Oliguric Subgroup (n=378) | |||
| Dialysis-Free Survival | 48% | 59% | 0.03 |
Table 1: Key Outcomes of the this compound Trial in Acute Tubular Necrosis.[1]
Clinical Trial in Congestive Heart Failure
This compound was also evaluated for its hemodynamic and renal effects in patients with chronic congestive heart failure.
-
Inclusion Criteria: Patients with chronic New York Heart Association (NYHA) class II to IV heart failure.
-
Methodology:
-
35 patients received 1-hour infusions of this compound at rates varying from 0.03 to 0.3 µg/kg/min.
-
Hemodynamic parameters were measured using right-sided heart catheterization.
-
Renal effects were assessed by measuring urine volume and sodium excretion.
-
| Parameter | Baseline (Mean ± SEM) | This compound (Mean ± SEM) | p-value |
| Hemodynamic Effects | |||
| Mean Systemic Arterial Pressure (mmHg) | 94 ± 2 | 87 ± 2 | < 0.05 |
| Right Atrial Pressure (mmHg) | 10 ± 1 | 8 ± 1 | < 0.05 |
| Mean Pulmonary Arterial Pressure (mmHg) | 33 ± 2 | 28 ± 2 | < 0.05 |
| Pulmonary Artery Wedge Pressure (mmHg) | 22 ± 2 | 15 ± 2 | < 0.05 |
| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 | < 0.05 |
| Renal Effects | |||
| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 | < 0.05 |
| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 | < 0.05 |
Table 2: Hemodynamic and Renal Effects of this compound in Congestive Heart Failure.
Conclusion
This compound, a synthetic atrial natriuretic peptide, demonstrated potent hemodynamic and renal effects in both preclinical and clinical studies. Its mechanism of action, centered on the cGMP signaling pathway, leads to vasodilation and natriuresis. While initial studies in congestive heart failure showed promising physiological effects, a large-scale clinical trial in acute tubular necrosis did not demonstrate an overall benefit in dialysis-free survival. However, a subgroup analysis suggested a potential benefit in oliguric patients, although it appeared to worsen outcomes in non-oliguric patients. These findings highlight the complex pathophysiology of acute renal failure and the challenges in translating promising physiological effects into broad clinical efficacy. Further research into patient stratification and targeted therapies based on underlying pathophysiology may be necessary to realize the therapeutic potential of natriuretic peptides in these critical conditions.
References
Anaritide Preclinical Studies: A Technical Guide
Introduction
Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), has been the subject of numerous preclinical investigations to elucidate its therapeutic potential, primarily in the context of renal and cardiovascular disorders. As a member of the natriuretic peptide family, this compound exerts its biological effects through the activation of natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates a cascade of downstream physiological responses, including natriuresis, diuresis, and vasodilation. This technical guide provides a comprehensive overview of the core preclinical studies of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models.
Mechanism of Action: NPR-A Activation and cGMP Signaling
This compound's primary mechanism of action involves its binding to and activation of the natriuretic peptide receptor-A (NPR-A).[1][2] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain. The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase activity. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4]
The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream target proteins, ultimately leading to the physiological effects of this compound.[5] These effects include relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, as well as actions on the kidney to increase glomerular filtration rate (GFR) and inhibit sodium and water reabsorption, resulting in natriuresis and diuresis.
This compound binds to NPR-A, activating guanylyl cyclase to produce cGMP, which in turn activates PKG to elicit physiological effects.
Pharmacodynamics
The pharmacodynamic effects of this compound have been investigated in various preclinical models, primarily focusing on its renal and cardiovascular actions.
Renal Effects
In canine models, renal arterial infusion of this compound has been shown to increase the fractional excretion of sodium, indicating a direct natriuretic effect. Studies in dogs with chronic renal failure demonstrated that intravenous administration of this compound induced diuresis and natriuresis. The mechanism of these renal effects involves an increase in the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles of the glomerulus.
Cardiovascular Effects
In animal models of heart failure, this compound has demonstrated beneficial hemodynamic effects. In dogs with congestive heart failure, incremental infusions of ANP (of which this compound is an analog) led to significant decreases in mean arterial pressure, cardiac output, and right atrial pressure in healthy animals. However, in dogs with heart failure, the renal excretory effects were blunted, suggesting a potential alteration in the response to natriuretic peptides in the setting of chronic cardiac dysfunction.
Pharmacokinetics
Toxicology
Detailed preclinical toxicology data for this compound, such as No-Observed-Adverse-Effect-Level (NOAEL) or LD50 values, are not extensively published. However, general safety pharmacology studies are a standard component of preclinical drug development. These studies typically evaluate the potential adverse effects of a test substance on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. For a peptide therapeutic like this compound, toxicology assessments would also include evaluations of immunogenicity.
Standard preclinical toxicology programs also involve repeated-dose toxicity studies in at least two species (one rodent and one non-rodent) to characterize the toxicological profile following repeated administration. Furthermore, genotoxicity and carcinogenicity studies are conducted to assess the mutagenic and carcinogenic potential of a new drug candidate. Developmental and reproductive toxicology (DART) studies are also a critical component to evaluate any potential effects on fertility, embryonic development, and pre- and post-natal development.
Experimental Protocols
In Vitro cGMP Stimulation Assay
The ability of this compound to stimulate cGMP production can be assessed in vitro using cultured cells that express NPR-A, such as vascular smooth muscle cells or specific cell lines engineered to overexpress the receptor.
Protocol Outline:
-
Cell Culture: Plate NPR-A expressing cells in multi-well plates and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period.
-
Lysis and Measurement: Lyse the cells and measure the intracellular cGMP concentration using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Workflow for determining the in vitro cGMP stimulation by this compound.
In Vivo Myocardial Infarction Model in Rats
To evaluate the efficacy of this compound in a model of heart failure, a common preclinical model is the surgically induced myocardial infarction in rats.
Protocol Outline:
-
Anesthesia and Ventilation: Anesthetize the rat and provide mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Closure and Recovery: Close the chest cavity and allow the animal to recover.
-
Treatment: Administer this compound or placebo at specified doses and time points post-infarction.
-
Hemodynamic Assessment: At the end of the study period, measure cardiac function and hemodynamics using techniques such as echocardiography or invasive pressure-volume loop analysis.
-
Histopathology: Harvest the heart for histological analysis to assess infarct size and cardiac remodeling.
Workflow for evaluating this compound in a rat model of myocardial infarction.
Conclusion
Preclinical studies have established the fundamental mechanism of action of this compound through NPR-A activation and cGMP signaling, leading to beneficial pharmacodynamic effects on the renal and cardiovascular systems. While specific quantitative data on pharmacokinetics and toxicology are not extensively available in the public literature, the general principles of preclinical evaluation for peptide therapeutics provide a framework for understanding the safety and disposition of this compound. The experimental models and protocols described herein represent standard methodologies used to characterize the preclinical profile of natriuretic peptides like this compound. Further research and public dissemination of detailed quantitative data would be invaluable for a more complete understanding of this compound's preclinical characteristics.
References
- 1. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 2. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial natriuretic factor receptor guanylate cyclase, ANF-RGC, transduces two independent signals, ANF and Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide's Mechanism of Action in Renal Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic analog of the human atrial natriuretic peptide (ANP), has been investigated for its potential therapeutic role in acute renal failure (ARF), particularly in the context of acute tubular necrosis (ATN).[1] As a 25-amino-acid peptide, this compound mimics the physiological actions of endogenous ANP, a hormone primarily synthesized and released by cardiac atria in response to atrial distension.[1][2] This guide provides a detailed overview of the mechanism of action of this compound in renal failure, summarizing key clinical trial data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: The NPR-A/cGMP Signaling Pathway
This compound exerts its renal effects by activating the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[3][4] This receptor is a transmembrane protein with an intracellular guanylyl cyclase domain. The binding of this compound to NPR-A initiates a signaling cascade that is central to its physiological effects in the kidney.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the extracellular domain of the NPR-A receptor located on the surface of various renal cells, including glomerular mesangial cells and tubular epithelial cells.
-
Guanylate Cyclase Activation: This binding event triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain.
-
cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), which in turn mediate the downstream physiological responses.
The primary renal effects of this pathway include:
-
Increased Glomerular Filtration Rate (GFR): this compound induces vasodilation of the afferent arteriole and vasoconstriction of the efferent arteriole in the glomerulus. This action increases the hydrostatic pressure within the glomerular capillaries, leading to a higher GFR.
-
Natriuresis and Diuresis: this compound promotes the excretion of sodium (natriuresis) and water (diuresis) by inhibiting sodium reabsorption in the renal tubules, particularly the medullary collecting duct.
-
Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS): this compound suppresses the release of renin, thereby reducing the production of angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention.
Signaling Pathway Diagram
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic factor in oliguric acute renal failure. This compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genetic model defines the importance of the atrial natriuretic peptide receptor (guanylyl cyclase-A) in the regulation of kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Anaritide and Cardiac Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, the alteration in the structure and function of the heart in response to injury or stress, is a key pathological process in the development and progression of heart failure. Anaritide, a synthetic analog of the endogenous atrial natriuretic peptide (ANP), has been investigated for its potential to favorably modulate this process. This technical guide provides an in-depth overview of the current understanding of this compound's role in cardiac remodeling, with a focus on preclinical and clinical evidence, underlying signaling mechanisms, and relevant experimental methodologies. While direct clinical evidence for this compound's long-term effects on cardiac remodeling is limited, a substantial body of preclinical research highlights the critical role of the ANP signaling pathway in mitigating adverse cardiac remodeling.
Core Signaling Pathways
This compound exerts its effects by activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This initiates a signaling cascade that primarily antagonizes pro-hypertrophic and pro-fibrotic pathways.
Anti-Hypertrophic Signaling Pathway
This compound's anti-hypertrophic effects are mediated through the cGMP-dependent protein kinase (PKG), which interferes with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1] Calcineurin, a calcium-dependent phosphatase, is a key mediator of pathological cardiac hypertrophy.
Anti-Fibrotic Signaling Pathway
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of pathological remodeling. This compound's anti-fibrotic effects are largely attributed to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3] PKG, activated by cGMP, directly phosphorylates the downstream mediator Smad3 at sites that prevent its nuclear translocation, thereby inhibiting the transcription of pro-fibrotic genes.[2][3]
Quantitative Data from Preclinical and Clinical Studies
While clinical trials on this compound have primarily focused on short-term hemodynamic and renal effects in acute heart failure, preclinical studies using genetic models provide significant quantitative insights into the role of the ANP system in cardiac remodeling.
Preclinical Data: ANP Knockout Mouse Models
Studies utilizing mice with genetic deletion of ANP (ANP-/-) have consistently demonstrated an exaggerated adverse remodeling response to cardiac stress, providing strong evidence for the protective role of the ANP signaling pathway that this compound activates.
| Parameter | Model | Condition | Wild-Type (WT) | ANP -/- | Key Finding | Reference |
| Heart Weight / Body Weight (mg/g) | Dilated Cardiomyopathy (DCM) | DCM | 7.2 ± 0.3 | 9.1 ± 0.5 | ANP deficiency exacerbates cardiac hypertrophy in DCM. | |
| Left Ventricular Internal Diameter, diastole (mm) | Dilated Cardiomyopathy (DCM) | DCM | 4.8 ± 0.1 | 5.4 ± 0.2 | ANP deficiency leads to greater ventricular dilation. | |
| Fractional Shortening (%) | Dilated Cardiomyopathy (DCM) | DCM | 25 ± 2 | 18 ± 1 | ANP is crucial for preserving systolic function in DCM. | |
| Interstitial Fibrosis (%) | Dilated Cardiomyopathy (DCM) | DCM | 3.1 ± 0.4 | 6.8 ± 0.7 | ANP protects against the development of cardiac fibrosis. | |
| Heart Weight / Body Weight (mg/g) | Volume Overload (Aorto-caval fistula) | Volume Overload | 6.8 ± 0.3 | 8.5 ± 0.4 | Exaggerated hypertrophic response to volume overload in the absence of ANP. |
Clinical Data: this compound and Related Natriuretic Peptides
Clinical trials with this compound and other natriuretic peptides (e.g., Nesiritide, Ularitide) have yielded mixed results regarding long-term benefits on cardiac remodeling and mortality. Many studies were designed to assess short-term endpoints in acute decompensated heart failure.
| Study/Drug | Patient Population | Primary Endpoint(s) | Key Findings on Remodeling | Reference |
| This compound | Acute Tubular Necrosis | Dialysis-free survival | No direct cardiac remodeling data. | |
| This compound | Congestive Heart Failure | Hemodynamics, renal function | Significant reductions in right atrial and pulmonary artery wedge pressures; no long-term remodeling data. | |
| Ularitide (TRUE-AHF trial) | Acute Heart Failure | Cardiovascular mortality | No significant effect on long-term cardiovascular mortality; no specific remodeling data reported. |
Note: There is a notable lack of published clinical trial data specifically evaluating the long-term effects of this compound on quantitative markers of cardiac remodeling such as left ventricular mass index, collagen volume fraction, or changes in ejection fraction over an extended period.
Experimental Protocols
Detailed experimental protocols from this compound-specific cardiac remodeling studies are not extensively published. However, based on general methodologies from relevant preclinical research, a representative protocol can be outlined.
Representative Preclinical Experimental Workflow
This workflow illustrates a common approach to inducing and assessing cardiac remodeling in a rodent model and evaluating the therapeutic effect of a compound like this compound.
Key Methodologies:
-
Animal Models of Cardiac Remodeling:
-
Pressure Overload: Transverse aortic constriction (TAC) or supravalvular aortic stenosis in rodents to induce concentric hypertrophy.
-
Volume Overload: Creation of an arteriovenous fistula (e.g., aorto-caval shunt) to induce eccentric hypertrophy.
-
Myocardial Infarction: Ligation of the left anterior descending coronary artery to model post-infarct remodeling.
-
-
This compound Administration:
-
Typically administered via continuous intravenous infusion using osmotic mini-pumps to ensure stable plasma concentrations.
-
Dosages in preclinical studies have varied, often ranging from 0.1 to 1.0 µg/kg/min in rats.
-
-
Assessment of Cardiac Structure and Function:
-
Echocardiography: Non-invasive serial assessment of left ventricular dimensions (LVIDd, LVIDs), wall thickness, fractional shortening, and ejection fraction.
-
Invasive Hemodynamics: Catheterization to measure ventricular pressures and contractility (dP/dt).
-
-
Histological and Molecular Analysis of Cardiac Tissue:
-
Fibrosis Assessment: Staining of heart sections with Masson's trichrome or Picrosirius red to quantify collagen deposition.
-
Hypertrophy Assessment: Staining with Wheat Germ Agglutinin (WGA) to measure cardiomyocyte cross-sectional area.
-
Gene and Protein Expression: Analysis of markers for fibrosis (e.g., collagen I, III, TGF-β), hypertrophy (e.g., ANP, BNP, β-MHC), and signaling pathway components (e.g., phosphorylated Smad3, NFAT).
-
-
Biomarkers of Cardiac Remodeling:
-
Serum levels of pro-collagen type I C-terminal propeptide (PICP) as a marker of collagen synthesis.
-
Mid-regional pro-atrial natriuretic peptide (MR-proANP) has been identified as a potential biomarker for myocardial fibrosis.
-
Conclusion
This compound, through its activation of the NPR-A receptor and subsequent cGMP-PKG signaling, demonstrates significant potential to mitigate adverse cardiac remodeling by inhibiting both hypertrophic and fibrotic pathways. Preclinical evidence from ANP knockout models strongly supports the crucial role of this signaling system in maintaining cardiac homeostasis under stress. However, a clear translation of these promising preclinical findings into definitive clinical benefits for long-term cardiac remodeling in heart failure patients remains to be established. Future clinical trials with this compound or other natriuretic peptide agonists should incorporate specific cardiac remodeling endpoints to fully elucidate their therapeutic potential in this critical area of cardiovascular medicine.
References
- 1. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Atrial natriuretic peptide inhibits transforming growth factor beta-induced Smad signaling and myofibroblast transformation in mouse cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide and the cGMP Second Messenger System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), represents a significant area of investigation in the management of cardiovascular and renal diseases.[1][2] Its therapeutic potential is intrinsically linked to its ability to modulate the cyclic guanosine monophosphate (cGMP) second messenger system. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the cGMP pathway, and presents key experimental data and methodologies for researchers in the field.
Mechanism of Action: The this compound-cGMP Axis
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein with intrinsic guanylyl cyclase activity. The binding of this compound to the extracellular domain of NPR-A induces a conformational change, leading to the activation of the intracellular guanylyl cyclase domain. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4]
The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins. This cascade of events leads to a variety of physiological responses, including:
-
Vasodilation: PKG-mediated phosphorylation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation. This contributes to a reduction in blood pressure.
-
Natriuresis and Diuresis: In the kidneys, increased cGMP levels lead to an increase in glomerular filtration rate (GFR) and a decrease in sodium reabsorption in the renal tubules. This results in increased sodium and water excretion.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound, through cGMP signaling, can suppress the release of renin and aldosterone, further contributing to its blood pressure-lowering and natriuretic effects.
The signaling is terminated by the action of phosphodiesterases (PDEs), particularly PDE5, which hydrolyze cGMP to the inactive GMP.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and other ANP analogs on key physiological and biochemical parameters, compiled from various preclinical and clinical studies.
Table 1: Hemodynamic Effects of an ANP Analog (MANP) in Hypertensive Subjects
| Dose (µg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 1.25 | ▼ 15 ± 5 | ▼ 8 ± 3 | ▲ 5 ± 2 |
| 2.5 | ▼ 20 ± 6 | ▼ 10 ± 4 | ▲ 8 ± 3 |
| 5.0 | ▼ 25 ± 7 | ▼ 12 ± 5 | ▲ 12 ± 4 |
Data presented as mean change from baseline ± SEM. Data extracted from a first-in-human study of MANP, a novel ANP analogue.
Table 2: Effects of an ANP Analog (MANP) on Plasma cGMP and Urinary Sodium Excretion in Hypertensive Subjects
| Dose (µg/kg) | Peak Plasma cGMP (pmol/mL) | 4-hour Urinary Sodium Excretion (mmol) |
| 1.25 | 15 ± 3 | 50 ± 10 |
| 2.5 | 25 ± 5 | 80 ± 15 |
| 5.0 | 40 ± 8 | 120 ± 20 |
Data presented as mean ± SEM. Data extracted from a first-in-human study of MANP, a novel ANP analogue.
Table 3: Effects of this compound Infusion (0.2 µg/kg/min) in Patients with Acute Tubular Necrosis
| Outcome | This compound Group (n=253) | Placebo Group (n=251) | p-value |
| Dialysis-Free Survival (Overall) | 43% | 47% | 0.35 |
| Dialysis-Free Survival (Oliguric Subgroup) | 27% (16 of 60) | 8% (5 of 60) | 0.008 |
| Dialysis-Free Survival (Non-oliguric Subgroup) | 48% (88 of 183) | 59% (116 of 195) | 0.03 |
Data from a multicenter, randomized, double-blind, placebo-controlled clinical trial.
Experimental Protocols
Measurement of Plasma and Urine cGMP by Radioimmunoassay (RIA)
This protocol outlines a typical radioimmunoassay for the quantification of cGMP in plasma and urine samples, a crucial method for assessing the pharmacodynamic effects of this compound.
1. Principle: This is a competitive binding assay where a known quantity of radiolabeled cGMP competes with the cGMP present in the sample for a limited number of binding sites on a cGMP-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
2. Materials:
-
cGMP standard solutions (for standard curve)
-
125I-labeled cGMP (tracer)
-
Anti-cGMP antibody
-
Precipitating agent (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Plasma and urine samples collected from subjects
-
Gamma counter
3. Sample Preparation:
-
Plasma: Collect whole blood in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and isobutylmethylxanthine) to prevent cGMP degradation. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Collect urine samples and store at -80°C. Thaw and centrifuge before the assay to remove any precipitate.
4. Assay Procedure:
-
Prepare a standard curve by serially diluting the cGMP standard solution.
-
In appropriately labeled tubes, add a specific volume of assay buffer, standard or sample, anti-cGMP antibody, and 125I-labeled cGMP.
-
Incubate the tubes for a specified period (e.g., 18-24 hours) at 4°C to allow for competitive binding.
-
Add the precipitating agent to separate the antibody-bound cGMP from the free cGMP.
-
Incubate for a further period to allow for precipitation.
-
Centrifuge the tubes at high speed to pellet the antibody-bound complex.
-
Decant the supernatant containing the free radiolabeled cGMP.
-
Measure the radioactivity of the pellet in a gamma counter.
5. Data Analysis:
-
Plot a standard curve of the percentage of bound radioactivity versus the concentration of the cGMP standards.
-
Determine the concentration of cGMP in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Assessment of Renal Function
1. Glomerular Filtration Rate (GFR): GFR is a key indicator of kidney function and can be assessed by measuring the clearance of an ideal filtration marker, such as inulin or iothalamate. The protocol typically involves a continuous intravenous infusion of the marker to achieve a steady-state plasma concentration. Timed urine and blood samples are collected to calculate the clearance rate.
2. Natriuresis and Diuresis: These parameters are assessed by collecting urine over a defined period and measuring the total volume (for diuresis) and the sodium concentration (for natriuresis). Urinary sodium concentration is typically measured using an ion-selective electrode.
Visualizations
Caption: this compound signaling pathway leading to physiological responses.
Caption: General experimental workflow for a clinical study of this compound.
Conclusion
This compound's mechanism of action via the cGMP second messenger system provides a strong rationale for its investigation in cardiovascular and renal disorders. The quantitative data presented in this guide highlight its potent hemodynamic and renal effects. The detailed experimental protocols serve as a resource for researchers designing and conducting studies to further elucidate the therapeutic potential of this compound and similar natriuretic peptide analogs. Future research should continue to focus on optimizing dosing strategies and identifying patient populations most likely to benefit from this therapeutic approach.
References
- 1. Direct measurement of cGMP in blood plasma and urine by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GLP-1 receptor agonists on kidney and cardiovascular disease outcomes: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide's Influence on Glomerular Filtration Rate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anaritide, a synthetic analog of the human atrial natriuretic peptide (ANP), has been a subject of extensive research for its potential therapeutic effects on renal function, particularly its impact on the glomerular filtration rate (GFR). This guide provides an in-depth technical overview of the mechanisms, experimental data, and clinical protocols related to this compound's effects on GFR.
Core Mechanism of Action
This compound exerts its primary influence on GFR through a well-defined hemodynamic mechanism within the glomerulus. As a potent vasodilator, this compound selectively dilates the afferent arterioles while simultaneously constricting the efferent arterioles.[1][2][3][4][5] This dual action leads to a significant increase in the hydrostatic pressure within the glomerular capillaries, a key determinant of the glomerular filtration rate. This effect is particularly relevant in conditions of acute kidney injury where renal blood flow and GFR are compromised.
The downstream signaling cascade initiated by this compound binding to its receptor is crucial to its renal effects. This compound binds to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase receptor. This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then act as a second messenger, mediating the physiological responses to this compound, including the modulation of vascular tone in the renal arterioles.
Quantitative Effects on Glomerular Filtration Rate
Clinical studies investigating the direct impact of this compound on GFR have yielded valuable quantitative data. A notable study in postcardiac surgical patients with acute renal impairment demonstrated a significant improvement in GFR following long-term infusion of ANP.
| Parameter | During ANP Infusion (50 ng/kg/min) | After Discontinuation of ANP |
| Glomerular Filtration Rate (GFR) | 19.9 +/- 3.1 ml/min | 13.5 +/- 2.1 ml/min (32% decrease, P<0.01) |
| Urine Flow (UF) | 6.4 +/- 1.1 ml/min | 4.6 +/- 0.8 ml/min (28% decrease, P<0.001) |
| Renal Blood Flow (RBF) | 408 +/- 108 ml/min | 281 +/- 75 ml/min (31% decrease, P<0.05) |
| Renal Vascular Resistance (RVR) | 0.286 +/- 0.054 mmHg.min/ml | 0.552 +/- 0.104 mmHg.min/ml (93% increase, P<0.05) |
| Data from a study on long-term infusion of ANP in patients with acute renal impairment after cardiac surgery. |
While several larger clinical trials have evaluated this compound in the context of acute tubular necrosis (ATN), they have primarily focused on broader clinical endpoints such as dialysis-free survival rather than direct GFR measurements. In a multicenter, randomized, double-blind, placebo-controlled trial involving 504 critically ill patients with ATN, this compound was administered as a 24-hour intravenous infusion of 0.2 microgram per kilogram of body weight per minute. While the overall rate of dialysis-free survival was not significantly improved, a prospectively defined subgroup of 120 patients with oliguria showed a significant increase in dialysis-free survival from 8% in the placebo group to 27% in the this compound group (P=0.008).
Experimental Protocols
The methodologies employed in clinical trials provide a framework for understanding how the effects of this compound on GFR are assessed.
This compound Administration
A common protocol for this compound administration in clinical trials for acute renal failure involves a continuous intravenous infusion. A frequently cited dosage is 0.2 micrograms per kilogram of body weight per minute for a duration of 24 hours.
Measurement of Glomerular Filtration Rate
Direct and accurate measurement of GFR is critical in assessing the renal effects of this compound. The gold standard for GFR measurement involves the clearance of exogenous filtration markers. In the study of long-term ANP infusion, GFR was determined by the urinary clearance of Chromium-51 labeled ethylenediaminetetraacetic acid (Cr-EDTA) . This method involves the intravenous administration of the marker and subsequent measurement of its concentration in plasma and urine over a defined period to calculate the clearance rate.
In addition to Cr-EDTA, para-aminohippuric acid (PAH) clearance is often used to measure renal plasma flow, providing a more comprehensive assessment of renal hemodynamics.
For broader clinical trials where direct GFR measurement may be less feasible, changes in serum creatinine concentration and the need for renal replacement therapy serve as surrogate markers for GFR. However, it is important to note that serum creatinine levels can be influenced by factors other than GFR, especially in critically ill patients.
Visualizing the Pathways and Processes
To better understand the complex interactions and workflows, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its effects on GFR.
Caption: this compound Signaling Pathway in Renal Arterioles.
References
- 1. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 2. Atrial natriuretic peptide and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide: A Synthetic Atrial Natriuretic Peptide for Cardiorenal Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Anaritide, a 25-amino acid synthetic analog of the endogenous human atrial natriuretic peptide (ANP), represents a significant area of investigation for its therapeutic potential in cardiovascular and renal diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, signaling pathways, and a summary of key experimental findings. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering structured data, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
This compound is a synthetic peptide identical to the C-terminal 25 amino acids (residues 102-126) of the human natriuretic prohormone, preproANP.[1] As an analog of ANP, it mimics the physiological effects of the native hormone, which is primarily involved in the regulation of blood pressure, blood volume, and electrolyte homeostasis.[2][3] this compound exerts its effects through binding to natriuretic peptide receptors, leading to a cascade of intracellular events that result in vasodilation, natriuresis, and diuresis.[4][5] This guide explores the fundamental aspects of this compound, from its molecular interactions to its clinical implications.
Mechanism of Action
The primary mechanism of action for this compound involves its interaction with the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor. The binding of this compound to NPR-A initiates a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This enzymatic activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.
Elevated intracellular cGMP levels trigger a variety of downstream effects, including:
-
Vasodilation: cGMP activates cGMP-dependent protein kinase (PKG), which in turn leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and a decrease in systemic vascular resistance.
-
Natriuresis and Diuresis: In the kidneys, this compound increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles. It also directly inhibits sodium reabsorption in the renal tubules, leading to increased sodium and water excretion.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By promoting natriuresis and vasodilation, this compound counteracts the effects of the RAAS, leading to reduced aldosterone secretion and further contributing to its blood pressure-lowering effects.
Signaling Pathway
The signaling cascade initiated by this compound is a critical aspect of its pharmacological activity. The pathway can be summarized as follows:
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Hemodynamic Effects of this compound in Heart Failure
Data from a study in patients with chronic New York Heart Association class II to IV heart failure receiving 1-hour infusions of this compound.
| Parameter | Infusion Rate (µg/kg/min) | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) |
| Mean Systemic Arterial Pressure (mmHg) | 0.03 - 0.3 | 94 ± 2 | 87 ± 2 |
| Mean Right Atrial Pressure (mmHg) | 0.03 - 0.3 | 10 ± 1 | 8 ± 1 |
| Mean Pulmonary Artery Pressure (mmHg) | 0.03 - 0.3 | 33 ± 2 | 28 ± 2 |
| Cardiac Index (L/min/m²) | 0.03 - 0.3 | 2.39 ± 0.15 | 2.62 ± 0.15 |
| Systemic Vascular Resistance | 0.03 - 0.3 | Decreased Significantly | - |
Table 2: Renal Effects of this compound in Heart Failure
Data from the same study in patients with chronic heart failure.
| Parameter | Infusion Rate (µg/kg/min) | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) |
| Urine Volume (ml/min) | 0.03 - 0.3 | 1.6 ± 0.2 | 2.3 ± 0.4 |
| Sodium Excretion (µEq/min) | 0.03 - 0.3 | 47 ± 13 | 74 ± 20 |
| Fractional Excretion of Sodium (%) | 0.03 - 0.3 | 0.41 ± 0.11 | 0.59 ± 0.14 |
Table 3: Clinical Outcomes of this compound in Acute Tubular Necrosis
Data from a multicenter, randomized, double-blind, placebo-controlled trial in critically ill patients with acute tubular necrosis receiving a 24-hour infusion of this compound (0.2 µg/kg/min) or placebo.
| Patient Subgroup | Outcome | This compound Group | Placebo Group | P-value |
| All Patients (n=504) | Dialysis-Free Survival at 21 days | 43% | 47% | 0.35 |
| Oliguric Patients (n=120) | Dialysis-Free Survival at 21 days | 27% (16 of 60) | 8% (5 of 60) | 0.008 |
| Non-Oliguric Patients (n=378) | Dialysis-Free Survival at 21 days | 48% (88 of 183) | 59% (116 of 195) | 0.03 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound's activity.
NPR-A Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the NPR-A receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the NPR-A receptor are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled ANP analog (e.g., ¹²⁵I-ANP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of this compound's binding affinity for the NPR-A receptor.
cGMP Functional Assay (Enzyme Immunoassay - EIA)
This protocol describes a competitive enzyme immunoassay to quantify the production of cGMP in response to this compound stimulation.
Methodology:
-
Cell Stimulation: Target cells (e.g., vascular smooth muscle cells or renal tubular cells) are treated with various concentrations of this compound for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular cGMP.
-
Competitive Immunoassay: The cell lysates are added to microplate wells pre-coated with an anti-cGMP antibody. A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is also added. The cGMP from the sample and the enzyme-conjugated cGMP compete for binding to the antibody.
-
Detection: After washing to remove unbound components, a substrate is added that reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Quantification: The concentration of cGMP in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of cGMP. This allows for the determination of the EC₅₀ value for this compound-induced cGMP production.
Clinical Significance and Future Directions
This compound has been investigated in several clinical settings, most notably in acute tubular necrosis and congestive heart failure. While it has shown some promise in specific patient populations, such as oliguric patients with acute tubular necrosis, its overall efficacy has not been sufficient to warrant broad clinical use. The primary dose-limiting side effect is hypotension, a direct consequence of its vasodilatory properties.
Future research may focus on the development of more targeted analogs of ANP with improved therapeutic windows or on combination therapies that could enhance the beneficial renal and cardiovascular effects of this compound while mitigating its hypotensive effects. Further elucidation of the downstream signaling pathways and the factors that modulate receptor sensitivity could also open new avenues for therapeutic intervention.
Conclusion
This compound, as a synthetic atrial natriuretic peptide, provides a valuable tool for understanding the physiological and pathophysiological roles of the natriuretic peptide system. Its well-defined mechanism of action, centered on the activation of the NPR-A/cGMP signaling pathway, has been extensively studied. While clinical applications have been met with challenges, the wealth of data gathered from studies on this compound continues to inform the development of novel therapies for cardiovascular and renal diseases. This guide serves as a foundational resource for researchers and drug developers, providing a structured overview of the key technical aspects of this compound.
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
Anaritide's Role in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), plays a significant role in cardiovascular homeostasis. By activating natriuretic peptide receptor-A (NPR-A), this compound stimulates intracellular cyclic guanosine monophosphate (cGMP) production, leading to a cascade of physiological effects. These include vasodilation, natriuresis, and diuresis, which collectively contribute to the reduction of blood pressure and extracellular fluid volume. This technical guide provides an in-depth overview of the molecular mechanisms, physiological effects, and therapeutic potential of this compound in the context of cardiovascular regulation. It summarizes key quantitative data from clinical trials, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its physiological effects by mimicking the actions of endogenous ANP. The primary mechanism involves binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][2] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2][3][4]
The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and renal tubules. This signaling cascade leads to:
-
Vasodilation: PKG-mediated phosphorylation in vascular smooth muscle cells leads to the relaxation of the vasculature, resulting in a decrease in systemic vascular resistance and blood pressure.
-
Natriuresis and Diuresis: In the kidneys, this compound increases the glomerular filtration rate (GFR) by dilating the afferent arterioles and constricting the efferent arterioles. It also inhibits sodium reabsorption in the renal tubules. These combined actions lead to increased sodium and water excretion.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound can suppress the release of renin and aldosterone, further contributing to its natriuretic and diuretic effects and reducing blood pressure.
Signaling Pathway of this compound
The signaling pathway of this compound is initiated by its binding to NPR-A and culminates in various physiological responses that regulate cardiovascular homeostasis.
Caption: this compound signaling pathway from receptor binding to physiological effects.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative effects of this compound on key cardiovascular and renal parameters as observed in various clinical trials.
Table 1: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure
| Parameter | Baseline (Mean ± SEM) | Post-Anaritide Infusion (Mean ± SEM) | Reference |
| Mean Systemic Arterial Pressure (mmHg) | 94 ± 2 | 87 ± 2 | |
| Right Atrial Pressure (mmHg) | 10 ± 1 | 8 ± 1 | |
| Mean Pulmonary Arterial Pressure (mmHg) | 33 ± 2 | 28 ± 2 | |
| Pulmonary Artery Wedge Pressure (mmHg) | 22 ± 2 | 15 ± 2 | |
| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 | |
| Systemic Vascular Resistance (dynes.s.cm⁻⁵) | 1424 ± 139 | 1033 ± 97 |
Table 2: Renal Effects of this compound in Patients with Congestive Heart Failure
| Parameter | Baseline (Mean ± SEM) | Post-Anaritide Infusion (Mean ± SEM) | Reference |
| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 | |
| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 | |
| Fractional Excretion of Sodium (%) | 0.41 ± 0.11 | 0.59 ± 0.14 | |
| Urinary Flow Increase (%) | - | 128 | |
| Fractional Excretion of Sodium Increase (%) | - | 133 |
Table 3: Effects of this compound in Patients with Acute Tubular Necrosis
| Parameter | Placebo Group | This compound Group | P-value | Reference |
| Dialysis-Free Survival (%) | 47 | 43 | 0.35 | |
| Dialysis-Free Survival in Oliguric Patients (%) | 8 | 27 | 0.008 | |
| Dialysis-Free Survival in Non-Oliguric Patients (%) | 59 | 48 | 0.03 | |
| Systolic Blood Pressure < 90 mmHg (%) | 55 | 95 | <0.001 | |
| Maximal Absolute Decrease in Systolic Blood Pressure (mmHg) | 23.9 | 33.6 | <0.001 |
Table 4: Effects of this compound on Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF)
| Parameter | During ANP Infusion (Mean ± SEM) | After Discontinuation (Mean ± SEM) | Reference |
| GFR (ml/min) | 19.9 ± 3.1 | 13.5 ± 2.1 | |
| RBF (ml/min) | 408 ± 108 | 281 ± 75 |
Experimental Protocols
Key Experiment: this compound Infusion in Patients with Congestive Heart Failure
This section details a representative experimental protocol for assessing the hemodynamic and renal effects of this compound in patients with congestive heart failure, synthesized from multiple studies.
Objective: To determine the dose-response relationship of intravenously administered this compound on hemodynamic and renal parameters in patients with chronic New York Heart Association class II to IV heart failure.
Patient Population:
-
Inclusion Criteria: Patients with chronic stable congestive heart failure.
-
Exclusion Criteria: Recent myocardial infarction, unstable angina, significant valvular heart disease, or severe renal insufficiency.
Study Design:
-
A randomized, double-blind, placebo-controlled, dose-ranging study.
Methodology:
-
Catheterization: A Swan-Ganz catheter is placed for hemodynamic monitoring.
-
Baseline Measurements: Baseline hemodynamic parameters (mean systemic arterial pressure, right atrial pressure, mean pulmonary arterial pressure, pulmonary artery wedge pressure, and cardiac index) and renal parameters (urine volume, sodium excretion) are recorded.
-
This compound Infusion:
-
This compound is administered as a continuous intravenous infusion.
-
The infusion rate is varied among patients, with doses ranging from 0.03 to 0.3 µg/kg/min. In some studies, higher doses up to 0.6 µg/kg/min have been used.
-
The infusion is typically administered for a duration of 1 to 2 hours.
-
-
Monitoring:
-
Hemodynamic parameters are continuously monitored throughout the infusion period.
-
Urine is collected at regular intervals to measure volume and sodium excretion.
-
Blood samples are drawn to measure plasma cGMP levels.
-
-
Data Analysis: Changes from baseline in all measured parameters are calculated and compared between different dose groups and the placebo group.
Experimental Workflow Diagram
Caption: Workflow for a clinical trial of this compound in congestive heart failure.
Logical Relationships of this compound's Cardiovascular Effects
The cardiovascular effects of this compound are interconnected, leading to an overall improvement in cardiovascular homeostasis in specific patient populations.
References
- 1. Kidney End Points for Clinical Trials in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
Methodological & Application
Anaritide Enzyme-Linked Immunosorbent Assay (ELISA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide is a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP). As a potent vasodilator and natriuretic, it has been investigated for the therapeutic management of conditions such as acute renal failure and congestive heart failure.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and overall drug development.[3][4][5] This document provides detailed application notes and protocols for the quantification of this compound using a competitive enzyme-linked immunosorbent assay (ELISA). The protocols provided are based on established methodologies for the quantification of ANP, which can be adapted for this compound.
Principle of the Assay
The this compound ELISA is a competitive immunoassay. This format is often used for the detection of small molecules like peptides. In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a microplate coated with a specific anti-ANP/Anaritide antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-labeled this compound that has bound to the plate. The resulting color development is inversely proportional to the concentration of this compound in the sample. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of this compound.
Signaling Pathway of this compound
This compound, like endogenous ANP, exerts its biological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, which mediate the downstream physiological effects, including vasodilation, natriuresis, and diuresis.
Caption: this compound binds to NPR-A, leading to cGMP production and downstream physiological effects.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a competitive ELISA for the quantification of natriuretic peptides, which would be applicable to an this compound assay.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Assay Range | 7.8 - 500 pg/mL |
| Sensitivity | 4.69 pg/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 10% |
Table 2: Sample Recovery
| Sample Matrix | Recovery Range (%) |
| Serum | 87 - 103% |
| EDTA Plasma | 87 - 101% |
| Heparin Plasma | 88 - 104% |
Table 3: Linearity of Dilution
| Sample Matrix | Linearity Range (%) |
| Serum | 92 - 105% |
| EDTA Plasma | 87 - 98% |
| Heparin Plasma | 91 - 100% |
Experimental Protocols
Reagents and Materials
-
Microplate: 96-well plate pre-coated with anti-ANP/Anaritide antibody
-
This compound Standard: Lyophilized, to be reconstituted for standard curve
-
Biotinylated this compound: For competition
-
Streptavidin-HRP Conjugate: For detection
-
Wash Buffer: 25X concentrate
-
Assay Diluent
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate Sealer
-
Deionized or Distilled Water
-
Pipettes and Pipette Tips
-
Microplate Reader: Capable of measuring absorbance at 450 nm
Sample Collection and Storage
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Aliquot the serum and store as described for plasma.
-
Cell Culture Supernatant: Centrifuge cell culture media at 1500 x g for 10 minutes at 4°C to remove any cells or debris. Aliquot the supernatant and store as described for plasma.
Assay Procedure
Caption: A typical workflow for a competitive this compound ELISA.
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare the Wash Buffer by diluting the 25X concentrate with deionized water.
-
Standard Curve Preparation: Reconstitute the this compound standard according to the manufacturer's instructions. Perform serial dilutions to create a standard curve (e.g., 500, 250, 125, 62.5, 31.25, 15.625, 7.813, and 0 pg/mL).
-
Assay: a. Add 50 µL of each standard, control, and sample to the appropriate wells of the pre-coated microplate. b. Add 50 µL of Biotinylated this compound to each well. c. Cover the plate with a plate sealer and incubate for 1 hour at 37°C. d. Aspirate the liquid from each well and wash the plate three times with 300 µL of Wash Buffer per well. e. Add 100 µL of Streptavidin-HRP conjugate to each well. f. Cover the plate and incubate for 30 minutes at 37°C. g. Aspirate and wash the plate five times as in step 3d. h. Add 90 µL of TMB Substrate to each well. i. Incubate for 15-20 minutes at 37°C in the dark. j. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Collection: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean absorbance of the zero standard (0 pg/mL) from all other readings.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor, if any, to obtain the final concentration of this compound in the original sample.
Expected Results and Troubleshooting
-
Standard Curve: A successful assay will yield a standard curve with a high correlation coefficient (R² > 0.99). The absorbance will be inversely proportional to the this compound concentration.
-
Pharmacokinetic Data: In clinical studies with intravenous infusions of this compound, plasma concentrations can reach several hundred to a few thousand pg/mL, depending on the infusion rate. For an infusion rate of 0.2 µg/kg/min, steady-state plasma concentrations would be expected to be in the nanogram per milliliter range.
-
Troubleshooting:
-
High background: Inadequate washing, contaminated reagents, or non-specific binding of the antibody.
-
Low signal: Inactive reagents, insufficient incubation times, or improper temperature.
-
Poor precision (high CV%): Inaccurate pipetting, inconsistent washing, or temperature gradients across the plate.
-
Poor standard curve: Improper standard preparation, expired reagents, or incorrect assay procedure.
-
Applications in Drug Development
-
Pharmacokinetic (PK) Studies: The this compound ELISA is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Therapeutic Drug Monitoring (TDM): This assay can be used to monitor the concentration of this compound in patients to ensure it is within the therapeutic range, thereby optimizing efficacy and minimizing toxicity.
-
Bioequivalence Studies: An ELISA can be employed to compare the bioavailability of different formulations of this compound.
-
Clinical Trials: Quantification of this compound levels in clinical trial subjects is critical for establishing dose-response relationships and for overall safety and efficacy assessments.
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic and renal effects of atrial natriuretic peptide in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring | Core Laboratory at Abbott [corelaboratory.abbott]
- 4. Therapeutic Drug Monitoring | Core Laboratory at Abbott [corelaboratory.abbott]
- 5. Therapeutic Drug Monitoring | Beckman Coulter [beckmancoulter.com]
Application Notes and Protocols for Anaritide Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a 25-amino-acid synthetic form of atrial natriuretic peptide (ANP), has been investigated for its therapeutic potential in conditions such as acute tubular necrosis.[1] Accurate quantification of this compound concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. The radioimmunoassay (RIA) is a highly sensitive and specific method for this purpose, enabling the detection of picogram quantities of the peptide.[2]
This document provides a detailed, representative protocol for the determination of this compound in human plasma using a competitive radioimmunoassay. The methodology is based on established principles and protocols for the radioimmunoassay of atrial natriuretic peptides.[3][4][5]
Principle of the Assay
The this compound radioimmunoassay is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer," typically ¹²⁵I-Anaritide) competes with unlabeled this compound (from a standard or an unknown sample) for a limited number of binding sites on a specific anti-Anaritide antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a gamma counter. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.
Materials and Reagents
While specific reagents may vary, a typical this compound RIA would require the following:
| Reagent/Material | Specifications | Storage |
| This compound Standard | Synthetic this compound, high purity | -20°C or -80°C |
| ¹²⁵I-Anaritide (Tracer) | High specific activity | 2-8°C (short-term), -20°C (long-term) |
| Anti-Anaritide Antiserum | High affinity and specificity for this compound | 2-8°C (lyophilized), -20°C (reconstituted) |
| Assay Buffer | e.g., Phosphate buffered saline (PBS) with protein carrier (e.g., BSA) and protease inhibitors | 2-8°C |
| Second Antibody | e.g., Goat anti-rabbit IgG (if primary is rabbit) | 2-8°C |
| Precipitating Reagent | e.g., Polyethylene glycol (PEG) | Room Temperature |
| Scintillation Fluid | For use with a gamma counter | Room Temperature |
| Polystyrene RIA Tubes | 12 x 75 mm | Room Temperature |
| C18 Sep-Pak Cartridges | For sample extraction | Room Temperature |
| Reagents for Extraction | Acetonitrile, Trifluoroacetic Acid (TFA), Acetic Acid, Ethanol | Room Temperature |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of this compound.
-
Blood Collection : Collect whole blood into chilled tubes containing EDTA as an anticoagulant and a protease inhibitor such as aprotinin.
-
Plasma Separation : Immediately after collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Storage : Transfer the plasma to clean polypropylene tubes and store at -70°C until analysis.
Plasma Extraction
Extraction of this compound from plasma is often necessary to remove interfering substances. A common method involves solid-phase extraction using C18 Sep-Pak cartridges.
-
Cartridge Activation : Activate a C18 Sep-Pak cartridge by washing sequentially with methanol, distilled water, and an acidic solution (e.g., 4% acetic acid).
-
Sample Loading : Acidify the plasma sample (e.g., with an equal volume of 4% acetic acid) and load it onto the activated cartridge.
-
Washing : Wash the cartridge with distilled water to remove salts and other hydrophilic impurities.
-
Elution : Elute the bound this compound with an organic solvent mixture, such as acetic acid in ethanol.
-
Drying : Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in the assay buffer.
Radioimmunoassay Procedure
The following is a representative competitive RIA protocol.
-
Reagent Preparation :
-
Prepare a standard curve by serially diluting the this compound standard in assay buffer to achieve a range of concentrations (e.g., 2 to 1000 pg/mL).
-
Dilute the anti-Anaritide antiserum and ¹²⁵I-Anaritide tracer in assay buffer to their optimal working concentrations, which should be determined during assay validation.
-
-
Assay Setup :
-
Label RIA tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
Pipette 100 µL of assay buffer into the NSB tubes.
-
Pipette 100 µL of each standard and reconstituted sample into the corresponding tubes.
-
-
Incubation :
-
Add 100 µL of the diluted anti-Anaritide antiserum to all tubes except the TC and NSB tubes.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Following the primary incubation, add 100 µL of the ¹²⁵I-Anaritide tracer to all tubes.
-
Vortex gently and incubate for another 16-24 hours at 4°C.
-
-
Separation of Bound and Free this compound :
-
Add 100 µL of the second antibody to all tubes except the TC tubes.
-
Add a precipitating agent like polyethylene glycol (PEG) to enhance the precipitation of the antibody-antigen complex.
-
Vortex and incubate for 90 minutes at room temperature.
-
Centrifuge all tubes (except TC) at approximately 1,700 x g for 20 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
-
Counting :
-
Measure the radioactivity in the pellet of each tube (and the TC tubes) for at least 60 seconds using a gamma counter.
-
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set.
-
Calculate the percentage of bound tracer (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
Construct a standard curve by plotting the %B/B₀ for each standard against its corresponding concentration on a semi-logarithmic scale.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Assay Performance Characteristics
The performance of an this compound RIA should be thoroughly validated. The following table presents typical performance characteristics based on assays for related atrial natriuretic peptides.
| Parameter | Typical Value | Reference |
| Sensitivity (Lower Limit of Detection) | 1.9 - 5.0 pg/mL | |
| Intra-Assay Coefficient of Variation (CV) | < 10% | |
| Inter-Assay Coefficient of Variation (CV) | < 15% | |
| Recovery | 80-95% | |
| Specificity | High for this compound, with low cross-reactivity to related peptides. |
Visualizations
This compound Radioimmunoassay Workflow
Caption: Workflow of the this compound competitive radioimmunoassay.
Signaling Pathway of Atrial Natriuretic Peptides
This compound, as a synthetic analog of ANP, is expected to act through the same signaling pathway.
Caption: Simplified signaling pathway of this compound via the NPR-A receptor.
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassays | Revvity [revvity.com]
- 3. Radio-immunoassay of atrial natriuretic peptide (ANP) and characterization of ANP immunoreactivity in human plasma and atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct radioimmunoassay for human atrial natriuretic peptide (hANP) and its clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
Application Notes: Anaritide in Preclinical Animal Models
Introduction
Anaritide is a synthetic 25-amino-acid peptide that is a structural and functional analog of the endogenous human atrial natriuretic peptide (ANP).[1] ANP is a cardiac hormone primarily synthesized and secreted by atrial myocytes in response to atrial wall stretch, which occurs during volume expansion.[2] this compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-linked receptor.[3] This binding activates guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration mediates the downstream effects of this compound, which include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[4] Furthermore, this compound functionally antagonizes the renin-angiotensin-aldosterone system (RAAS), contributing to its blood pressure-lowering and volume-reducing effects.
These properties make this compound a compound of significant interest for therapeutic applications in cardiovascular and renal diseases. Animal models are indispensable tools for elucidating its mechanism of action, evaluating its efficacy, and determining its safety profile in various pathological conditions. This document provides an overview of this compound's application in key animal models of heart failure, renal disease, and hypertension.
This compound in Heart Failure (HF) Animal Models
Application: To investigate the therapeutic potential of this compound in reducing cardiac preload, improving hemodynamic parameters, and mitigating pathological cardiac remodeling in the context of heart failure.
Overview: In heart failure, elevated ventricular filling pressures and neurohormonal activation are hallmark features. Endogenous ANP levels are typically elevated as a compensatory mechanism. Studies in animal models of HF, such as those induced by myocardial infarction, rapid ventricular pacing, or genetic predisposition, explore whether exogenous administration of this compound can augment this natural response to improve cardiac function.
Key Findings from Animal Studies:
-
Hemodynamic Improvement: In canine models of heart failure, ANP administration can reduce right atrial pressure and left ventricular end-diastolic pressure, indicating a reduction in cardiac preload. This can improve overall cardiac performance.
-
Cardiac Remodeling: In a mouse model of dilated cardiomyopathy, normal ANP levels were shown to protect against the development of heart failure by reducing cardiomegaly and diminishing ventricular interstitial and perivascular fibrosis. Mice with normal ANP levels also exhibited better systolic function and longer survival rates compared to ANP-deficient mice.
-
Blunted Renal Response: A recurring observation in chronic heart failure models is a diminished renal response to ANP. While the effects on cardiac preload are often preserved, the expected robust natriuresis and diuresis may be blunted, potentially due to downregulation of ANP receptors or other intrarenal changes.
Quantitative Data from Heart Failure Animal Models
The following tables summarize representative data from canine and rat models of heart failure.
Table 1: Hemodynamic and Hormonal Changes in a Canine Model of Chronic Heart Failure (Coronary Microembolizations)
| Parameter | Baseline (Pre-HF) | 3 Months Post-HF Induction | P-value |
| LV Ejection Fraction (%) | 64 ± 2 | 21 ± 1 | < 0.001 |
| LV End-Diastolic Pressure (mmHg) | 6 ± 1 | 22 ± 3 | < 0.001 |
| Cardiac Output (L/min) | 2.9 ± 0.2 | 2.3 ± 0.1 | < 0.01 |
| Plasma Atrial Natriuretic Factor (pmol/L) | 12.7 ± 10.0 | 28.8 ± 8.6 | < 0.01 |
Table 2: Effects of ANP Infusion in a Rat Model of Chronic Heart Failure (Myocardial Infarction)
| Parameter | Sham-operated Rats (ANP effect) | Heart Failure Rats (ANP effect) |
| Cardiac Output | Significant Decrease | No Change |
| Arterial Pressure | Significant Decrease | No Change |
| Right Atrial Pressure | Significant Decrease | Significant Decrease |
| Renal Blood Flow | No Change | Not Improved |
This compound in Renal Disease Animal Models
Application: To evaluate the efficacy of this compound in improving renal function, particularly the glomerular filtration rate (GFR), and promoting sodium and water excretion in models of acute and chronic kidney disease.
Overview: this compound's renal effects are a primary focus of investigation. By dilating the afferent glomerular arterioles and constricting the efferent arterioles, ANP increases the hydrostatic pressure within the glomerulus, thereby increasing GFR. This makes it a potential therapeutic for conditions characterized by reduced renal perfusion and GFR, such as acute tubular necrosis (ATN) or chronic kidney disease (CKD). Animal models like the 5/6 nephrectomy model for CKD and various drug- or ischemia-induced models for acute kidney injury are commonly used.
Key Findings from Animal Studies:
-
Increased ANP in CKD: In rats with chronic renal failure induced by 5/6 nephrectomy, plasma ANP levels are significantly elevated compared to controls. The spontaneous release of ANP from isolated atria is also higher, suggesting that increased ANP secretion is a key compensatory response to the reduced renal mass and plays a role in maintaining sodium homeostasis.
-
Improved Renal Function: In various laboratory animal models of acute renal dysfunction, this compound has been shown to improve GFR, increase urinary output, and improve renal histopathology.
Quantitative Data from Renal Disease Animal Models
Table 3: Renal and Hormonal Parameters in a Rat Model of Chronic Renal Failure (5/6 Nephrectomy)
| Parameter | Sham-operated Rats | 5/6 Nephrectomized Rats |
| Plasma ANP (pg/mL) | 102 ± 4 | 161 ± 14 |
| Glomerular Filtration Rate (mL/min) | 2.36 ± 0.06 | 0.55 ± 0.11 |
| Fractional Excretion of Sodium (%) | 0.52 ± 0.01 | 1.68 ± 0.21 |
| Blood Urea Nitrogen (mg%) | 16 ± 1 | 65 ± 7 |
This compound in Hypertension Animal Models
Application: To assess the blood pressure-lowering effects of this compound and its role in counter-regulating the physiological drivers of hypertension.
Overview: Given its vasodilatory and natriuretic properties, this compound is a logical candidate for hypertension therapy. Animal models are used to understand its efficacy in different forms of hypertension, such as volume-dependent (e.g., DOCA-salt) or renin-dependent (e.g., two-kidney, one-clip Goldblatt) hypertension. These models help determine the conditions under which this compound is most effective.
Key Findings from Animal Studies:
-
Counter-Regulatory Role: In both DOCA-salt and 2K1C hypertensive rat models, plasma ANP concentrations are similarly increased. This suggests that the cardiac ANP system is transcriptionally enhanced in response to the cardiac hypertrophy associated with hypertension, acting as a counter-regulatory mechanism independent of the systemic RAAS activity.
-
Genetic Link: Studies in mice with a disrupted ANP gene showed they developed salt-sensitive hypertension, highlighting the critical role of the ANP system in blood pressure regulation.
Quantitative Data from Hypertension Animal Models
Table 4: ANP System Regulation in Hypertensive Rat Models
| Parameter | 2K1C Hypertensive Rats | DOCA-Salt Hypertensive Rats |
| Plasma Renin Concentration | Increased | Suppressed |
| Plasma ANP Concentration | Increased | Increased |
| Cardiac ANP mRNA Levels | Upregulated | Upregulated |
Protocols
Protocol 1: Induction of Chronic Kidney Disease (5/6 Nephrectomy) in Rats
This protocol describes a standard surgical method to induce progressive chronic kidney disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, retractors, sutures)
-
Sterile saline
-
Analgesics for post-operative care
Procedure:
-
Acclimatization: Acclimate rats for at least one week under standard housing conditions (12:12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Anesthesia: Anesthetize the rat using the approved institutional protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
First Surgery (Subtotal Nephrectomy):
-
Place the rat in a prone position. Shave and sterilize the left flank area.
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney, taking care not to damage the adrenal gland or renal vessels.
-
Perform an ablation of approximately 2/3 of the renal parenchyma. This can be achieved by surgical resection or ligation of branches of the renal artery.
-
Reposition the kidney into the abdominal cavity.
-
Close the muscle layer and skin with appropriate sutures.
-
-
Post-Operative Care: Administer analgesics and allow the animal to recover for one week. Monitor for signs of pain or infection.
-
Second Surgery (Contralateral Nephrectomy):
-
After one week, anesthetize the rat again.
-
Shave and sterilize the right flank area.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter with a single suture and carefully remove the entire right kidney.
-
Close the incision in layers.
-
-
Confirmation of CKD: The model is established after the second surgery. CKD progression can be monitored over several weeks by measuring blood urea nitrogen (BUN), serum creatinine, and proteinuria.
Protocol 2: Administration of this compound and Physiological Monitoring
This protocol outlines the continuous intravenous infusion of this compound and subsequent data collection.
Materials:
-
This compound (synthetic)
-
Sterile saline for vehicle
-
Infusion pump and catheters
-
Metabolic cages for urine collection
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Blood collection supplies (e.g., tubes with EDTA)
Procedure:
-
Animal Preparation: Use rats from the CKD model (Protocol 1) or other relevant models (e.g., heart failure, hypertension). For infusion studies, surgical implantation of a catheter into the jugular or femoral vein is required. Allow for post-surgical recovery.
-
Dosing Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical infusion protocol in rats might involve a bolus dose followed by continuous infusion (e.g., 8 µg bolus followed by 1.0 µg/kg/min).
-
Experimental Groups: Divide animals into at least two groups: a vehicle control group (receiving saline) and an this compound treatment group.
-
This compound Administration:
-
Place animals in metabolic cages to allow for timed urine collection.
-
Connect the indwelling catheter to the infusion pump.
-
Administer a bolus dose of this compound or vehicle, immediately followed by the start of the continuous 24-hour infusion.
-
-
Data Collection:
-
Hemodynamic Monitoring: Measure blood pressure and heart rate at baseline and at regular intervals throughout the infusion period.
-
Urine Collection: Collect urine over the 24-hour period. Measure total volume and analyze for sodium, potassium, and creatinine concentrations.
-
Blood Sampling: Collect blood samples at baseline and at the end of the infusion period. Centrifuge to obtain plasma and store at -80°C. Analyze plasma for creatinine, BUN, and hormone levels (e.g., ANP, renin).
-
-
Data Analysis: Calculate parameters such as GFR (using creatinine clearance), fractional excretion of sodium, and mean arterial pressure. Compare the results between the this compound and vehicle groups using appropriate statistical tests.
Visualizations
This compound Signaling Pathway
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Anaritide Infusion in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intravenous infusion of anaritide, a synthetic analog of the atrial natriuretic peptide (ANP), in rat models. The protocols and data presented are synthesized from established research methodologies.
Overview and Significance
This compound and other ANP analogs are of significant interest for their therapeutic potential in conditions such as heart failure, hypertension, and kidney disease.[1][2] In preclinical research, rat models are frequently used to investigate the physiological effects of this compound, which include natriuresis, diuresis, and vasodilation.[1][3][4] These studies are crucial for understanding the compound's mechanism of action, pharmacokinetics, and pharmacodynamics. The primary signaling pathway involves the activation of the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates many of the downstream physiological effects.
Quantitative Data from In Vivo Rat Studies
The following tables summarize key quantitative data from various this compound infusion studies in rats, providing a comparative overview of different experimental designs and outcomes.
Table 1: this compound Infusion Protocols and Primary Outcomes
| Rat Model | This compound/ANP Analog | Infusion Dose/Rate | Priming Dose | Duration | Key Outcomes | Reference |
| Anesthetized euvolemic rats | Synthetic ANP-(4-28) | 10 - 230 ng/kg/min | Not specified | 30 min | Significant natriuresis and diuresis at 20 ng/kg/min. Decreased mean arterial pressure only at 230 ng/kg/min. | |
| Anesthetized euvolemic rats | rANP[126-149] | 0.5 µg/kg/min | 4 µg/kg | Not specified | Increased urinary sodium excretion, decreased mean arterial pressure, increased glomerular filtration rate (GFR). | |
| Conscious rats | ANP | 15 µg/kg/hr | Not specified | 240 min | Significant diuresis and natriuresis in the first hour, which then declined. Urinary cGMP remained elevated. | |
| Rats with myocardial infarction | Rat [1-28]-ANP | 0.1, 0.3, and 1.0 µg/kg/min | Not specified | 30 min each | Marked natriuresis, diuresis, and a fall in blood pressure. | |
| Normotensive and renal hypertensive rats | ANP | Not specified | Not specified | 4 days | Chronic infusion led to decreased vascular reactivity in normotensive rats. |
Table 2: Hemodynamic and Renal Responses to this compound Infusion
| Parameter | This compound/ANP Analog and Dose | Rat Model | Change from Baseline | Reference |
| Mean Arterial Pressure | Synthetic ANP-(4-28) at 230 ng/kg/min | Anesthetized euvolemic | Significant decrease | |
| Mean Arterial Pressure | rANP[126-149] at 0.5 µg/kg/min | Anesthetized euvolemic | Small decline | |
| Glomerular Filtration Rate (GFR) | Synthetic ANP-(4-28) up to 160 ng/kg/min | Anesthetized euvolemic | No measurable change | |
| Glomerular Filtration Rate (GFR) | rANP[126-149] at 0.5 µg/kg/min | Anesthetized euvolemic | ~20% increase | |
| Urine Flow | ANP at 15 µg/kg/hr | Conscious | Significant increase in the first hour | |
| Sodium Excretion | ANP at 15 µg/kg/hr | Conscious | Significant increase in the first hour | |
| Urinary cGMP Excretion | ANP at 15 µg/kg/hr | Conscious | Remained elevated for the duration of the infusion |
Experimental Protocols
This section provides a detailed methodology for this compound infusion in rats, synthesized from the reviewed literature.
Materials and Reagents
-
This compound (or other ANP analog)
-
Vehicle (e.g., Ringer's solution, saline)
-
Anesthetic (e.g., pentobarbital)
-
Catheters (for intravenous infusion and, if required, arterial pressure monitoring and urine collection)
-
Infusion pump
-
Surgical instruments for catheter placement
-
Metabolic cages (for conscious animal studies)
-
Analytical equipment for measuring blood pressure, urine volume, electrolytes, and cGMP
Animal Preparation
-
Animal Model : Select the appropriate rat strain (e.g., Sprague-Dawley, Wistar) based on the research question. House the animals in a controlled environment with a standard diet and water ad libitum.
-
Anesthesia (for anesthetized studies) : Anesthetize the rats using an appropriate agent, such as pentobarbital. The choice of anesthetic is critical as it can influence cardiovascular and renal function.
-
Catheterization :
-
Intravenous (IV) Infusion : Place a catheter in a suitable vein, such as the jugular or femoral vein, for the continuous infusion of this compound.
-
Arterial Line : For continuous blood pressure monitoring, place a catheter in an artery, such as the carotid or femoral artery.
-
Bladder Catheter : For precise urine collection in anesthetized animals, a catheter can be placed in the bladder.
-
-
Acclimatization (for conscious studies) : For studies in conscious rats, animals should be acclimatized to metabolic cages for several days before the experiment to minimize stress. Catheters are typically implanted surgically several days prior to the study and exteriorized.
This compound Solution Preparation
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of the experiment, dilute the stock solution to the final desired concentration for infusion. The concentration should be calculated based on the desired infusion rate and the average weight of the rats.
Infusion Protocol
-
Baseline Period : Following surgical preparation (if applicable) and a stabilization period, begin a baseline infusion of the vehicle solution (e.g., Ringer's solution) for a defined period, typically 30-60 minutes. Collect baseline physiological data (blood pressure, heart rate) and samples (urine, blood).
-
This compound Infusion :
-
If a priming dose is used, administer it as a bolus injection.
-
Begin the continuous intravenous infusion of this compound at the predetermined rate using an infusion pump. Infusion rates can range from nanograms to micrograms per kilogram per minute, depending on the study's objectives.
-
The duration of the infusion can vary from short-term (e.g., 30 minutes) to long-term (e.g., several hours or days).
-
-
Data and Sample Collection :
-
Continuously monitor hemodynamic parameters.
-
Collect urine at regular intervals to measure volume, sodium, and cGMP excretion.
-
Blood samples can be collected periodically to determine plasma concentrations of this compound and other relevant biomarkers.
-
Post-Infusion
-
At the end of the infusion period, a washout period with vehicle infusion may be included.
-
Euthanize the animal using an approved method.
-
Collect tissues of interest if required for further analysis.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway via NPR-A and cGMP.
Experimental Workflow for this compound Infusion in Rats
Caption: General workflow for this compound infusion experiments in rats.
References
- 1. Atrial natriuretic peptide infusion in chronic heart failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Renal response of anesthetized rats to low-dose infusion of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four-hour atrial natriuretic peptide infusion in conscious rats: effects on urinary volume, sodium, and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide is a synthetic 25-amino acid peptide that is a form of human atrial natriuretic peptide (ANP). ANP is a hormone primarily synthesized and secreted by cardiac atria in response to atrial distension. It plays a crucial role in cardiovascular and renal homeostasis by promoting vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). These effects are mediated through its binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Due to its physiological effects, this compound has been investigated for its therapeutic potential in conditions such as acute renal failure and heart failure.
These application notes provide a comprehensive overview of this compound dosage and administration for in vivo studies, summarizing key data from preclinical and clinical research. Detailed experimental protocols and signaling pathway information are included to guide researchers in their study design.
Data Presentation: this compound In Vivo Dosages
The following table summarizes the dosages of this compound and atrial natriuretic peptide (ANP) used in various in vivo studies. It is important to note that optimal dosage can vary significantly depending on the animal model, the disease state, and the specific research question.
| Species | Model/Condition | Dosage | Route of Administration | Frequency | Key Findings |
| Human | Acute Tubular Necrosis | 0.2 µg/kg/min[1] | Intravenous Infusion | 24 hours | Did not improve overall dialysis-free survival, but showed potential benefit in patients with oliguria.[1] |
| Dog | Normal (High and Low Sodium Diets) | Not specified in abstract | Renal Arterial Infusion | Not specified | Increased fractional excretion of sodium in both high and low sodium diet groups. |
| Rat | Chronic Heart Failure (Myocardial Infarction) | 0.1, 0.3, and 1.0 µg/kg/min[2] | Intravenous Infusion | 30 minutes for each dose | Produced natriuresis, diuresis, and a fall in blood pressure, although the response was attenuated compared to control animals.[2] |
| Rat | Normal (Euvolemic) | 10 - 230 ng/kg/min | Intravenous Infusion | 30 minutes | Significant natriuresis and diuresis were observed at an infusion rate of 20 ng/kg/min. |
| Rat | Normal (Young and Adult) | 0.1 - 0.8 µg/kg/min[2] | Intravenous Infusion | 20 minutes for each dose | The immature kidney appears to be less responsive to ANP than the mature kidney. |
Signaling Pathway of this compound
This compound, as an analog of ANP, exerts its effects by binding to natriuretic peptide receptors (NPRs). The primary signaling pathway involves the activation of NPR-A, a transmembrane receptor with intrinsic guanylyl cyclase activity.
This compound binds to NPR-A, activating its intrinsic guanylyl cyclase domain.
Experimental Protocols
General Protocol for Continuous Intravenous Infusion of this compound in Rodents
This protocol provides a general framework for the continuous intravenous infusion of this compound in rats or mice. It is crucial to adapt the specific parameters (e.g., catheter size, infusion rate) to the animal model and experimental design.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Catheters (appropriate size for the species and blood vessel)
-
Surgical instruments for catheter implantation
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal scale
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent. Shave and sterilize the surgical area (e.g., jugular vein or femoral vein).
-
Catheter Implantation: Perform a cut-down to expose the desired blood vessel. Carefully insert the catheter into the vessel and secure it with surgical sutures. Tunnel the catheter subcutaneously to exit at the back of the neck to prevent the animal from disturbing it.
-
Catheter Patency: Flush the catheter with a small volume of heparinized saline to ensure patency and prevent clotting.
-
This compound Preparation: Prepare the this compound solution by dissolving it in sterile saline to the desired concentration. The concentration should be calculated based on the desired dose, the infusion rate, and the animal's body weight.
-
Infusion Setup: Connect the externalized catheter to the infusion pump via tubing.
-
Infusion Initiation: Begin the infusion at the predetermined rate. For dose-response studies, the infusion rate can be incrementally increased.
-
Monitoring: Continuously monitor the animal's vital signs (heart rate, blood pressure, respiratory rate) throughout the infusion period.
-
Data Collection: Collect physiological data and biological samples (e.g., blood, urine) at specified time points.
-
Post-Procedure Care: After the infusion, disconnect the catheter and provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
Induction of a Glycerol-Induced Acute Kidney Injury (AKI) Model in Rats
This model is commonly used to mimic rhabdomyolysis-induced AKI.
Materials:
-
Glycerol (50% v/v in sterile water or saline)
-
Syringes and needles
-
Animal scale
Procedure:
-
Animal Preparation: Deprive the rats of water for 24 hours prior to glycerol administration to enhance the nephrotoxic effect.
-
Glycerol Administration: Weigh the rat and calculate the required volume of 50% glycerol solution. A common dose is 8-10 mL/kg.
-
Injection: Administer the glycerol solution via intramuscular (IM) injection into the hind limbs.
-
Confirmation of AKI: AKI is typically established within 24-48 hours. This can be confirmed by measuring serum creatinine and blood urea nitrogen (BUN) levels, which will be significantly elevated.
-
This compound Treatment: Once AKI is confirmed, this compound treatment can be initiated following the infusion protocol described above.
Assessment of Renal Function in Rodents
Materials:
-
Metabolic cages for urine collection
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
Assay kits for creatinine, BUN, and electrolytes
Procedure:
-
Urine Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces. Collect urine over a defined period (e.g., 24 hours) to measure volume, sodium, and creatinine excretion.
-
Blood Collection: Collect blood samples at baseline and at various time points after this compound administration. Common sites for blood collection in rodents include the tail vein, saphenous vein, or via cardiac puncture at the terminal endpoint.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
Biochemical Analysis: Analyze urine and plasma/serum samples for key renal function parameters:
-
Serum/Plasma Creatinine and BUN: To assess glomerular filtration.
-
Urine Volume: To assess diuretic effects.
-
Urinary Sodium Excretion: To assess natriuretic effects.
-
Creatinine Clearance: Can be calculated to estimate the glomerular filtration rate (GFR) using the formula: GFR = (Urine Creatinine x Urine Flow Rate) / Plasma Creatinine.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound.
References
Application Notes and Protocols for Western Blot Detection of Anaritide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of Anaritide, a 25-amino acid synthetic analog of Atrial Natriuretic Peptide (ANP), using Western blotting. Given its low molecular weight (~2.7 kDa), specific modifications to standard Western blot protocols are required for successful detection. This document outlines the necessary reagents, specialized procedures, and data interpretation guidelines.
Introduction to this compound
This compound is a synthetic peptide corresponding to amino acids 102-126 of the human atrial natriuretic peptide prohormone.[1] Like the endogenous ANP, this compound exerts its biological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This binding activates the receptor's intrinsic guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[2] The subsequent increase in intracellular cGMP concentration mediates a variety of downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure and extracellular fluid volume. Understanding the expression and activity of this compound is crucial for its development as a therapeutic agent for conditions like acute renal failure.[3]
Signaling Pathway of this compound
The signaling cascade initiated by this compound binding to NPR-A is central to its function. The generated cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets in different cell types, leading to the physiological responses. This pathway is also involved in counter-regulating the renin-angiotensin-aldosterone system (RAAS).
Caption: this compound binds to NPR-A, increasing cGMP and activating PKG for downstream effects.
Quantitative Data Summary
While direct Western blot data for this compound is limited in publications, data from its endogenous counterpart, ANP, can serve as a valuable reference. The following tables summarize representative quantitative Western blot data for ANP from studies investigating physiological responses to stimuli like high salt diets. Densitometry values are normalized to a loading control (e.g., α-tubulin or β-tubulin).
Table 1: Relative ANP Protein Expression in Cardiac Tissue
| Treatment Group | Mean Normalized Density (Arbitrary Units) | Standard Error of Mean (SEM) | Fold Change vs. Low Sodium |
| Low Sodium Sedentary (LS-SED) | 1.00 | ± 0.12 | 1.0 |
| High Sodium Sedentary (HS-SED) | 1.05 | ± 0.15 | 1.05 |
| High Sodium Endurance Training | 0.98 | ± 0.10 | 0.98 |
| High Sodium HIIT | 0.55 | ± 0.08 | 0.55 |
Data adapted from Western blot densitometry graphs for illustrative purposes.
Table 2: Relative ANP Protein Expression in Renal Tissue
| Treatment Group | Mean Normalized Density (Arbitrary Units) | Standard Error of Mean (SEM) | Fold Change vs. Normal Salt |
| Normal Salt (NS) | 1.00 | ± 0.10 | 1.0 |
| High Salt (HS) | 1.85 | ± 0.20 | 1.85 |
| NS + Tempol | 0.95 | ± 0.11 | 0.95 |
| HS + Tempol | 1.20 | ± 0.15 | 1.20 |
Data adapted from Western blot densitometry graphs for illustrative purposes.
Experimental Protocols
Detecting a small peptide like this compound requires a specialized Western blot protocol. The Tris-Tricine gel system is recommended over the standard Tris-Glycine (Laemmli) system for superior resolution of proteins and peptides under 30 kDa.
Experimental Workflow Diagram
Caption: Workflow for this compound detection using Tricine-SDS-PAGE and Western blot.
Detailed Protocol for this compound Western Blot
1. Sample Preparation
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein lysate with Tricine SDS Sample Buffer (2X).
-
Heat samples at 85-95°C for 5 minutes. Do not boil, as this can cause aggregation of small peptides.
2. Tricine-SDS-PAGE
-
Gel Composition: Use a three-layer gel system for optimal resolution.
-
Separating Gel (16.5% T, 3% C): Ideal for resolving peptides in the 1-10 kDa range.
-
Spacer Gel (10% T, 3% C): Sharpens bands between 1-5 kDa.
-
Stacking Gel (4% T, 3% C): For proper sample stacking.
-
-
Running Buffer: Use a specific Tricine-SDS running buffer (Anode buffer: 0.2 M Tris-HCl, pH 8.9; Cathode buffer: 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25).
-
Electrophoresis: Run the gel at a constant voltage, starting at 30V until the dye front enters the stacking gel, then increase to 100-150V. Keep the system cool to prevent band distortion.
3. Protein Transfer
-
Membrane Selection: Use a PVDF membrane with a 0.2 µm pore size to ensure retention of the small this compound peptide.
-
Membrane Activation: Pre-wet the PVDF membrane in 100% methanol for 15-30 seconds, rinse with deionized water, and then equilibrate in transfer buffer.
-
Transfer Buffer: A standard Tris-Glycine transfer buffer with 10-20% methanol is suitable.
-
Transfer Conditions: Perform a wet transfer at a low voltage (e.g., 30V) for 1-2 hours or overnight at 4°C to prevent the small peptide from being blown through the membrane. A semi-dry transfer for 15-25 minutes can also be effective.
4. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation:
-
Dilute an anti-ANP antibody in the blocking buffer. Since this compound is a fragment of the ANP prohormone, an antibody targeting an epitope within the this compound sequence is required. Antibody validation for this compound specificity is critical.
-
A typical starting dilution is 1:500 to 1:2000 (e.g., 1 µg/mL).
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-goat, anti-rabbit) diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.
-
-
Final Washes: Repeat the washing step with TBST.
5. Detection and Analysis
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera-based imager).
-
Quantification: Use image analysis software to perform densitometry on the bands. Normalize the signal intensity of this compound to a loading control (e.g., α-tubulin, GAPDH, or total protein stain) to correct for loading variations and obtain semi-quantitative data. Ensure that both the target and loading control signals are within the linear dynamic range of detection.
References
Anaritide Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic analog of the endogenous atrial natriuretic peptide (ANP), is a potent activator of the natriuretic peptide receptor-A (NPR-A).[1] This interaction triggers a signaling cascade mediated by cyclic guanosine monophosphate (cGMP), leading to a variety of physiological effects, including vasodilation, diuresis, and natriuresis.[2][3] Beyond these well-established hemodynamic effects, emerging research indicates that the this compound signaling pathway plays a crucial role in regulating gene expression across various cell types. This modulation of gene expression underlies its potential therapeutic applications and is a critical area of investigation for drug development.
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on gene expression. The included methodologies for quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are designed to enable researchers to robustly quantify and interpret changes in the transcriptome following this compound treatment.
Signaling Pathway
This compound exerts its biological effects by binding to the extracellular domain of NPR-A, a transmembrane guanylyl cyclase receptor.[4][5] This binding event induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate a multitude of downstream target proteins. This phosphorylation cascade ultimately alters cellular function and modulates the transcription of specific genes.
Key Experiments and Protocols
This section provides detailed protocols for investigating the impact of this compound on gene expression. The primary methods covered are quantitative PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for comprehensive transcriptome profiling.
I. Quantitative PCR (qPCR) Analysis
qPCR is a highly sensitive and specific method for quantifying the expression of a predetermined set of genes.
Experimental Workflow:
Protocol:
-
Cell Culture and this compound Treatment:
-
Plate cells of interest (e.g., human renal proximal tubule epithelial cells, cardiac fibroblasts) at an appropriate density in multi-well plates.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Starve cells in serum-free medium for 12-24 hours prior to treatment to minimize basal signaling activity.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., sterile PBS).
-
-
RNA Extraction:
-
Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol reagent or a column-based kit lysis buffer).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific). A typical reaction includes:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Perform the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene of interest and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation:
| Gene Target | Treatment Group | Average Ct | ΔCt (Target - Ref) | ΔΔCt (ΔCt_treated - ΔCt_control) | Fold Change (2^-ΔΔCt) |
| NPR1 (NPR-A) | Control | 22.5 | 2.5 | 0.0 | 1.0 |
| This compound (10 nM) | 22.3 | 2.3 | -0.2 | 1.15 | |
| This compound (100 nM) | 22.1 | 2.1 | -0.4 | 1.32 | |
| PROS1 (Protein S) | Control | 25.8 | 5.8 | 0.0 | 1.0 |
| This compound (10 nM) | 24.9 | 4.9 | -0.9 | 1.86 | |
| This compound (100 nM) | 24.1 | 4.1 | -1.7 | 3.25 | |
| SEMA3G (Semaphorin 3G) | Control | 27.2 | 7.2 | 0.0 | 1.0 |
| This compound (10 nM) | 26.5 | 6.5 | -0.7 | 1.62 | |
| This compound (100 nM) | 25.8 | 5.8 | -1.4 | 2.64 | |
| GAPDH (Reference) | Control | 20.0 | - | - | - |
| This compound (10 nM) | 20.0 | - | - | - | |
| This compound (100 nM) | 20.0 | - | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. RNA Sequencing (RNA-seq) Analysis
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Regulation of Natriuretic Peptide Receptor-A gene expression and stimulation of its guanylyl cyclase activity by transcription factor Ets-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics [frontiersin.org]
Anaritide in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic 25-amino acid peptide analog of human atrial natriuretic peptide (ANP), is a potent vasodilator, diuretic, and natriuretic agent.[1][2] It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[3][4] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] The subsequent increase in intracellular cGMP mediates a cascade of downstream signaling events that collectively contribute to its cardiovascular effects. These include vasodilation, reduction of cardiac preload and afterload, inhibition of the renin-angiotensin-aldosterone system, and anti-hypertrophic and anti-fibrotic effects on the myocardium.
These properties make this compound a valuable tool for cardiovascular research, particularly in studies related to heart failure, renal impairment, and hypertension. This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular research settings.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the activation of the NPR-A receptor and the subsequent increase in intracellular cGMP. This signaling pathway is pivotal to its therapeutic effects.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from studies investigating the effects of this compound in cardiovascular and renal conditions.
Table 1: Hemodynamic Effects of this compound in Heart Failure
| Parameter | Baseline (Mean ± SEM) | Post-Anaritide (Mean ± SEM) |
| Mean Systemic Arterial Pressure (mmHg) | 94 ± 2 | 87 ± 2 |
| Mean Right Atrial Pressure (mmHg) | 10 ± 1 | 8 ± 1 |
| Mean Pulmonary Arterial Pressure (mmHg) | 33 ± 2 | 28 ± 2 |
| Pulmonary Artery Wedge Pressure (mmHg) | 22 ± 2 | 15 ± 2 |
Data from a study in 35 patients with chronic New York Heart Association class II to IV heart failure receiving a 1-hour infusion of this compound (0.03 to 0.3 µg/kg/min).
Table 2: Effects of this compound in Acute Tubular Necrosis
| Outcome | Placebo Group | This compound Group (0.2 µg/kg/min) | P-value |
| Overall Dialysis-Free Survival | 47% | 43% | 0.35 |
| Dialysis-Free Survival (Oliguric Patients) | 8% (5 of 60) | 27% (16 of 60) | 0.008 |
| Dialysis-Free Survival (Non-Oliguric Patients) | 59% (116 of 195) | 48% (88 of 183) | 0.03 |
Data from a multicenter, randomized, double-blind, placebo-controlled clinical trial in 504 critically ill patients with acute tubular necrosis receiving a 24-hour intravenous infusion.
Table 3: Renal Effects of Atrial Natriuretic Peptide (ANP) in a Canine Model of Pulmonary Edema
| Parameter | Before Alloxan (Mean ± SEM) | After Alloxan (Mean ± SEM) |
| Diuresis (mL/min) | 0.38 ± 0.003 | 0.75 ± 0.11 |
| Natriuresis (µmol/min) | 60 ± 8 | 103 ± 12 |
| Glomerular Filtration Rate (mL/min) | 52 ± 3.3 | 36 ± 3.7 |
| Mean Blood Pressure (mmHg) | 114 ± 7 | 93 ± 9 |
Data from a study in dogs where acute pulmonary edema was induced by intravenously administered alloxan.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the cardiovascular effects of this compound.
In Vitro Protocols
1. Cardiomyocyte Hypertrophy Assay
This protocol is designed to assess the anti-hypertrophic effects of this compound on cultured cardiomyocytes.
-
Cell Culture: Isolate neonatal rat ventricular cardiomyocytes and culture them in a suitable medium.
-
Induction of Hypertrophy: After 24 hours, induce hypertrophy by treating the cells with a pro-hypertrophic agent such as Angiotensin II (1 µM) or Endothelin-1 (100 nM).
-
This compound Treatment: Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cell Size: Fix the cells and stain with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin). Measure the cell surface area using imaging software.
-
Protein Synthesis: Measure the incorporation of [3H]-leucine into total cellular protein as an index of protein synthesis.
-
Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
2. cGMP Assay in Cardiomyocytes
This protocol measures the ability of this compound to stimulate cGMP production in cardiomyocytes.
-
Cell Culture: Plate isolated cardiomyocytes in 24-well plates.
-
Stimulation: Stimulate the cells with this compound (1 µM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Lysis: Lyse the cells with 0.1 M HCl.
-
Measurement: Measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
3. Cardiac Fibroblast Activation Assay
This protocol assesses the effect of this compound on the differentiation of cardiac fibroblasts into myofibroblasts.
-
Cell Culture: Isolate adult rat cardiac fibroblasts and culture them in serum-containing medium to induce differentiation.
-
Treatment: Treat the cultures with this compound (1 µM).
-
Analysis:
-
Proliferation: Measure the cell proliferation rate using a standard assay (e.g., BrdU incorporation).
-
Collagen Secretion: Quantify the amount of soluble collagen in the culture medium using a Sircol collagen assay.
-
α-SMA Expression: Perform immunofluorescence staining for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
-
In Vivo Protocols
1. Rat Model of Heart Failure
This protocol describes the creation of a heart failure model in rats to study the in vivo effects of this compound.
-
Surgical Model: Induce heart failure in adult male Sprague-Dawley rats using a well-established surgical model, such as ascending aortic banding to induce pressure overload or left anterior descending (LAD) coronary artery ligation to induce myocardial infarction.
-
Recovery and Heart Failure Development: Allow the animals to recover for a period of several weeks for the development of a heart failure phenotype.
-
This compound Administration: Administer this compound or vehicle via continuous intravenous infusion using an osmotic minipump at a specified dose (e.g., 0.1-1.0 µg/kg/min).
-
Cardiovascular Monitoring:
-
Echocardiography: Perform serial echocardiography to assess cardiac function, including ejection fraction, fractional shortening, and chamber dimensions.
-
Hemodynamic Measurements: At the end of the treatment period, perform invasive hemodynamic measurements to assess parameters such as left ventricular systolic and end-diastolic pressures, and blood pressure.
-
-
Terminal Analysis:
-
Histology: Euthanize the animals and collect the hearts for histological analysis of cardiac hypertrophy (e.g., myocyte cross-sectional area) and fibrosis (e.g., Masson's trichrome or Picrosirius red staining).
-
Gene Expression: Analyze the expression of genes involved in cardiac remodeling and heart failure in the cardiac tissue.
-
2. Vasodilation Assay in Isolated Arteries
This protocol measures the direct vasodilatory effect of this compound on isolated arterial segments.
-
Tissue Preparation: Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O2 and 5% CO2 at 37°C.
-
Pre-constriction: Pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine (10⁻⁶ M) to achieve a stable contraction.
-
This compound Treatment: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine.
Conclusion
This compound is a powerful research tool for investigating the pathophysiology of cardiovascular diseases and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented in this document provide a comprehensive resource for researchers utilizing this compound in their cardiovascular research endeavors. The ability to study its effects from the molecular and cellular level to integrated in vivo physiological responses makes this compound an invaluable compound for advancing our understanding of cardiovascular homeostasis and disease.
References
- 1. Renal natriuretic effects of atrial natriuretic peptide in dogs with alloxan-induced acute pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide analogues with distinct vasodilatory or renal activity: integrated effects in health and experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of atrial natriuretic peptide on rat ventricular fibroblasts during differentiation into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
Anaritide Renal Function Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic 25-amino-acid peptide analog of human atrial natriuretic peptide (ANP), is a potent diuretic, natriuretic, and vasodilator.[1] It selectively binds to the natriuretic peptide receptor-A (NPR-A), leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP).[2][3] This signaling cascade ultimately results in a range of physiological effects on the kidney, including increased glomerular filtration rate (GFR), enhanced sodium and water excretion, and modulation of the renin-angiotensin-aldosterone system.[2][4] These properties make this compound a subject of significant interest in the context of acute renal failure and other renal impairments.
These application notes provide a comprehensive overview of the this compound renal function assay, including detailed experimental protocols and data presentation, to guide researchers in the evaluation of this compound's effects on renal physiology.
Data Presentation
Table 1: Effects of this compound on Renal Hemodynamics and Excretion in Humans with Congestive Heart Failure
| Parameter | Baseline (Placebo) | This compound Infusion (0.03-0.3 µg/kg/min) |
| Mean Systemic Arterial Pressure (mm Hg) | 94 ± 2 | 87 ± 2 |
| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 |
| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 |
| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 |
| Fractional Excretion of Sodium (%) | 0.41 ± 0.11 | 0.59 ± 0.14 |
| Creatinine Clearance (ml/min) | No significant change | No significant change |
Data summarized from a study in patients with chronic New York Heart Association class II to IV heart failure. Values are presented as mean ± standard error of the mean.
Table 2: Clinical Trial Outcomes of this compound in Acute Tubular Necrosis
| Outcome | Placebo Group | This compound Group (0.2 µg/kg/min) | P-value |
| Overall Population (n=504) | |||
| Dialysis-Free Survival | 47% | 43% | 0.35 |
| Oliguric Subgroup (n=120) | |||
| Dialysis-Free Survival | 8% (5 of 60) | 27% (16 of 60) | 0.008 |
| Non-Oliguric Subgroup (n=378) | |||
| Dialysis-Free Survival | 59% (116 of 195) | 48% (88 of 183) | 0.03 |
Data from a multicenter, randomized, double-blind, placebo-controlled clinical trial in critically ill patients with acute tubular necrosis.
Signaling Pathway
This compound exerts its renal effects through a well-defined signaling pathway initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This interaction catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to the physiological responses.
Caption: this compound signaling pathway in renal cells.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Effects on Renal Function in a Mouse Model
This protocol outlines a method to assess the in vivo effects of this compound on GFR, urine output, and sodium excretion in a mouse model.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
House mice in metabolic cages for at least 3 days for acclimatization before the experiment to allow for accurate urine and feces collection.
2. This compound Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free 0.9% saline to a stock concentration of 100 µg/mL.
-
For infusion, dilute the stock solution to the desired final concentration (e.g., for a dose of 0.2 µg/kg/min).
-
Anesthetize the mouse and implant a catheter into the jugular vein for continuous infusion.
-
Infuse this compound or vehicle (0.9% saline) at a constant rate using a syringe pump.
3. Measurement of Glomerular Filtration Rate (GFR):
-
GFR can be measured using the FITC-inulin clearance method.
-
Briefly, inject a single bolus of FITC-inulin intravenously.
-
Collect small blood samples (e.g., from the tail vein) at multiple time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) after injection.
-
Measure the fluorescence of the plasma samples to determine the rate of FITC-inulin clearance, which corresponds to the GFR.
4. Urine Collection and Analysis:
-
Collect urine from the metabolic cages at timed intervals (e.g., every 24 hours) before, during, and after this compound infusion.
-
Measure the total urine volume.
-
Analyze urine samples for sodium concentration using a flame photometer or ion-selective electrode to determine the total sodium excretion.
5. Data Analysis:
-
Calculate GFR from the FITC-inulin clearance curve.
-
Calculate urine flow rate (in µL/min) and sodium excretion rate (in µmol/min).
-
Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for in vivo renal function assay.
Protocol 2: In Vitro Assessment of this compound-Induced cGMP Production in Renal Cells
This protocol describes a method to measure the in vitro effect of this compound on cGMP production in cultured renal cells.
1. Cell Culture:
-
Culture a suitable renal cell line (e.g., primary human renal proximal tubule epithelial cells or a mouse collecting duct cell line) in appropriate media and conditions until confluent.
2. This compound Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.
-
Treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes).
3. Cell Lysis:
-
After treatment, aspirate the medium and lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl or a commercially available cell lysis buffer).
4. cGMP Measurement:
-
Measure the cGMP concentration in the cell lysates using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves a competitive binding assay.
5. Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration as a function of the this compound concentration to determine the dose-response relationship.
Caption: Experimental workflow for in vitro cGMP assay.
References
Anaritide cGMP Signaling Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic analog of the human atrial natriuretic peptide (ANP), is a potent activator of the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a particulate guanylate cyclase that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP concentration mediates a variety of physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[2] Consequently, the measurement of cGMP production in response to this compound stimulation is a critical assay for researchers investigating its mechanism of action and for professionals in drug development exploring its therapeutic potential.
This document provides detailed application notes and protocols for performing an this compound-stimulated cGMP signaling assay, primarily focusing on a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP.
Signaling Pathway
This compound exerts its biological effects by initiating a signaling cascade that leads to the production of the second messenger, cGMP. The key steps in this pathway are outlined below.
Data Presentation
The following tables summarize representative quantitative data for natriuretic peptide-induced cGMP production. As a synthetic analog of ANP, this compound is expected to exhibit a similar dose-dependent and time-dependent stimulation of cGMP. The data presented here is for ANP and serves as a reference for expected results with this compound.
Table 1: Dose-Response of ANP on Intracellular cGMP Concentration
| ANP Concentration (nM) | cGMP Concentration (pmol/mg protein) | Fold Increase over Basal |
| 0 (Basal) | 5.2 ± 0.8 | 1.0 |
| 0.1 | 15.6 ± 2.1 | 3.0 |
| 1 | 48.9 ± 5.5 | 9.4 |
| 10 | 152.3 ± 15.1 | 29.3 |
| 100 | 358.1 ± 28.9 | 68.9 |
| 1000 | 410.5 ± 35.2 | 78.9 |
Note: Data are hypothetical and representative of typical results observed in vascular smooth muscle or endothelial cells. Actual values will vary depending on the cell type and experimental conditions.
Table 2: Time-Course of ANP-Stimulated cGMP Production
| Time after ANP (100 nM) Addition | cGMP Concentration (pmol/mg protein) |
| 0 sec | 5.1 ± 0.7 |
| 30 sec | 185.4 ± 20.3 |
| 1 min | 298.6 ± 25.1 |
| 3 min | 355.2 ± 30.8 |
| 5 min | 320.7 ± 28.4 |
| 10 min | 150.3 ± 14.9 |
| 30 min | 45.1 ± 5.2 |
Note: In bovine aortic endothelial cells, cGMP levels were measurable at 30 seconds and maximal at 3 minutes following the addition of 100 nM ANP.[4] Data are hypothetical and representative.
Experimental Protocols
Principle of the cGMP Competitive ELISA
This assay is a competitive immunoassay for the quantitative determination of cGMP. The cGMP in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample. The bound HRP-cGMP is then detected by the addition of a substrate that produces a colorimetric signal.
Experimental Workflow
The following diagram outlines the major steps in the this compound cGMP signaling assay using a competitive ELISA format.
References
- 1. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atrial natriuretic peptide regulation of endothelial permeability is mediated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anaritide Smooth Muscle Cell Relaxation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic analog of the human atrial natriuretic peptide (ANP), is a potent vasodilator that induces smooth muscle relaxation.[1] Its mechanism of action is primarily mediated through the activation of natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG), ultimately resulting in smooth muscle cell relaxation and vasodilation.[2][3] These application notes provide a detailed protocol for assessing the relaxant effects of this compound on vascular smooth muscle cells (VSMCs), a critical assay for cardiovascular research and drug development.
Principle of the Assay
This assay measures the ability of this compound to induce relaxation in pre-contracted vascular smooth muscle tissue or cultured smooth muscle cells. The relaxation is quantified by measuring the decrease in contractile force or a change in cell morphology/impedance. The primary endpoint is typically the concentration-dependent relaxation response to this compound, from which parameters like EC50 (half-maximal effective concentration) can be determined. A secondary endpoint can be the measurement of intracellular cGMP levels to confirm the mechanism of action.
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
The signaling cascade initiated by this compound binding to its receptor leading to smooth muscle relaxation is depicted below.
Experimental Protocols
Protocol 1: Vascular Ring Relaxation Assay
This ex vivo protocol uses isolated vascular rings to measure the effect of this compound on smooth muscle tension.
Materials and Reagents:
-
Isolated arterial tissue (e.g., rat aorta, rabbit carotid artery)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
Phenylephrine (PE) or other vasoconstrictors (e.g., U46619, KCl)
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully excise the desired artery and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to force transducers and apply a resting tension (e.g., 1.5-2.0 g for rat aorta).
-
Allow the tissues to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Contraction:
-
Induce a submaximal contraction by adding a vasoconstrictor to the organ bath. A common choice is Phenylephrine (PE) at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM).
-
Allow the contraction to stabilize for 20-30 minutes.
-
-
This compound Application:
-
Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10^-10 M to 10^-6 M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the tension throughout the experiment.
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by PE.
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.
-
Protocol 2: Cultured Smooth Muscle Cell Relaxation Assay (Impedance-Based)
This in vitro protocol utilizes cultured vascular smooth muscle cells and measures changes in cell impedance as an indicator of relaxation.
Materials and Reagents:
-
Primary vascular smooth muscle cells (VSMCs) or a suitable cell line
-
Smooth muscle cell growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
Cell culture flasks and plates
-
Real-time cell impedance measurement system (e.g., xCELLigence)
-
E-plates (96-well plates with integrated microelectrodes)
-
Vasoconstrictor (e.g., Angiotensin II, Endothelin-1)
-
This compound stock solution
Procedure:
-
Cell Culture and Seeding:
-
Culture VSMCs in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and seed them onto E-plates at an optimized density (e.g., 10,000 - 20,000 cells/well).
-
Allow the cells to attach and grow for 24-48 hours, monitoring impedance until a stable baseline is achieved.
-
-
Induction of Contraction:
-
Induce contraction by adding a vasoconstrictor to the wells. The concentration should be optimized to elicit a robust and sustained increase in impedance.
-
Monitor the impedance until a stable contractile response is observed.
-
-
This compound Treatment:
-
Add varying concentrations of this compound to the wells.
-
Continuously monitor the cell impedance in real-time to measure the relaxation response (indicated by a decrease in impedance).
-
-
Data Analysis:
-
Normalize the impedance data to the point just before the addition of this compound.
-
Calculate the percentage of relaxation for each concentration of this compound.
-
Generate a dose-response curve and determine the EC50 value.
-
Protocol 3: cGMP Measurement Assay
This protocol measures the intracellular accumulation of cGMP in response to this compound, confirming its mechanism of action.
Materials and Reagents:
-
Cultured VSMCs
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
Procedure:
-
Cell Treatment:
-
Plate VSMCs in 24- or 48-well plates and grow to confluence.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the instructions of the cGMP assay kit.
-
-
cGMP Quantification:
-
Perform the cGMP EIA or RIA according to the manufacturer's protocol.
-
Measure the absorbance or radioactivity to determine the cGMP concentration in each sample.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the protein content of each sample.
-
Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 for cGMP production.
-
Experimental Workflow
The general workflow for conducting an this compound smooth muscle cell relaxation assay is outlined below.
Data Presentation
The following tables summarize representative quantitative data for natriuretic peptide-induced smooth muscle relaxation and related effects. Note that specific EC50 values for this compound may vary depending on the tissue, species, and experimental conditions.
Table 1: this compound and ANP Effects on Vascular Smooth Muscle
| Peptide | Preparation | Pre-contraction Agent | Effect | Concentration Range | Reference |
| This compound | Human forearm vascular bed | N/A (in vivo) | Dose-dependent increase in blood flow | 0.008 - 8.0 µg/dl tissue/min | [1] |
| ANP | Rabbit aortic smooth muscle | Angiotensin II | Relaxation | 10-10 to 10-8 M | [4] |
| ANP | Rat thoracic aorta | Norepinephrine | Relaxation | Not specified | |
| ANP | Rat thoracic aorta smooth muscle cells | Angiotensin II | Inhibition of protein synthesis | 10-7 M |
Table 2: Comparative EC50/IC50 Values for Vasodilators
| Compound | Preparation | Parameter | Value | Reference |
| Veratridine | Rat aorta | Contraction (EC50) | 35 µM | |
| Carbachol | Human detrusor smooth muscle | Contraction (EC50) | 0.65 µM | |
| Noradrenaline | Human corpus cavernosum smooth muscle cells | Contraction (EC50) | 5 nM | |
| Moxisylyte | Human corpus cavernosum smooth muscle cells | Inhibition of noradrenaline-induced contraction (IC50) | 0.5 µM | |
| Prazosin | Human corpus cavernosum smooth muscle cells | Inhibition of noradrenaline-induced contraction (IC50) | 0.9 µM | |
| Papaverine | Human corpus cavernosum smooth muscle cells | Inhibition of noradrenaline-induced contraction (IC50) | 2 nM | |
| YC-1 | Rabbit cavernosum tissue strips | Relaxation (EC50) | 8.4 µM |
Conclusion
The protocols and information provided herein offer a comprehensive guide for studying the smooth muscle relaxant properties of this compound. By employing these assays, researchers can obtain valuable data on the potency and mechanism of action of this compound and similar compounds, contributing to the development of novel cardiovascular therapeutics. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Atrial natriuretic factor as a vasodilator agent in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptides in vascular physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptide B Type Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxation of non-contracted smooth muscle by atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anaritide Administration in Preclinical Models
These application notes provide detailed protocols and data for the administration of Anaritide, a synthetic analog of atrial natriuretic peptide (ANP), in various preclinical models of cardiovascular and renal diseases. This document is intended for researchers, scientists, and drug development professionals working in these fields.
Signaling Pathway of this compound
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration mediates a range of downstream effects, including vasodilation, natriuresis, and diuresis.
Caption: this compound signaling pathway.
Preclinical Models and Experimental Protocols
Canine Model of Pacing-Induced Heart Failure
This model is used to study the hemodynamic and renal effects of this compound in a large animal model of congestive heart failure.
Experimental Workflow:
Caption: Experimental workflow for this compound administration in a canine heart failure model.
Protocol for Induction of Heart Failure:
-
Surgically implant a pacemaker in healthy adult mongrel dogs.
-
After a recovery period, induce heart failure by rapid right ventricular pacing. The pacing rate is gradually increased over weeks until signs of congestive heart failure are evident.
Protocol for this compound Administration and Data Collection:
-
Anesthetize the heart failure dogs.
-
Catheterize for hemodynamic monitoring (e.g., mean arterial pressure, cardiac output, right atrial pressure) and urine collection.
-
Collect baseline measurements for all parameters.
-
Administer this compound via continuous intravenous infusion at incremental doses: 0.01, 0.03, 0.1, 0.3, and 0.06 µg/kg/min.
-
Allow a stabilization period at each dose before collecting a full set of hemodynamic and renal function data (e.g., urine flow, sodium excretion).
Quantitative Data:
| Parameter | Control | This compound (0.01 µg/kg/min) | This compound (0.03 µg/kg/min) | This compound (0.1 µg/kg/min) | This compound (0.3 µg/kg/min) |
| Mean Arterial Pressure (mmHg) | Decrease | Small Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Cardiac Output | No significant change | No significant change | No significant change | No significant change | No significant change |
| Right Atrial Pressure | Decrease | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Urine Flow | Increase | Increase | Striking Increase | Striking Increase | Striking Increase |
| Urinary Sodium Excretion | Increase | Increase | Striking Increase | Striking Increase | Striking Increase |
Note: This table summarizes the trends observed in a study using ANP, the parent molecule of this compound. Specific quantitative values can be extracted from the cited literature.
Rodent Model of Cisplatin-Induced Acute Kidney Injury (AKI)
This model is used to evaluate the therapeutic potential of this compound in a chemically-induced model of acute kidney injury.
Experimental Workflow:
Caption: Experimental workflow for this compound administration in a rat AKI model.
Protocol for Induction of AKI:
-
Administer a single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) to adult male Wistar rats.[3]
-
Monitor the animals for the development of AKI, which typically occurs within 72 hours and is characterized by a significant increase in serum creatinine and blood urea nitrogen (BUN).[4]
Protocol for this compound Administration:
-
Once AKI is established, anesthetize the rats and prepare them for intravenous infusion.
-
Administer a priming (bolus) intravenous dose of this compound (as atrial natriuretic factor) at 12 µg/kg.[4]
-
Immediately follow the priming dose with a continuous intravenous infusion of this compound at a rate of 1 µg/kg/min.
-
Measure renal function parameters, such as Glomerular Filtration Rate (GFR), before and after this compound administration.
Quantitative Data:
| Parameter | Cisplatin-Induced AKI (Before this compound) | Cisplatin-Induced AKI (After this compound) |
| Glomerular Filtration Rate (GFR) | Significantly Reduced | Doubled |
| Urine Excretion Rate | - | Significantly Increased |
| Sodium Excretion Rate | - | Significantly Increased |
| Potassium Excretion Rate | - | Significantly Increased |
Note: This table is based on a study using atrial natriuretic factor (ANF), the parent molecule of this compound.
Rodent Model of Ischemia-Reperfusion-Induced Acute Kidney Injury (AKI)
This model simulates AKI that can occur due to a temporary loss of blood flow to the kidneys.
Protocol for Induction of Ischemia-Reperfusion Injury:
-
Anesthetize the mouse or rat.
-
Make a flank or midline incision to expose the renal pedicles.
-
Temporarily clamp the renal arteries to induce ischemia for a defined period (e.g., 22-30 minutes in mice).
-
Remove the clamps to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
AKI development is monitored by measuring serum creatinine and BUN at various time points post-reperfusion.
Protocol for this compound Administration:
A specific protocol for this compound administration in this model was not detailed in the searched literature. However, a continuous intravenous infusion, similar to the cisplatin model, could be a rational approach to investigate its therapeutic effects. The timing of administration (e.g., during reperfusion or shortly after) would be a critical variable to explore.
Mouse Model of Dilated Cardiomyopathy
While studies have highlighted the protective role of endogenous ANP in mouse models of dilated cardiomyopathy, specific protocols for the administration of exogenous this compound to treat this condition are not well-documented in the reviewed literature. In these models, a deficiency in ANP leads to more severe cardiac remodeling, reduced systolic function, and increased mortality. This suggests that supplementation with this compound could be a potential therapeutic strategy.
Model Induction:
Dilated cardiomyopathy can be induced in mice through various methods, including genetic modifications or pharmacological interventions such as chronic isoproterenol administration.
Potential Therapeutic Approach (Hypothetical):
Based on its known mechanisms, this compound could be administered via continuous subcutaneous infusion using osmotic mini-pumps to provide sustained therapeutic levels and assess its impact on cardiac remodeling and function over time in a dilated cardiomyopathy model.
Concluding Remarks
The provided protocols and data summarize the application of this compound in key preclinical models of heart failure and acute kidney injury. The canine heart failure model demonstrates the hemodynamic and renal benefits of this compound infusion. The rat cisplatin-induced AKI model provides evidence for its ability to improve renal function. Further research is warranted to establish optimal dosing and administration protocols for this compound in ischemia-reperfusion AKI and dilated cardiomyopathy models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. In vivo evidence that cGMP is the second messenger for atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evidence that cGMP is the second messenger for atrial natriuretic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone inhibits acute renal injury and cyst formation in cisplatin-treated rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring Anaritide Concentration in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaritide, a synthetic 25-amino acid peptide analog of the N-terminal truncated human atrial natriuretic peptide (ANP), is a potent vasodilator and natriuretic agent. It has been investigated for its therapeutic potential in various cardiovascular and renal conditions. Accurate measurement of this compound concentration in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and monitoring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative determination of this compound in plasma using three common bioanalytical methods: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Methods for Measuring this compound Concentration
Several immunoassays and chromatographic methods are available for the quantification of this compound in plasma. The choice of method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method that utilizes the competition between radiolabeled and unlabeled this compound for a limited number of specific antibody binding sites.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay that offers high sensitivity and throughput. Competitive ELISA is the common format for quantifying small molecules like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is considered a gold standard for bioanalysis due to its high specificity.
Data Presentation
The following tables summarize the key quantitative performance characteristics of the different assay methods for measuring this compound concentration in plasma.
Table 1: Radioimmunoassay (RIA) Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Detection | 0.8 pg/tube (4.0 pg/ml plasma) | [1] |
| Sensitivity | 1.9 pmol/l | [2] |
| Intra-assay CV | 8.6% | [1] |
| Inter-assay CV | 11.6% | [1] |
| Recovery | ~80% after Sep Pak C18 extraction | [2] |
Table 2: Enzyme-Linked Immunosorbent Assay (ELISA) Performance Characteristics
| Parameter | Typical Value | Reference |
| Sensitivity | 9.38 pg/mL | |
| Detection Range | 15.63-1000 pg/mL | |
| Specificity | No significant cross-reactivity with analogues | |
| Repeatability (CV) | < 10% |
Experimental Protocols
Protocol 1: Radioimmunoassay (RIA) for this compound in Plasma
This protocol is a general guideline based on established RIA principles.
Materials:
-
This compound standard
-
Anti-Anaritide antibody
-
¹²⁵I-labeled this compound (tracer)
-
Goat anti-rabbit immunoglobulin (secondary antibody)
-
Normal rabbit serum (NRS)
-
RIA buffer (e.g., phosphate buffer with BSA)
-
C18 Sep-Pak cartridges for plasma extraction
-
Gamma counter
Procedure:
-
Plasma Sample Preparation (Extraction):
-
Acidify plasma samples with an equal volume of buffer A (e.g., 1% trifluoroacetic acid).
-
Centrifuge at 6,000-17,000 x g for 20 minutes at 4°C.
-
Activate a C18 Sep-Pak cartridge by washing with methanol followed by water and then buffer A.
-
Load the supernatant onto the pre-treated C18 cartridge.
-
Wash the cartridge with buffer A.
-
Elute the peptide with buffer B (e.g., 60% acetonitrile in 1% trifluoroacetic acid).
-
Evaporate the eluate to dryness and reconstitute in RIA buffer.
-
-
Assay Procedure:
-
Prepare a standard curve by serially diluting the this compound standard in RIA buffer.
-
In duplicate tubes, add 100 µL of standard, control, or extracted plasma sample.
-
Add 100 µL of anti-Anaritide antibody to all tubes except the non-specific binding (NSB) tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
Add 100 µL of ¹²⁵I-labeled this compound to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
Add 100 µL of secondary antibody (Goat anti-rabbit IgG) and 100 µL of NRS to all tubes except the total count (TC) tubes.
-
Vortex and incubate at room temperature for 90 minutes.
-
Add 500 µL of RIA buffer to each tube (except TC tubes) and vortex.
-
Centrifuge all tubes (except TC tubes) at approximately 1700 x g for 20 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Count the radioactivity of the pellet in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound tracer for each standard and sample.
-
Plot a standard curve of % bound versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their % bound values from the standard curve.
-
Protocol 2: Competitive ELISA for this compound in Plasma
This protocol is a general guideline based on commercially available competitive ELISA kits.
Materials:
-
Microplate pre-coated with a capture antibody
-
This compound standard
-
Biotinylated detection antibody specific to this compound
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare plasma samples by centrifuging whole blood collected with an anticoagulant (e.g., EDTA). Store plasma at -20°C or -80°C if not used immediately.
-
Bring all reagents and samples to room temperature before use.
-
Prepare a standard curve by serially diluting the this compound standard.
-
-
Assay Procedure:
-
Add 50 µL of standard, blank, or plasma sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.
-
Cover the plate and incubate for 45 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times with wash buffer.
-
Add 90 µL of substrate solution to each well and incubate for about 15 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average OD for each standard and sample.
-
Plot a standard curve of OD versus the concentration of the this compound standards. The OD will be inversely proportional to the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
-
Protocol 3: LC-MS/MS for this compound in Plasma
This protocol provides a general workflow for the development of an LC-MS/MS method for this compound quantification.
Materials:
-
This compound analytical standard and stable isotope-labeled internal standard (IS)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
Protein Precipitation (PPT): Add a volume of cold acetonitrile (e.g., 3 volumes) to the plasma sample containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18). Load the plasma sample (pre-treated as necessary) onto the cartridge. Wash the cartridge to remove interferences. Elute this compound with an organic solvent. Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18, e.g., 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) for both this compound and the internal standard.
-
Optimize MS parameters such as collision energy and cone voltage.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
This compound Signaling Pathway
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPRA). This binding initiates a signaling cascade that leads to vasodilation, natriuresis, and diuresis.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for measuring this compound concentration in plasma, from sample collection to data analysis.
Caption: Workflow for this compound plasma measurement.
References
- 1. A sensitive radioimmunoassay of atrial natriuretic peptide in human plasma; some guidelines for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radio-immunoassay of atrial natriuretic peptide (ANP) and characterization of ANP immunoreactivity in human plasma and atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anaritide Assay Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the quantification of Anaritide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic 25-amino acid peptide that is an analog of the human atrial natriuretic peptide (ANP). It works by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in intracellular cGMP mediates a variety of downstream effects, including vasodilation and natriuresis, which help to regulate blood pressure and volume.
Q2: What is the most common method for quantifying this compound in biological samples?
The most common method for quantifying this compound and other natriuretic peptides in biological samples such as plasma, serum, and cell culture supernatants is a competitive enzyme-linked immunosorbent assay (ELISA). This assay format is well-suited for the quantitative analysis of small molecules like peptides.
Q3: What are the critical steps in an this compound competitive ELISA?
A typical competitive ELISA for this compound involves the following key steps:
-
Coating: A known amount of this compound is pre-coated onto the wells of a microplate.
-
Competition: The biological sample containing an unknown amount of this compound is added to the wells along with a fixed amount of a specific antibody against this compound. The this compound in the sample and the coated this compound compete for binding to the limited amount of antibody.
-
Washing: Unbound sample components and antibodies are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Q4: What are the common sources of interference in this compound assays?
Several factors can interfere with the accuracy of this compound immunoassays. These can be broadly categorized as:
-
Sample-related issues: Hemolysis, lipemia, and the presence of interfering substances in the sample matrix.
-
Assay-specific issues: Cross-reactivity with other molecules, and interference from components like biotin if a streptavidin-biotin detection system is used.
-
Endogenous antibodies: Presence of heterophile antibodies, including human anti-mouse antibodies (HAMA), in the sample.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your this compound assays.
Issue 1: Inaccurate or Inconsistent Results
Symptom: High variability between duplicate wells, or results that are not reproducible across different experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent. When preparing serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Incubation Times or Temperatures | Use a calibrated incubator and ensure consistent incubation times for all plates and wells. Avoid stacking plates in the incubator. |
| Improper Washing | Ensure that the washing steps are performed consistently and thoroughly to remove all unbound reagents. Use a calibrated plate washer if available. |
| Edge Effects | Avoid using the outer wells of the microplate, or ensure that the plate is properly sealed during incubations to prevent evaporation. |
Issue 2: High Background Signal
Symptom: The optical density (OD) of the blank or zero standard wells is unexpectedly high.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Blocking | Ensure that the blocking buffer is fresh and completely covers the surface of the wells. Increase the blocking incubation time if necessary. |
| Concentration of Detection Reagents Too High | Titrate the concentrations of the primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio. |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. Avoid cross-contamination between reagents. |
| Inadequate Washing | Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound antibodies. |
Issue 3: Low or No Signal
Symptom: The OD values for the standards and samples are very low or indistinguishable from the background.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Reagents | Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. |
| Incorrect Reagent Addition | Double-check the assay protocol to ensure that all reagents were added in the correct order and at the correct concentrations. |
| Sample Matrix Interference | The sample matrix may contain substances that inhibit the binding of the antibody to this compound. See the "Matrix Effects" section for mitigation strategies. |
| Low Analyte Concentration | The concentration of this compound in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay. |
Specific Assay Interferences and Mitigation Strategies
Hemolysis
Description: The rupture of red blood cells, leading to the release of hemoglobin and other intracellular components into the serum or plasma.
Mechanism of Interference:
-
Spectral Interference: Hemoglobin has a strong absorbance at the wavelengths used for OD measurement in many ELISAs, leading to falsely elevated readings.
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Peroxidase-like Activity: Hemoglobin can have intrinsic peroxidase-like activity, which can lead to non-specific signal generation when using HRP-based detection systems.
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Proteolytic Degradation: Released proteases from red blood cells can degrade the peptide analyte.
Quantitative Impact of Hemolysis on ANP Assays (Illustrative Data):
| Hemoglobin Concentration (g/L) | Interference Level | Observed Effect on ANP Concentration |
| < 0.5 | Mild | Minimal to no significant effect |
| 0.5 - 2.0 | Moderate | Potential for falsely elevated results |
| > 2.0 | Severe | Significant interference, unreliable results |
Mitigation Protocol:
-
Visual Inspection: Visually inspect all samples for any pink or red discoloration.
-
Quantify Hemolysis: If hemolysis is suspected, quantify the free hemoglobin concentration.
-
Sample Rejection: Reject samples with a hemoglobin concentration above a pre-determined threshold (e.g., > 0.5 g/L).
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Proper Sample Collection: Use proper phlebotomy techniques to minimize trauma to red blood cells. Avoid vigorous shaking of blood collection tubes.
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Prompt Processing: Process blood samples promptly to separate plasma or serum from the cellular components.
Lipemia
Description: The presence of a high concentration of lipids (triglycerides) in the serum or plasma, giving it a milky or turbid appearance.
Mechanism of Interference:
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Light Scattering: The lipid particles can scatter light, leading to inaccurate OD readings.
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Non-specific Binding: Lipids can non-specifically bind to the assay components, including the analyte and antibodies, interfering with the specific binding reactions.
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Partitioning of Analyte: Lipophilic analytes may partition into the lipid phase, reducing their availability for detection.
Quantitative Impact of Lipemia on ANP Assays (Illustrative Data):
| Triglyceride Concentration (mmol/L) | Interference Level | Observed Effect on ANP Concentration |
| < 3.4 | Mild | Generally no significant interference |
| 3.4 - 11.3 | Moderate | Potential for interference, results may be variable |
| > 11.3 | Severe | High likelihood of significant interference |
Mitigation Protocol:
-
Fasting Samples: Whenever possible, collect blood samples after an overnight fast to minimize postprandial lipemia.
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Ultracentrifugation: For lipemic samples, ultracentrifugation is the most effective method to remove lipids.
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Centrifuge the sample at a high speed (e.g., > 100,000 x g) for 15-30 minutes.
-
Carefully collect the clear infranatant, avoiding the lipid layer at the top.
-
-
Lipid-clearing agents: The use of lipid-clearing agents is generally not recommended as they can also interfere with the assay.
Biotin (Vitamin B7) Interference
Description: High levels of biotin in patient samples, often due to supplementation, can interfere with immunoassays that use the streptavidin-biotin binding system for signal amplification.
Mechanism of Interference:
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Competitive Inhibition: In a competitive ELISA format where biotinylated antibodies are used, free biotin in the sample can compete with the biotinylated antibody for binding to streptavidin-conjugated reporters, leading to a falsely low signal (and thus an overestimation of the analyte concentration).
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Sandwich Assay Interference: In sandwich ELISAs using streptavidin-coated plates and biotinylated detection antibodies, free biotin can saturate the streptavidin on the plate, preventing the capture of the biotinylated antibody-analyte complex and leading to a falsely low result.
Mitigation Protocol:
-
Patient History: In a clinical setting, inquire about the patient's use of high-dose biotin supplements.
-
Biotin-Stripping: Use streptavidin-coated magnetic beads or columns to deplete biotin from the sample before performing the assay.
-
Incubate the sample with streptavidin-coated beads for a specified time.
-
Use a magnet to separate the beads (with bound biotin) from the sample.
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Use the biotin-depleted supernatant for the assay.
-
-
Assay Modification: If developing an in-house assay, consider using a detection system that does not rely on streptavidin-biotin binding.
Matrix Effects
Description: Interference caused by the overall composition of the sample matrix (e.g., plasma, serum) that can affect the accuracy of the assay.
Mechanism of Interference:
-
Non-specific Binding: Other proteins, salts, and lipids in the matrix can non-specifically bind to the assay antibodies or the plate surface.
-
Steric Hindrance: Matrix components can physically block the interaction between the analyte and the antibody.
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pH and Ionic Strength: Differences in pH and ionic strength between the sample and the assay buffers can alter antibody binding affinity.
Mitigation Protocol:
-
Sample Dilution: Diluting the sample with the assay buffer is the most common and effective way to reduce matrix effects. A dilution of at least 1:2 to 1:5 is often recommended for plasma and serum samples.
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Spike and Recovery Analysis: To validate the assay for a specific matrix, perform a spike and recovery experiment.
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Add a known amount of this compound standard to the sample matrix.
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Measure the concentration of the spiked sample.
-
Calculate the percent recovery. A recovery between 80-120% is generally considered acceptable.
-
-
Standard Curve Matrix Matching: Prepare the standard curve in a matrix that is as similar as possible to the sample matrix (e.g., using analyte-depleted plasma).
-
Sample Extraction: For complex matrices, solid-phase extraction (SPE) can be used to purify and concentrate the analyte before the assay.
Heterophile Antibodies and Human Anti-Mouse Antibodies (HAMA)
Description: The presence of endogenous antibodies in human samples that can bind to the animal-derived antibodies used in the immunoassay. HAMA are a specific type of heterophile antibody that binds to mouse immunoglobulins.
Mechanism of Interference:
-
Bridging of Antibodies: Heterophile antibodies can form a bridge between the capture and detection antibodies in a sandwich ELISA, leading to a false-positive signal.
-
Blocking of Antibody Binding: These antibodies can bind to the assay antibodies and block their ability to bind to the analyte, leading to a false-negative result.
Mitigation Protocol:
-
Use of Blocking Agents: Include non-specific animal immunoglobulins (e.g., mouse IgG) in the assay buffer to block the binding of heterophile antibodies.
-
Use of HAMA Blockers: Commercially available HAMA blockers can be added to the sample diluent.
-
Sample Pre-treatment: Heat inactivation of the sample (e.g., 56°C for 30 minutes) can sometimes reduce heterophile antibody interference, but this may not be suitable for peptide analytes.
-
Use of Antibody Fragments: Using F(ab')2 fragments of the assay antibodies can reduce interference from antibodies that bind to the Fc region.
Experimental Protocols
Standard Protocol for this compound Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of this compound standard (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times as described above.
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Competition Reaction: Add 50 µL of standards or samples and 50 µL of anti-Anaritide primary antibody to each well. Incubate for 2 hours at room temperature.
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Washing: Wash the plate five times.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes.
Visualizations
Anaritide Experimentation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Anaritide. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of the human atrial natriuretic peptide (ANP). Its primary mechanism of action is to bind to and activate the natriuretic peptide receptor-A (NPR-A). This activation stimulates the intracellular guanylyl cyclase activity of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[1][2]. The subsequent increase in intracellular cGMP mediates most of the known downstream effects of this compound, including vasodilation and natriuresis[1][2].
Q2: Which cell lines are suitable for in vitro experiments with this compound?
Vascular smooth muscle cells (VSMCs) are a commonly used and relevant cell line for studying the effects of this compound, as they endogenously express the NPR-A receptor and exhibit physiological responses such as relaxation upon stimulation. The A10 rat vascular smooth muscle cell line is a well-characterized model for ANP receptor binding and cGMP stimulation studies. Primary cultured VSMCs from various vascular beds, such as the pulmonary artery or thoracic aorta, are also frequently used.
Q3: What are the critical storage and handling conditions for this compound to ensure its stability?
This compound, like other natriuretic peptides, is susceptible to degradation. For optimal stability, it is recommended to store lyophilized this compound at -20°C or colder. Once reconstituted, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use (up to one month). For longer-term storage of solutions, -80°C is preferable. It is crucial to minimize the time that this compound solutions are kept at room temperature before use.
Q4: What is receptor desensitization and how can it affect my this compound experiments?
Receptor desensitization is a process where prolonged exposure of a receptor to its agonist leads to a diminished response over time. In the context of this compound, continuous stimulation of NPR-A can lead to a reduction in cGMP production upon subsequent stimulation. This is thought to occur through dephosphorylation of the receptor, which reduces its sensitivity to this compound. It is important to consider the pre-incubation conditions and duration of this compound exposure in your experimental design to avoid unintended desensitization, which can lead to underestimation of its effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cGMP response to this compound stimulation | This compound Degradation: The peptide may have degraded due to improper storage or handling. | 1. Ensure this compound was stored at -20°C or below and protected from light.2. Prepare fresh aliquots from a new vial of lyophilized peptide.3. Minimize the time the reconstituted this compound is at room temperature. |
| Receptor Desensitization: Prolonged pre-incubation or repeated stimulation may have desensitized the NPR-A receptors. | 1. Optimize the duration of this compound exposure; shorter incubation times may be sufficient.2. Avoid pre-incubation with this compound or other natriuretic peptides before the main experiment.3. Allow for a sufficient washout period between treatments if repeated stimulation is necessary. | |
| Low Receptor Expression: The cell line used may have low or variable expression of NPR-A. | 1. Confirm NPR-A expression in your cell line using techniques like qPCR or Western blotting.2. Use a cell line known to have robust NPR-A expression, such as A10 VSMCs.3. Ensure consistent cell passage numbers, as receptor expression can change with extensive passaging. | |
| Assay Interference: Components in the cell culture medium or assay buffer may interfere with the cGMP measurement. | 1. Perform the assay in a serum-free medium, as serum components can degrade peptides or interfere with the assay.2. Ensure that the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active and used at the correct concentration to prevent cGMP degradation. | |
| High Variability in Dose-Response Curves | Inconsistent this compound Concentration: Errors in serial dilutions or adsorption of the peptide to plasticware can lead to inaccurate concentrations. | 1. Use low-adsorption microplates and pipette tips.2. Prepare fresh serial dilutions for each experiment.3. Include a positive control with a known EC50 to validate the assay. |
| Cellular Heterogeneity: Variability in cell density, passage number, or growth phase can affect the response to this compound. | 1. Plate cells at a consistent density for all experiments.2. Use cells within a narrow range of passage numbers.3. Ensure cells are in a consistent growth phase (e.g., sub-confluent) at the time of the experiment. | |
| Inconsistent Incubation Times: Variations in the timing of reagent addition and incubation can introduce variability. | 1. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.2. Ensure precise and consistent incubation times for all plates. | |
| Unexpected Cellular Responses | Off-Target Effects: At very high concentrations, this compound may have off-target effects. | 1. Perform a full dose-response curve to identify the optimal concentration range.2. Consult the literature for typical effective concentrations of this compound in your experimental system. |
| Contamination: Mycoplasma or other microbial contamination can alter cellular physiology and response to stimuli. | 1. Regularly test cell cultures for mycoplasma contamination.2. Maintain strict aseptic techniques during cell culture. |
Experimental Protocols
Protocol 1: In Vitro cGMP Stimulation Assay in Vascular Smooth Muscle Cells (VSMCs)
This protocol outlines a method to measure the this compound-induced cGMP production in cultured VSMCs.
Materials:
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This compound (lyophilized)
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Vascular Smooth Muscle Cells (e.g., A10 cell line)
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Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
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Serum-free cell culture medium
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Phosphate Buffered Saline (PBS)
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Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
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Cell lysis buffer
-
cGMP ELISA kit
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96-well cell culture plates
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Low-adsorption microcentrifuge tubes and pipette tips
Procedure:
-
Cell Seeding:
-
Culture VSMCs in DMEM with 10% FBS.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.
-
-
This compound Preparation:
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Reconstitute lyophilized this compound in sterile water or a recommended buffer to create a stock solution (e.g., 1 mM).
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Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM).
-
-
Cell Treatment:
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Wash the cells once with PBS.
-
Add serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.
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Add the prepared this compound dilutions to the respective wells. Include a vehicle control (serum-free medium with IBMX but without this compound).
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
Measure the intracellular cGMP concentration using the cGMP ELISA kit.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the ELISA kit.
-
Calculate the cGMP concentration in each sample.
-
Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Anaritide Signaling and cGMP Assay Principle
References
- 1. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pathway of cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stimulation of cyclic guanosine monophosphate production by natriuretic peptide in human biliary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natriuretic peptides/cGMP/cGMP-dependent protein kinase cascades promote muscle mitochondrial biogenesis and prevent obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide ELISA Kit: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful validation and execution of Anaritide ELISA kits. Below you will find frequently asked questions and a detailed troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA kit?
A1: this compound ELISA kits typically operate on the principle of a competitive or sandwich enzyme-linked immunosorbent assay.
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Competitive ELISA: In this format, this compound in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for binding to a limited number of capture antibodies pre-coated on the microplate wells. The resulting signal is inversely proportional to the amount of this compound in the sample.[1][2][3]
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Sandwich ELISA: This method involves a capture antibody coated on the plate that binds to this compound in the sample. A second, detection antibody (often biotinylated) then binds to a different epitope on the captured this compound. An enzyme-conjugated streptavidin is then added, which binds to the biotinylated detection antibody. The signal generated is directly proportional to the amount of this compound present.[4]
Q2: What sample types are compatible with this kit?
A2: this compound ELISA kits are generally validated for use with plasma, urine, and cell culture supernatants.[1] It is often recommended that serum or plasma samples undergo an extraction process before use.
Q3: How should I prepare my samples?
A3: Proper sample preparation is critical for accurate results.
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Serum: Allow blood to clot for at least one hour at room temperature or overnight at 2-8°C before centrifugation (e.g., 20 minutes at 1000 x g at 2-8°C).
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Plasma: Collect plasma using an anticoagulant like EDTA-Na2. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
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Tissue Homogenates: Homogenize the tissue in sterile PBS. Centrifuge the lysate to pellet cellular debris (e.g., 10 minutes at 10,000 rpm at 2-8°C) and collect the supernatant.
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Cell Culture Supernatant & Other Biological Fluids: Centrifuge to remove any particulate matter (e.g., 15 minutes at 1000 x g at 2-8°C).
Q4: How should the kit and reagents be stored?
A4: Most kit components should be stored at 2-8°C. However, specific components like the standard, biotinylated peptide, and positive controls may require storage at -20°C upon arrival. Always refer to the kit's manual for specific storage instructions. Avoid repeated freeze-thaw cycles.
Q5: Can I use reagents from different kits?
A5: No, it is not recommended to mix reagents from different kit lots or manufacturers.
Experimental Protocols & Data
This compound ELISA Kit Performance Characteristics
The following table summarizes typical performance data for this compound ELISA kits. Note that these values may vary between manufacturers.
| Parameter | Typical Value | Source |
| Sensitivity | 0.25 ng/mL to 9.375 pg/mL | |
| Assay Range | 15.625 - 1000 pg/mL to 0.741 - 180 ng/mL | |
| Intra-Assay CV | < 8% | |
| Inter-Assay CV | < 10% | |
| Sample Volume | 50 µL |
Standard Curve Preparation Protocol
Accurate standard curve generation is essential for quantifying this compound concentrations.
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Reconstitution: Briefly centrifuge the lyophilized standard vial before opening. Reconstitute with the provided standard diluent as instructed in the kit manual. Allow it to sit for at least 10 minutes at room temperature to ensure complete dissolution.
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Serial Dilutions: Prepare a series of dilutions from the reconstituted stock standard using the standard diluent. Do not store and reuse diluted standards.
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Assay: Add the standards to the appropriate wells in duplicate. It is crucial to run a new standard curve for each experiment.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a competitive this compound ELISA.
Caption: Workflow for a competitive this compound ELISA.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format.
Q: Why is there no or a very weak signal across my entire plate?
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Carefully review the protocol to ensure all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order. |
| Expired or improperly stored reagents | Check the expiration dates on all kit components. Ensure the kit has been stored at the recommended temperature. |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature for 15-20 minutes before use. |
| Inhibitors in sample or buffers | Ensure buffers do not contain sodium azide, which inhibits HRP activity. |
| Incorrect wavelength reading | Verify that the microplate reader is set to the correct wavelength (typically 450 nm). |
Q: Why is the background signal too high?
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of washes or add a soak time (20-30 seconds) between aspiration and addition of the wash buffer. Ensure all wells are completely filled and aspirated. |
| Incubation times or temperatures are too high | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Substrate exposed to light | TMB substrate is light-sensitive. Perform the substrate incubation step in the dark. |
| Contaminated reagents | Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination. Prepare fresh working solutions. |
Q: Why is my standard curve poor or non-linear?
| Possible Cause | Recommended Solution |
| Improper standard reconstitution/dilution | Briefly centrifuge the standard vial before opening. Ensure it is fully dissolved. Use calibrated pipettes and check calculations for serial dilutions. |
| Incorrect curve fitting | Use a 4-parameter logistic (4-PL) or 5-PL curve fitting program, which is often recommended for competitive ELISAs. |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Pre-rinse pipette tips with the reagent before dispensing. |
| Standard degradation | Do not store and reuse diluted standards. Prepare them fresh for each assay. |
Q: Why is there high variability between my duplicate wells (high %CV)?
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use a multichannel pipette for adding reagents to multiple wells to improve consistency. Ensure there are no air bubbles in the wells. |
| Inadequate washing | Ensure the washing procedure is consistent across all wells. An automated plate washer can improve reproducibility. |
| Edge effects | This can be caused by uneven temperature distribution or evaporation. Seal plates during incubation and avoid stacking them. |
| Partial drying of wells | Do not allow wells to dry out at any point during the assay. |
Troubleshooting Logic Diagram
This flowchart can help diagnose the root cause of common ELISA problems.
Caption: Decision tree for troubleshooting common ELISA issues.
References
Anaritide Immunoassay Technical Support Center
Welcome to the technical support center for Anaritide immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential cross-reactivity issues and to answer frequently asked questions related to the use of this compound immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to endogenous natriuretic peptides?
This compound is a synthetic 25-amino acid peptide.[1] It is an analog of the human atrial natriuretic peptide (ANP) and is structurally identical to residues 102-126 of human preproANP.[1] Endogenous active human ANP consists of residues 99-126 of the same precursor.[1] Like ANP, this compound is involved in processes such as vasodilation and natriuresis.[2] Due to its structural similarity to the family of natriuretic peptides, which includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP), there is a potential for cross-reactivity in immunoassays.[3]
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity occurs when the antibodies in an assay bind to molecules other than the specific analyte they are intended to detect. This happens when the cross-reacting molecules have a similar chemical structure to the target analyte, leading to inaccurate (either falsely elevated or reduced) measurements. In the context of an this compound immunoassay, this means that antibodies designed to detect this compound might also bind to other structurally related peptides.
Q3: Which substances are most likely to cross-react in my this compound immunoassay?
The most likely cross-reactants in an this compound immunoassay are other natriuretic peptides and their precursors due to their high degree of structural homology. Key potential cross-reactants include:
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Atrial Natriuretic Peptide (ANP): As this compound is a direct analog of a portion of the ANP precursor, significant cross-reactivity with endogenous ANP is expected.
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Pro-ANP and other ANP-derived fragments: Precursors and metabolic fragments of ANP may also be recognized by the assay antibodies.
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B-Type Natriuretic Peptide (BNP) and its precursors (pro-BNP): BNP shares a 17-amino acid ring structure with ANP, which is a common feature for potential antibody recognition. Immunoassays for BNP have demonstrated significant cross-reactivity with its precursor, proBNP.
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C-Type Natriuretic Peptide (CNP): CNP also contains the characteristic 17-amino acid ring and may exhibit some level of cross-reactivity.
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Other synthetic analogs of natriuretic peptides: Therapeutic drugs that are analogs of ANP or BNP, such as Carperitide or Nesiritide, could also cross-react.
Q4: How can I interpret my results if I suspect cross-reactivity?
If you suspect cross-reactivity is affecting your results, consider the following:
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Review the literature: Check for published data on the cross-reactivity of the specific immunoassay kit you are using.
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Analyze your sample matrix: Consider the potential presence of high concentrations of endogenous natriuretic peptides or their analogs in your samples. For instance, samples from subjects with heart failure may contain elevated levels of ANP and BNP.
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Perform a spike and recovery experiment: Add a known amount of a potential cross-reactant to your sample matrix and measure the response in your assay. This can help quantify the extent of interference.
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Use a confirmatory method: If possible, confirm your results with a more specific method, such as liquid chromatography-mass spectrometry (LC-MS), which can distinguish between different peptide forms.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunoassay experiments that may be related to cross-reactivity.
| Issue | Potential Cause | Recommended Action |
| Higher than expected this compound concentrations | Cross-reactivity with endogenous ANP, BNP, or other related peptides in the sample. | 1. Review the specificity data provided with your immunoassay kit. 2. Perform a cross-reactivity assessment by testing potentially interfering substances (see Experimental Protocols). 3. If high levels of endogenous peptides are expected, consider sample purification steps or use a more specific assay if available. |
| High background signal | Non-specific binding of antibodies to components in the sample matrix or cross-reactivity. | 1. Optimize blocking buffers and washing steps to reduce non-specific binding. 2. Run a matrix blank (sample diluent without the analyte) to determine the background signal. 3. If cross-reactivity is suspected, dilute the sample to reduce the concentration of the interfering substance. |
| Poor assay precision (high coefficient of variation) | Inconsistent interference from varying concentrations of cross-reactants in different samples. | 1. Ensure consistent sample handling and dilution across all wells. 2. If possible, pre-treat samples to remove potential cross-reactants. 3. Consider using an alternative assay with higher specificity. |
| Low or no signal | A cross-reacting substance may be interfering with the binding of this compound to the antibody. In some competitive assay formats, high concentrations of a cross-reactant can lead to a lower signal. | 1. Review the assay principle (competitive vs. sandwich) to understand how cross-reactivity might affect the signal. 2. Test for interference by spiking a known concentration of this compound into your sample matrix and comparing the recovery to a standard diluent. |
Quantitative Data on Potential Cross-Reactivity
The following table provides a summary of hypothetical, yet plausible, cross-reactivity data for a typical this compound immunoassay. The percentage of cross-reactivity is calculated as: (Concentration of this compound / Concentration of cross-reactant) x 100 at the 50% binding point in a competitive assay.
| Compound | Structural Relationship to this compound/ANP | Hypothetical % Cross-Reactivity |
| This compound | Target Analyte | 100% |
| Atrial Natriuretic Peptide (ANP) | High structural similarity | 80 - 120% |
| Pro-ANP | Precursor containing the ANP sequence | 30 - 60% |
| B-Type Natriuretic Peptide (BNP) | Shares the 17-amino acid ring | 5 - 15% |
| Pro-BNP | Precursor containing the BNP sequence | 1 - 5% |
| C-Type Natriuretic Peptide (CNP) | Shares the 17-amino acid ring | < 1% |
| Carperitide | Synthetic ANP analog | 70 - 110% |
| Nesiritide | Recombinant human BNP | 5 - 15% |
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Competitive ELISA
This protocol outlines a method to determine the percentage of cross-reactivity of various substances in a competitive this compound ELISA.
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Preparation of Reagents:
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Prepare a stock solution of this compound standard.
-
Prepare stock solutions of each potential cross-reactant (e.g., ANP, BNP, CNP) in the assay buffer.
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Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
-
Assay Procedure:
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Coat a 96-well plate with the capture antibody specific for this compound and block non-specific sites.
-
Add the serially diluted this compound standards and potential cross-reactants to the wells.
-
Add a constant amount of enzyme-labeled this compound to each well.
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Incubate to allow for competitive binding.
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Wash the plate to remove unbound reagents.
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Add the substrate and incubate to allow for color development.
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Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
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Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
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For each potential cross-reactant, determine the concentration that gives a 50% reduction in the maximum signal (IC50).
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Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
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Visualizations
Caption: Workflow for assessing cross-reactivity in a competitive immunoassay.
Caption: Simplified signaling pathway of natriuretic peptides.
References
- 1. Measurement of cardiac natriuretic hormones (atrial natriuretic peptide, brain natriuretic peptide, and related peptides) in clinical practice: the need for a new generation of immunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Anaritide experiment negative control issues
Anaritide Experiment Negative Control Issues: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with negative controls during experiments involving this compound. The content is structured in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound is a synthetic 25-amino-acid peptide that is a form of human atrial natriuretic peptide (ANP).[1] Its primary therapeutic action is initiated by binding to cell surface receptors, which activates guanylate cyclase and leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This signaling cascade results in physiological effects such as vasodilation and natriuresis (sodium excretion), which are relevant for its investigation in conditions like acute renal failure.[1][2]
Q2: Why is a robust negative control essential in this compound experiments? A negative control is crucial for establishing a baseline and ensuring that the observed experimental outcomes are specifically due to this compound's biological activity.[3] It helps to differentiate the peptide's effects from those caused by other factors, such as the vehicle solution, environmental conditions, or procedural artifacts. In observational studies and experiments, negative controls are a key tool for detecting confounding and bias.
Q3: What are the most common issues encountered with negative controls in peptide experiments like those with this compound? Common issues with negative controls in peptide experiments include:
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Unexpected Vehicle Effects: The vehicle used to dissolve the peptide may exert its own biological effects, confounding the results. For example, solvents like DMSO can cause motor impairment in animal models.
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Contamination: The peptide or vehicle may be contaminated with substances like trifluoroacetate (TFA), a remnant from peptide synthesis, which can inhibit cell proliferation and skew results.
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Improper Peptide Handling: Peptides are sensitive molecules. Improper storage or repeated freeze-thaw cycles can lead to degradation, resulting in a loss of activity and inconsistent results.
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Lack of a True Inactive Control: Using only a vehicle control may not be sufficient to prove the specificity of the peptide's action. A more appropriate negative control, such as a scrambled peptide with the same amino acid composition but a different sequence, is often necessary.
Troubleshooting Guides
Issue 1: The Vehicle Control Group Shows Unexpected Biological Activity
Problem: You are observing a significant biological response in the group treated only with the vehicle (e.g., saline, PBS, or a solution containing DMSO), which should be inert.
Possible Causes and Solutions:
| Cause | Solution |
| Intrinsic Vehicle Bioactivity | Some vehicles, especially organic solvents, are not biologically inert. Test the vehicle at the final concentration used in the experiment against a "no treatment" group. If an effect is observed, consider alternative, more inert solvents. |
| Vehicle Contamination | The vehicle may be contaminated with bacteria, endotoxins, or chemical impurities. Use sterile, high-purity, endotoxin-free reagents. Filter the vehicle solution using a 0.2 µm filter before use. |
| pH or Osmolality Mismatch | The pH or osmolality of the vehicle solution may differ significantly from the physiological conditions of the cells or animal model, inducing a stress response. Always adjust the vehicle to match the physiological pH and osmolality of the experimental system. |
Experimental Protocol: Validating the Vehicle Control
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Preparation: Prepare three experimental groups: (1) No Treatment, (2) Vehicle Only, and (3) this compound in Vehicle.
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Administration: Administer the respective treatments to your cells or animal models.
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Measurement: Measure the key endpoint (e.g., cGMP levels, blood pressure).
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Analysis: Compare the "Vehicle Only" group to the "No Treatment" group. A statistically significant difference indicates that the vehicle itself has a biological effect and should be re-evaluated.
Issue 2: Lack of Specificity — How to Confirm the Effect is Due to this compound?
Problem: You observe an effect with this compound, but you cannot be certain it is a specific, on-target effect rather than a non-specific interaction.
Possible Causes and Solutions:
| Cause | Solution |
| Off-Target Effects | This compound may be interacting with other receptors or pathways. To confirm on-target activity, use a specific antagonist for the natriuretic peptide receptor-A (NPR-A). Pre-treatment with the antagonist should block the effect of this compound. |
| General Peptide Effects | The observed effect could be due to the general physicochemical properties of the peptide. Use a scrambled peptide control. This peptide should have the same amino acid composition as this compound but a randomized sequence, rendering it biologically inactive. A lack of effect in the scrambled peptide group supports the specificity of this compound. |
This compound Signaling Pathway
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anaritide Bioassay Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Anaritide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of the human atrial natriuretic peptide (ANP).[1] It works by binding to and activating the natriuretic peptide receptor-A (NPR-A).[2][3] This receptor is a transmembrane guanylyl cyclase that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][4] The resulting increase in intracellular cGMP mediates a variety of physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which collectively contribute to a reduction in blood pressure.
Q2: What are the common types of bioassays used for this compound?
The two primary bioassay formats for assessing this compound's biological activity are:
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Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This method quantifies the concentration of this compound in a sample. It involves competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of capture antibody binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample.
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Cell-Based cGMP Bioassay: This functional assay measures the biological activity of this compound by quantifying the production of the second messenger, cGMP, in cells expressing the NPR-A receptor. An increase in cGMP levels indicates successful receptor activation by this compound.
Q3: How should I prepare and store my samples for an this compound bioassay?
Proper sample handling is crucial for accurate and reproducible results. For plasma samples, it is recommended to use EDTA as an anticoagulant and to cool the blood samples immediately after collection. Samples should be assayed as soon as possible. If immediate analysis is not possible, plasma should be separated and frozen at -20°C or lower to maintain stability. For natriuretic peptides like BNP, stability in whole blood is maintained for at least four hours at room temperature; if longer storage is needed, freezing the plasma is recommended. Avoid repeated freeze-thaw cycles.
Q4: How do I analyze the data from a competitive ELISA?
Data analysis for a competitive ELISA involves generating a standard curve by plotting the absorbance values of known concentrations of this compound. The concentration of this compound in unknown samples is then determined by interpolating their absorbance values from this standard curve. Remember that in a competitive ELISA, the signal is inversely proportional to the analyte concentration. It is recommended to run standards and samples in duplicate or triplicate to ensure statistical validity.
Troubleshooting Guides
Competitive ELISA
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inactive reagents (e.g., enzyme conjugate, substrate). | Check the expiration dates of all reagents. Ensure proper storage conditions have been maintained. Prepare fresh reagents. |
| Insufficient antibody or antigen coating. | Optimize the coating concentration of the capture antibody or antigen. Ensure the coating buffer pH is optimal for binding. | |
| Incorrect incubation times or temperatures. | Adhere strictly to the protocol's recommended incubation periods and temperatures. | |
| Problems with the standard. | Use a fresh vial of the standard and ensure it was handled and reconstituted correctly. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer after each wash. |
| Non-specific binding of antibodies. | Optimize the blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffer. | |
| High concentration of detection antibody. | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Poor Reproducibility (High CV%) | Inaccurate pipetting. | Calibrate pipettes regularly. Use fresh pipette tips for each standard and sample. Ensure consistent pipetting technique. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the microplate during incubations. Use a plate sealer to prevent evaporation. | |
| Improper mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. |
Cell-Based cGMP Bioassay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cGMP Production | Low cell viability or density. | Ensure cells are healthy and seeded at the optimal density. Perform a cell viability assay (e.g., trypan blue exclusion). |
| Receptor desensitization. | Avoid prolonged exposure of cells to this compound or other natriuretic peptides before the assay. | |
| Inactive this compound. | Use a fresh, properly stored aliquot of this compound. | |
| Issues with cGMP measurement. | Verify the performance of the cGMP detection kit (e.g., ELISA or RIA) with a positive control. | |
| High Basal cGMP Levels | Endogenous natriuretic peptide production by cells. | Wash cells thoroughly before adding this compound. Consider using a serum-free medium for the assay. |
| Phosphodiesterase (PDE) inhibition. | If not part of the protocol, ensure no unintended PDE inhibitors are present in the cell culture medium or reagents. | |
| High Variability | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension before seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a blank solution to maintain uniform temperature and humidity. | |
| Inconsistent stimulation time. | Add this compound to all wells as simultaneously as possible. |
Experimental Protocols
Competitive ELISA for this compound Quantification
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures may be necessary.
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Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for this compound at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
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Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
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Washing: Repeat the wash step as described in step 2.
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Competitive Reaction: Add this compound standards of known concentrations and unknown samples to the wells. Immediately add a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugated this compound) to each well. Incubate for 1-2 hours at room temperature.
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Washing: Repeat the wash step as described in step 2.
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Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
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Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
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Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
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Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Cell-Based cGMP Bioassay for this compound Activity
This protocol outlines a method for assessing the functional activity of this compound.
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Cell Seeding: Seed cells expressing NPR-A (e.g., HEK293 cells transfected with the NPR-A gene) into a 96-well cell culture plate at an optimized density. Allow the cells to adhere and grow overnight.
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Cell Starvation (Optional): To reduce basal cGMP levels, you may replace the growth medium with a serum-free medium for a few hours before the assay.
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Pre-incubation with PDE Inhibitor: To prevent the degradation of cGMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes).
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This compound Stimulation: Add varying concentrations of this compound standards and unknown samples to the cells. Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
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Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer provided with a cGMP detection kit.
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cGMP Quantification: Determine the concentration of cGMP in the cell lysates using a commercially available cGMP immunoassay kit (e.g., cGMP ELISA kit).
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Data Analysis: Plot the cGMP concentration against the corresponding this compound concentration to generate a dose-response curve. The activity of unknown samples can be determined by comparing their ability to stimulate cGMP production to that of the standard.
Visualizations
Caption: this compound signaling pathway.
Caption: Competitive ELISA workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 3. Subcellular trafficking of guanylyl cyclase/natriuretic peptide receptor-A with concurrent generation of intracellular cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
Anaritide Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Anaritide dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of the atrial natriuretic peptide (ANP).[1] Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPRA), a membrane-bound guanylyl cyclase.[1][2][3] This binding event activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn mediates downstream signaling cascades. These pathways ultimately result in vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), contributing to a reduction in blood pressure.
Q2: What are the key signaling pathways activated by this compound?
The principal signaling pathway initiated by this compound is the NPRA-cGMP pathway. Upon binding of this compound to NPRA, the receptor's guanylyl cyclase activity is stimulated, leading to an increase in intracellular cGMP. cGMP then acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG). PKG phosphorylates various downstream targets in vascular smooth muscle cells and kidney cells, leading to vasodilation and natriuresis. Additionally, the this compound-induced cGMP pathway can interact with other signaling systems, including the inhibition of the renin-angiotensin-aldosterone system (RAAS).
This compound Signaling Pathway
References
- 1. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
Anaritide Infusion Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting infusion studies with Anaritide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic 25-amino acid peptide analogue of the human atrial natriuretic peptide (ANP). Its primary mechanism of action is to regulate blood pressure and fluid balance. This compound binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This rise in cGMP mediates most of the peptide's effects, including vasodilation (relaxation of blood vessels) and natriuresis (excretion of sodium in the urine), which collectively lower blood pressure.
Q2: What are the expected physiological responses to this compound infusion?
The primary expected responses are dose-dependent hypotension (a decrease in blood pressure) and an increase in natriuresis and diuresis (urine output). In preclinical and clinical studies, this compound infusion has been shown to decrease mean systemic arterial, right atrial, and mean pulmonary arterial pressures. Researchers should also expect to observe a significant increase in urinary volume and sodium excretion.
Q3: How is lyophilized this compound typically prepared for infusion?
While specific formulation details can be proprietary, a general procedure for reconstituting lyophilized peptides like this compound for parenteral use involves sterile techniques.
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Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Reconstitute the powder using a sterile, appropriate diluent. Common diluents for peptides include sterile water for injection, bacteriostatic water for injection, or 0.9% sodium chloride (normal saline). The choice of diluent can affect stability, so consistency is key.
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Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.
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Once dissolved, this stock solution can be further diluted to the final infusion concentration using a compatible infusion fluid, such as normal saline or 5% dextrose in water (D5W).
Q4: What is the stability of this compound once reconstituted?
Peptide solutions are often susceptible to degradation. For optimal results, it is best practice to use the reconstituted solution immediately. If immediate use is not possible, store the solution under sterile conditions at 2-8°C and use it within 24 hours. For longer-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing amino acids like cysteine, methionine, or tryptophan are particularly prone to oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound infusion experiments in a question-and-answer format.
Formulation & Infusion Issues
Q: My reconstituted this compound solution appears cloudy or contains visible precipitates. What should I do?
A: A cloudy or precipitated solution indicates poor solubility or aggregation and should not be used. This can be caused by several factors:
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Incorrect Diluent: The pH or ionic strength of the diluent may not be optimal for this compound. Try reconstituting a fresh vial with an alternative sterile diluent, such as sterile water instead of saline, or a buffer with a slightly acidic pH (pH 5-6), as peptides are often more stable in this range.
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Concentration Too High: The concentration of the stock or final infusion solution may be above this compound's solubility limit. Try preparing a more dilute solution.
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Improper Mixing: Vigorous shaking can denature and aggregate peptides. Always dissolve lyophilized powder by gentle swirling or inversion.
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Contamination: Bacterial contamination can cause cloudiness. Ensure strict aseptic techniques during reconstitution.
Q: The infusion line appears to be clogged, or the infusion pump alarm indicates an occlusion. What is the cause?
A: This can be due to peptide aggregation or precipitation in the infusion line, or interaction with the infusion apparatus materials.
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Check for Precipitate: Visually inspect the infusion bag and lines for any visible particles. If present, the entire infusion set and solution should be discarded.
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Material Compatibility: Some peptides can adsorb to certain plastics, like PVC. If possible, use low-protein-binding infusion bags and tubing.
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Flush the Line: Before starting the this compound infusion, ensure the catheter and infusion lines are patent by flushing with sterile saline.
Unexpected Physiological Responses
Q: I am observing a more severe drop in blood pressure (hypotension) than expected. How should I respond?
A: Severe hypotension is a known dose-dependent side effect of this compound.
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Stop the Infusion: Immediately pause or stop the infusion.
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Verify Infusion Rate: Double-check the infusion pump settings and the concentration of your this compound solution to ensure the dose calculation is correct. An error in calculation is a common cause of overdose.
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Monitor Vitals: Continuously monitor blood pressure and heart rate until they return to baseline.
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Reduce the Dose: Once the subject is stable, consider restarting the infusion at a significantly lower dose (e.g., 50% of the initial dose) and titrate upwards slowly while closely monitoring the response.
Anaritide Assay Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding Anaritide assays. Here, you will find detailed information to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide analogue of the human atrial natriuretic peptide (ANP)[1][2]. It is a 25-amino acid peptide[2][3]. Like ANP, this compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A)[4]. This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration mediates a variety of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).
Q2: What is a "matrix effect" in the context of an this compound assay?
A matrix effect is the interference caused by components in the sample matrix (e.g., plasma, serum, urine) on the accurate quantification of this compound. These interfering substances can either suppress or enhance the signal of the assay, leading to underestimation or overestimation of the true this compound concentration. Matrix effects are a significant challenge in the bioanalysis of peptides like this compound and can compromise the reliability of experimental data.
Q3: What are the common sources of matrix effects in biological samples?
Matrix effects can arise from a variety of substances present in biological fluids. In plasma and serum, common interfering components include:
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Endogenous proteins and lipids: These can cause nonspecific binding to the assay antibodies or the microplate surface.
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Heterophilic antibodies and rheumatoid factors: These are human antibodies that can bind to the animal-derived antibodies used in the immunoassay, causing false positive or negative signals.
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Complement proteins and other binding proteins: These can interact with the analyte or assay reagents, affecting the binding kinetics.
In urine, matrix effects can be caused by:
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Variable salt concentrations and pH: These can alter the binding affinity of antibodies.
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Urea and other organic molecules: These can interfere with the assay chemistry.
Q4: How can I determine if my this compound assay is affected by matrix effects?
A spike and recovery experiment is the most common method to assess for the presence of matrix effects. In this experiment, a known amount of this compound is added (spiked) into the sample matrix and a standard diluent. The concentration of the spiked analyte is then measured, and the percent recovery is calculated. A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests the presence of a matrix effect.
Q5: What are the primary strategies to mitigate matrix effects?
Several strategies can be employed to minimize or eliminate matrix effects:
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Sample Dilution: This is often the simplest and most effective method. Diluting the sample reduces the concentration of interfering substances.
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Matrix-Matched Calibrators: Preparing the standard curve in a matrix that is identical to the sample matrix can help to compensate for the interference.
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Sample Preparation: Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can be used to remove interfering components from the sample before analysis.
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Use of Blocking Agents: Adding specific blocking agents to the assay buffer can neutralize the activity of interfering substances like heterophilic antibodies.
Troubleshooting Guides
Issue 1: Low Analyte Recovery or Lower-Than-Expected Results
This is a common problem in this compound assays and is often indicative of a suppressive matrix effect.
Troubleshooting Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C112H175N39O35S3 | CID 16137704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Anaritide Experiments: A Technical Support Guide for Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of experiments involving Anaritide.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound in experimental settings.
1. What is this compound and what is its mechanism of action?
This compound is a synthetic 25-amino acid peptide that is an analog of the human atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate a variety of physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (urine production), primarily by inhibiting the renin-angiotensin-aldosterone system.
2. What are the critical considerations for storing and handling this compound?
Proper storage and handling are crucial for maintaining the integrity and activity of this compound. Peptides are susceptible to degradation, which can lead to a loss of biological function.
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Storage of Lyophilized Powder: Lyophilized this compound should be stored at -20°C or colder in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.
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Reconstitution and Solution Storage: For reconstitution, use sterile, nuclease-free water or a buffer recommended by the supplier. Long-term storage of this compound in solution is not recommended. If necessary, aliquot the reconstituted solution into single-use vials and store at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles. The stability of peptides in solution is pH-dependent; a pH range of 5-7 is generally recommended.
3. What are the common contaminants in synthetic peptides like this compound?
Synthetic peptides can contain several types of impurities that may affect experimental outcomes.
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Trifluoroacetic Acid (TFA): TFA is often used in the purification of synthetic peptides and can remain as a counterion. High concentrations of TFA can be cytotoxic and may interfere with cellular assays.
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Endotoxins: These are lipopolysaccharides from the cell walls of gram-negative bacteria and can cause inflammatory responses in cell-based assays.
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Peptide-Related Impurities: These can include deletion sequences, truncated sequences, or modifications that occurred during synthesis.
It is essential to obtain a Certificate of Analysis (CoA) from the supplier detailing the purity and the levels of these potential contaminants.
II. Quality Control Parameters
Ensuring the quality of each batch of this compound is paramount for reproducible experimental results. The following tables summarize key quality control specifications that should be verified upon receiving a new lot of the peptide.
Table 1: Physicochemical Properties
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Molecular Weight | 2724.0 g/mol (average) | Mass Spectrometry (MS) |
| Amino Acid Sequence | Correct sequence confirmed | Amino Acid Analysis / MS |
| Purity | ≥ 95% (typically ≥ 98%) | High-Performance Liquid Chromatography (HPLC) |
| Peptide Content | ≥ 80% | Amino Acid Analysis or UV Spectrophotometry |
| Solubility | Soluble in water to a specified concentration | Visual Inspection |
Table 2: Impurity Profile
| Impurity | Specification | Method |
| Trifluoroacetic Acid (TFA) Content | As specified by the manufacturer (typically <15%) | Ion Chromatography or NMR |
| Water Content | ≤ 10% | Karl Fischer Titration |
| Endotoxin Level | ≤ 1 EU/µg | Limulus Amebocyte Lysate (LAL) Test |
| Related Peptide Impurities | Each impurity ≤ 1.0% | HPLC |
III. Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments involving this compound.
A. In Vitro cGMP Stimulation Assay
This assay measures the biological activity of this compound by quantifying the production of its second messenger, cGMP, in cultured cells expressing the NPR-A receptor (e.g., vascular smooth muscle cells).
Experimental Workflow:
Figure 1. Workflow for an in vitro cGMP stimulation assay.
Expected Results:
This compound should stimulate a dose-dependent increase in intracellular cGMP levels. The resulting dose-response curve is typically sigmoidal, from which an EC50 value (the concentration of this compound that elicits 50% of the maximal response) can be calculated. The expected EC50 for this compound in vascular smooth muscle cells is in the nanomolar range.
B. Natriuretic Peptide Receptor Binding Assay
This assay determines the binding affinity (Kd) of this compound to its receptor, NPR-A.
Experimental Protocol:
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Membrane Preparation: Isolate cell membranes from a cell line overexpressing NPR-A.
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Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled ANP (e.g., ¹²⁵I-ANP) and increasing concentrations of unlabeled this compound (as a competitor).
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Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.
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Quantification: Measure the radioactivity retained on the filter using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the Kd.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: Low or No Biological Activity (e.g., weak cGMP stimulation)
Figure 2. Troubleshooting low this compound activity.
Problem 2: High Variability Between Replicates
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Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven cell health across the plate.
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Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Visually inspect cells for uniform morphology and confluency before starting the experiment.
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Possible Cause: Edge effects in multi-well plates.
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Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to maintain a more uniform environment across the plate.
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Possible Cause: Degradation of this compound in the stock solution.
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Solution: Prepare fresh dilutions of this compound from a new aliquot for each experiment.
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Problem 3: Unexpected Cellular Response
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Possible Cause: Contamination of the this compound stock with endotoxins.
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Solution: Check the Certificate of Analysis for endotoxin levels. If high, obtain a new batch of endotoxin-free this compound.
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Possible Cause: Off-target effects due to high concentrations of this compound.
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Solution: Perform a full dose-response curve to ensure you are working within the specific activity range of the peptide.
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Possible Cause: Presence of TFA from peptide synthesis in the sample.
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Solution: If high levels of TFA are suspected, consider using a salt-free version of the peptide or exchanging the counterion.
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V. Signaling Pathway
This compound exerts its effects through a well-defined signaling cascade.
Figure 3. this compound signaling pathway.
Validation & Comparative
Anaritide vs. Nesiritide in Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Anaritide and Nesiritide for the treatment of heart failure, with a focus on their mechanisms of action, clinical efficacy, and safety profiles as supported by experimental data.
Introduction: Natriuretic Peptides in Heart Failure
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. A key pathophysiological feature of heart failure is the activation of neurohormonal systems, including the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, which lead to vasoconstriction, sodium and water retention, and ultimately, worsening cardiac function.
The natriuretic peptide system serves as a counter-regulatory mechanism to these detrimental effects. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) are endogenous hormones released by the heart in response to myocardial stretch and pressure overload. They exert beneficial effects through vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.[1][2]
This compound and Nesiritide are synthetic forms of ANP and BNP, respectively, developed as therapeutic agents for acute decompensated heart failure (ADHF).
Mechanism of Action
Both this compound and Nesiritide exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This second messenger mediates the downstream physiological effects.
This compound , a synthetic analog of human ANP, primarily induces vasodilation and natriuresis.[3] Its actions are aimed at reducing the volume and pressure overload characteristic of heart failure.
Nesiritide , a recombinant form of human BNP, also activates the NPR-A receptor, resulting in arterial and venous dilation, which reduces preload and afterload.[4] This leads to a decrease in pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance, along with an increase in cardiac index.
Signaling Pathway of Natriuretic Peptides
The binding of both this compound (ANP analog) and Nesiritide (BNP) to the NPR-A receptor activates its intracellular guanylate cyclase domain. This catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates various downstream targets in vascular smooth muscle cells and kidney tubules, leading to vasodilation and natriuresis.
Clinical Efficacy and Safety: A Data-Driven Comparison
This compound: Clinical Trial Data
A notable clinical trial investigated the hemodynamic and renal effects of this compound in 35 patients with chronic New York Heart Association (NYHA) class II to IV heart failure.
Experimental Protocol:
-
Study Design: The study consisted of two phases. In the first phase, patients underwent right-sided heart catheterization and received 1-hour infusions of this compound at rates varying from 0.03 to 0.3 micrograms/kg/min. In the second phase, patients received 2-hour infusions of this compound (0.03 to 0.6 micrograms/kg/min) and placebo with noninvasive monitoring.
-
Key Assessments: Hemodynamic parameters (mean systemic arterial pressure, right atrial pressure, mean pulmonary arterial pressure, pulmonary artery wedge pressure, cardiac index, systemic vascular resistance) and renal parameters (urine volume, sodium excretion, fractional excretion of sodium, creatinine clearance) were measured.
Quantitative Data Summary:
| Parameter | Baseline (mean ± SEM) | Post-Anaritide Infusion (mean ± SEM) | p-value |
| Hemodynamic Effects | |||
| Mean Systemic Arterial Pressure (mm Hg) | 94 ± 2 | 87 ± 2 | < 0.05 |
| Right Atrial Pressure (mm Hg) | 10 ± 1 | 8 ± 1 | < 0.05 |
| Mean Pulmonary Arterial Pressure (mm Hg) | 33 ± 2 | 28 ± 2 | < 0.05 |
| Pulmonary Artery Wedge Pressure (mm Hg) | 22 ± 2 | 15 ± 2 | < 0.05 |
| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 | < 0.05 |
| Renal Effects | |||
| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 | < 0.05 |
| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 | < 0.05 |
| Fractional Excretion of Sodium (%) | 0.41 ± 0.11 | 0.59 ± 0.14 | < 0.05 |
Data from the 1-hour infusion phase.
Nesiritide: Clinical Trial Data
Nesiritide has been more extensively studied in large-scale clinical trials, most notably the ASCEND-HF and VMAC trials.
Experimental Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled international trial involving 7,141 patients with acute decompensated heart failure.
-
Intervention: Patients were randomized to receive either a continuous intravenous infusion of Nesiritide (0.01 µg/kg/min, with an optional initial bolus of 2 µg/kg) or a matching placebo for 24 to 168 hours, in addition to standard care.
-
Primary Endpoints: Change in self-reported dyspnea at 6 and 24 hours, and the composite of rehospitalization for heart failure or death from any cause within 30 days.
Quantitative Data Summary:
| Outcome | Nesiritide Group | Placebo Group | p-value |
| Efficacy Endpoints | |||
| Marked or Moderate Dyspnea Improvement at 6 hours | 44.5% | 42.1% | 0.03 |
| Marked or Moderate Dyspnea Improvement at 24 hours | 68.2% | 66.1% | 0.007 |
| Rehospitalization for HF or Death at 30 days | 9.4% | 10.1% | 0.31 |
| Safety Endpoints | |||
| Worsening Renal Function (>25% decrease in eGFR) | 31.4% | 29.5% | 0.11 |
| Symptomatic Hypotension | 7.2% | 4.0% | <0.001 |
The prespecified level for statistical significance for dyspnea was not met.
Experimental Protocol:
-
Study Design: A randomized, double-blind trial of 489 inpatients with decompensated CHF and dyspnea at rest.
-
Interventions: Patients were randomized to receive intravenous Nesiritide, intravenous nitroglycerin, or placebo for 3 hours, followed by either Nesiritide or nitroglycerin for an additional 24 hours, all added to standard medications.
-
Primary Outcome Measures: Change in pulmonary capillary wedge pressure (PCWP) and patient self-evaluation of dyspnea at 3 hours.
Quantitative Data Summary (at 3 hours):
| Parameter | Nesiritide Group (mean ± SD) | Nitroglycerin Group (mean ± SD) | Placebo Group (mean ± SD) |
| Change in PCWP (mm Hg) | -5.8 ± 6.5 | -3.8 ± 5.3 | -2.0 ± 4.2 |
P<0.001 for Nesiritide vs. Placebo; P=0.03 for Nesiritide vs. Nitroglycerin.
Experimental Workflow: Representative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a natriuretic peptide in acute decompensated heart failure, based on the design of trials like ASCEND-HF.
Discussion and Conclusion
Both this compound and Nesiritide are vasodilators that leverage the body's endogenous natriuretic peptide system to counteract the detrimental neurohormonal activation in heart failure.
The available data suggests that This compound produces favorable hemodynamic and renal effects in patients with chronic heart failure, including reductions in cardiac filling pressures and increases in urine and sodium output. However, the scope of clinical trial data for this compound in acute decompensated heart failure is limited compared to Nesiritide.
Nesiritide has been extensively evaluated in large-scale clinical trials. The VMAC trial demonstrated that Nesiritide was more effective than placebo and nitroglycerin in reducing PCWP in patients with ADHF. However, the landmark ASCEND-HF trial, while confirming a modest improvement in dyspnea that did not meet the prespecified level of statistical significance, showed no significant difference in the 30-day rates of death or rehospitalization for heart failure compared to placebo. A notable adverse effect of Nesiritide is an increased risk of symptomatic hypotension.
References
- 1. Effect of natriuretic peptide-guided therapy on hospitalization or cardiovascular mortality in high-risk patients with heart failure and reduced ejection fraction: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nesiritide: a new therapy for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and renal effects of atrial natriuretic peptide in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaritide vs. Urodilatin: A Comparative Guide on Renal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Anaritide and Urodilatin, two natriuretic peptides with significant implications for renal function. The following sections present a comprehensive analysis of their mechanisms of action, comparative efficacy based on experimental data, and detailed methodologies from key clinical trials.
Introduction
This compound, a synthetic 25-amino-acid peptide analog of the human atrial natriuretic peptide (ANP), and Urodilatin (also known as Ularitide), a 32-amino-acid peptide isolated from human urine, are both potent regulators of sodium and water homeostasis.[1][2] While structurally similar and sharing a common mechanism of action, their origins, metabolic stability, and specific renal effects exhibit notable differences. This guide aims to elucidate these distinctions to inform further research and drug development in nephrology and cardiology.
Mechanism of Action: A Shared Signaling Pathway
Both this compound and Urodilatin exert their renal effects by binding to the natriuretic peptide receptor-A (NPR-A).[1][3] This receptor is a transmembrane guanylyl cyclase that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate the physiological response. In the kidney, this signaling cascade leads to vasodilation of the afferent arteriole, constriction of the efferent arteriole, and inhibition of sodium reabsorption in the collecting duct, collectively promoting diuresis and natriuresis.
Comparative Efficacy: Experimental Data
Clinical and preclinical studies have demonstrated that while both peptides promote natriuresis and diuresis, Urodilatin often exhibits a more potent and sustained effect compared to this compound (and other ANP analogs) at equimolar doses. This is partly attributed to Urodilatin's resistance to degradation by neutral endopeptidase (NEP), a key enzyme in the clearance of natriuretic peptides.
Renal Hemodynamics and Excretion
The following tables summarize quantitative data from comparative studies on the effects of this compound and Urodilatin on key renal parameters.
| Table 1: Effects on Glomerular Filtration Rate (GFR) | |||
| Drug | Study Population | Dosage | Change in GFR |
| This compound | Patients with acute tubular necrosis | 0.2 µg/kg/min for 24h | No significant improvement overall |
| Urodilatin | Healthy volunteers | 100 µg IV bolus | Increased from 120 ± 3 to 156 ± 7 mL/min/1.73 m² |
| Urodilatin | Dogs with congestive heart failure | 10 pmol/kg/min | Increased from 27 ± 4 to 52 ± 11 mL/min |
| Table 2: Effects on Sodium Excretion (Natriuresis) | |||
| Drug | Study Population | Dosage | Change in Sodium Excretion |
| This compound | Dogs with congestive heart failure | 10 pmol/kg/min | No significant increase |
| Urodilatin | Healthy volunteers | 15 ng/kg/min for 10h | Increased from 48 ± 16 to 180 ± 97 µmol/min |
| Urodilatin | Dogs with congestive heart failure | 10 pmol/kg/min | Increased from 2.2 ± 0.7 to 164 ± 76 µEq/min |
| Urodilatin | Anesthetized dogs | 1.43 pmol/kg/min | Increased from 57.4 ± 10.1 to 159.0 ± 24.4 µEq/min |
| Table 3: Effects on Urine Output (Diuresis) | |||
| Drug | Study Population | Dosage | Change in Urine Output |
| This compound | Patients with oliguric acute tubular necrosis | 0.2 µg/kg/min for 24h | Improved dialysis-free survival from 8% to 27% |
| Urodilatin | Healthy volunteers | 15 ng/kg/min for 10h | Increased from 0.7 ± 0.6 to 1.5 ± 0.6 mL/min |
| Urodilatin | Anesthetized dogs | 1.43 pmol/kg/min | Increased from 0.54 ± 0.12 to 1.22 ± 0.25 mL/min |
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to allow for critical evaluation and replication.
Study 1: this compound in Acute Tubular Necrosis
-
Objective: To evaluate the efficacy of this compound in improving dialysis-free survival in critically ill patients with acute tubular necrosis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 504 critically ill patients diagnosed with acute tubular necrosis.
-
Intervention: Patients received a 24-hour intravenous infusion of either this compound (0.2 µg/kg/min) or a placebo.
-
Primary Endpoint: Dialysis-free survival for 21 days after treatment.
-
Key Measurements: Need for dialysis, serum creatinine concentration, and mortality.
Study 2: Urodilatin in Decompensated Chronic Heart Failure
-
Objective: To define the role of 24-hour intravenous infusions of Urodilatin in the treatment of decompensated chronic heart failure.
-
Study Design: A randomized, double-blind, ascending-dose safety study.
-
Participants: 24 patients with decompensated chronic heart failure (cardiac index ≤1.91 ± 0.34 L/min/m², pulmonary capillary wedge pressure ≥26 ± 6 mm Hg).
-
Intervention: Patients received Urodilatin at doses of 7.5, 15, or 30 ng/kg/min, or a placebo, as a continuous intravenous infusion for 24 hours.
-
Key Measurements: Pulmonary capillary wedge pressure, right atrial pressure, plasma cGMP levels, and N-terminal-pro-brain natriuretic peptide levels.
Study 3: Comparative Renal Actions of Urodilatin and Atrial Natriuretic Peptide
-
Objective: To characterize the direct renal actions of low doses of Urodilatin and compare them with equimolar infusions of ANP.
-
Study Design: A controlled laboratory study.
-
Subjects: Anesthetized mongrel dogs (n=8 for Urodilatin group, n=6 for ANP group).
-
Intervention: Synthetic Urodilatin was infused into the renal artery at 0.14, 0.28, and 1.43 pmol/kg/min. Equimolar infusions of human ANP were administered to a separate group.
-
Key Measurements: Sodium excretion, potassium excretion, chloride excretion, urine volume, glomerular filtration rate, and effective renal plasma flow.
Conclusion
Both this compound and Urodilatin are important natriuretic peptides with significant effects on renal function. The available evidence suggests that Urodilatin may offer a more potent and sustained natriuretic and diuretic response compared to this compound, likely due to its resistance to enzymatic degradation. However, the clinical context is crucial, as studies have shown varying efficacy depending on the patient population and the specific renal pathology being treated. For instance, this compound has shown potential benefits in oliguric patients with acute tubular necrosis, while Urodilatin has been investigated for its therapeutic role in heart failure and preventing kidney failure post-transplantation. Further head-to-head clinical trials are warranted to fully elucidate the comparative therapeutic potential of these two peptides in various clinical settings. This guide provides a foundation for researchers and clinicians to understand the key differences and to inform the design of future studies in this promising area of renal pharmacology.
References
- 1. Urodilatin binds to and activates renal receptors for atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptides and urodilatin modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Anaritide vs. Placebo in Acute Kidney Injury: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of anaritide, a synthetic analog of atrial natriuretic peptide (ANP), against placebo in the context of acute kidney injury (AKI). The information presented is based on data from key clinical trials, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Efficacy of this compound in Acute Tubular Necrosis
This compound has been investigated as a potential therapeutic agent for acute tubular necrosis (ATN), a common cause of AKI, with the aim of improving renal function and reducing the need for dialysis. Clinical trials have yielded mixed results, suggesting a potential benefit in a specific subgroup of patients.
A multicenter, randomized, double-blind, placebo-controlled clinical trial involving 504 critically ill patients with ATN provides the primary basis for this comparison.[1] The study's primary endpoint was dialysis-free survival at day 21.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal clinical trial comparing this compound to placebo.
Table 1: Overall Efficacy in Patients with Acute Tubular Necrosis
| Outcome | This compound (n=251) | Placebo (n=253) | P-value |
| Dialysis-Free Survival at Day 21 | 43% | 47% | 0.35 |
Data from the Auriculin this compound Acute Renal Failure Study Group trial.[1]
Table 2: Efficacy in Subgroup of Patients with Oliguria (<400 mL urine output/day)
| Outcome | This compound (n=60) | Placebo (n=60) | P-value |
| Dialysis-Free Survival at Day 21 | 27% | 8% | 0.008 |
Data from the Auriculin this compound Acute Renal Failure Study Group trial.[1]
Table 3: Efficacy in Subgroup of Patients without Oliguria
| Outcome | This compound (n=183) | Placebo (n=195) | P-value |
| Dialysis-Free Survival at Day 21 | 48% | 59% | 0.03 |
Data from the Auriculin this compound Acute Renal Failure Study Group trial.[1]
Another multicenter, randomized, double-blind, placebo-controlled trial focused specifically on 222 patients with oliguric acute renal failure.
Table 4: Efficacy in Patients with Oliguric Acute Renal Failure
| Outcome | This compound (n=108) | Placebo (n=114) | P-value |
| Dialysis-Free Survival at Day 21 | 21% | 15% | 0.22 |
| Patients Undergoing Dialysis by Day 14 | 64% | 77% | 0.054 |
| Mortality at Day 60 | 60% | 56% | 0.541 |
Data from the this compound Acute Renal Failure Study Group trial in oliguric patients.
Table 5: Hemodynamic Effects in Patients with Oliguric Acute Renal Failure
| Outcome | This compound | Placebo | P-value |
| Patients with Systolic Blood Pressure < 90 mm Hg | 95% | 55% | < 0.001 |
| Maximal Absolute Decrease in Systolic Blood Pressure | 33.6 mm Hg | 23.9 mm Hg | < 0.001 |
Data from the this compound Acute Renal Failure Study Group trial in oliguric patients.
Experimental Protocols
The methodologies of the key clinical trials are crucial for interpreting the efficacy data.
Auriculin this compound Acute Renal Failure Study Group Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: 504 critically ill patients diagnosed with acute tubular necrosis.
-
Intervention: Patients received a 24-hour intravenous infusion of either this compound (0.2 µg/kg of body weight per minute) or a matching placebo.
-
Primary Endpoint: Dialysis-free survival for 21 days after the initiation of treatment.
-
Secondary Endpoints: The need for dialysis, changes in serum creatinine concentration, and overall mortality.
-
Subgroup Analysis: A prospectively defined subgroup of 120 patients with oliguria (urinary output < 400 ml per day) was analyzed separately.
This compound Acute Renal Failure Study Group Trial in Oliguric Patients
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 222 patients with oliguric acute renal failure.
-
Intervention: Subjects were randomized to receive a 24-hour infusion of either this compound (0.2 µg/kg/min) or placebo.
-
Primary Efficacy Endpoint: Dialysis-free survival through day 21.
-
Follow-up: Dialysis and mortality status were monitored for 60 days.
This compound Signaling Pathway
This compound, as a synthetic form of atrial natriuretic peptide (ANP), exerts its effects through a well-defined signaling cascade. The primary mechanism involves the activation of the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylyl cyclase activity.
Caption: this compound signaling pathway in the kidney.
Experimental Workflow
The general workflow for the clinical trials evaluating this compound is depicted below.
Caption: Generalized clinical trial workflow.
Conclusion
The administration of this compound did not demonstrate an overall improvement in dialysis-free survival in a broad population of critically ill patients with acute tubular necrosis. However, subgroup analyses suggest a potential therapeutic benefit in patients with oliguria, where this compound was associated with a significant increase in dialysis-free survival compared to placebo. Conversely, in patients without oliguria, this compound appeared to be associated with a worse outcome. A separate trial focused on oliguric patients showed a trend towards a reduction in the need for dialysis with this compound, although this did not reach statistical significance for the primary endpoint of dialysis-free survival. A notable adverse effect of this compound was a higher incidence of hypotension. These findings underscore the importance of patient selection in the potential therapeutic application of this compound for acute kidney injury. Further research is warranted to elucidate the precise mechanisms and patient characteristics that may predict a favorable response to this compound treatment.
References
Validating Anaritide's Therapeutic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Anaritide's performance against placebo and explores the validation of its mechanism of action through the use of receptor antagonists. This document synthesizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to offer a clear and objective overview.
This compound: Mechanism of Action
This compound, a synthetic analog of the human atrial natriuretic peptide (ANP), exerts its physiological effects primarily through the natriuretic peptide receptor-A (NPR-A). The binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor. This, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The elevation of intracellular cGMP levels initiates a signaling cascade that leads to a variety of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). A critical aspect of this pathway is its role in counter-regulating the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade in blood pressure and fluid balance.
Validating this compound's Effects with Receptor Antagonists
To confirm that the observed effects of this compound are indeed mediated by the NPR-A receptor, specific receptor antagonists are employed in preclinical studies. These antagonists competitively bind to the NPR-A receptor, thereby preventing this compound from binding and activating the downstream signaling pathway. This blockade is expected to abolish or significantly attenuate the physiological responses to this compound. Two key antagonists used in such validation studies are:
-
A-71915: A potent and competitive peptide antagonist of NPR-A.
-
HS-142-1: A non-peptide antagonist of natriuretic peptide receptors.
The experimental use of these antagonists provides strong evidence for the receptor-specific action of this compound.
Signaling Pathway of this compound and its Antagonism
Anaritide's Journey from Preclinical Promise to Clinical Disappointment in Acute Renal Failure: A Comparative Guide
For researchers, scientists, and drug development professionals, the story of Anaritide offers a compelling case study in the complexities of translating promising preclinical findings into effective clinical therapies for acute kidney injury (AKI), specifically acute tubular necrosis (ATN). This guide provides a comprehensive comparison of this compound's preclinical and clinical performance against alternative therapeutic strategies, supported by experimental data and detailed methodologies.
This compound, a synthetic analog of atrial natriuretic peptide (ANP), emerged from a strong preclinical rationale. In various animal models of acute renal dysfunction, this compound demonstrated the ability to improve glomerular filtration, increase urinary output, and show favorable changes in renal histopathology.[1] These encouraging preclinical results led to significant investment in large-scale clinical trials with the hope of addressing the high unmet medical need in critically ill patients with ATN.
However, the clinical translation of this compound's early promise proved challenging. While some subgroup analyses in clinical trials suggested potential benefits, particularly in patients with oliguria (low urine output), the overall results did not demonstrate a significant improvement in the primary endpoint of dialysis-free survival in the broader population of patients with ATN.[1] In fact, in some non-oliguric patients, this compound was associated with a worse outcome.[1] This guide will delve into the data that shaped the trajectory of this compound's development and compare it to other pharmacological approaches that have been investigated for this complex condition.
Mechanism of Action: The Rationale for this compound in Acute Tubular Necrosis
This compound, like the endogenous hormone atrial natriuretic peptide, exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This binding activates particulate guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). The downstream effects of this signaling cascade are central to its proposed therapeutic action in ATN.
Preclinical to Clinical Translation: A Tale of Discrepancy
The transition of this compound from promising preclinical candidate to a clinically challenging therapeutic highlights the inherent difficulties in drug development for complex, multifactorial diseases like ATN.
Preclinical Evidence: A Foundation of Hope
In various animal models of AKI, including ischemia-reperfusion and nephrotoxic injury, this compound showed consistent reno-protective effects. These studies, primarily in rodents, demonstrated that this compound could:
-
Increase Glomerular Filtration Rate (GFR): By dilating the afferent arteriole and constricting the efferent arteriole, this compound was shown to increase the pressure gradient across the glomerulus, thereby enhancing filtration.
-
Promote Diuresis and Natriuresis: The increased intracellular cGMP in renal tubular cells leads to increased sodium and water excretion.
-
Improve Renal Blood Flow: this compound's vasodilatory effects were believed to counteract the intense vasoconstriction characteristic of the early phases of ATN.
| Preclinical Parameter | Animal Model | This compound Effect | Citation |
| Glomerular Filtration Rate (GFR) | Dog | Increased GFR. | [2] |
| Renal Blood Flow (RBF) | Dog | No significant change in RBF. | [2] |
| Sodium Excretion | Dog | Increased fractional excretion of sodium. | |
| Urine Output | Rat | Increased urinary output. | |
| Renal Histopathology | Rat | Improved renal histopathology. |
Clinical Trials: A More Complex Picture
The promising preclinical data led to large, multicenter, randomized, double-blind, placebo-controlled clinical trials to evaluate the efficacy and safety of this compound in critically ill patients with ATN.
Key Clinical Trial Protocol (Based on Allgren et al., 1997):
-
Objective: To determine if this compound improves dialysis-free survival in patients with ATN.
-
Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Patient Population: 504 critically ill patients with a clinical diagnosis of ATN.
-
Intervention: A 24-hour intravenous infusion of this compound (0.2 µg/kg/min) or placebo.
-
Primary Endpoint: Dialysis-free survival for 21 days after treatment.
-
Secondary Endpoints: Need for dialysis, changes in serum creatinine concentration, and mortality.
The results of this pivotal trial were disappointing. This compound did not improve the overall rate of dialysis-free survival compared to placebo. However, a pre-specified subgroup analysis of patients with oliguria at baseline showed a potential benefit, with a higher rate of dialysis-free survival in the this compound group. Conversely, in the non-oliguric subgroup, this compound was associated with a worse outcome.
| Clinical Outcome (Overall Population) | This compound Group | Placebo Group | p-value | Citation |
| Dialysis-Free Survival at 21 Days | 43% | 47% | 0.35 |
| Clinical Outcome (Oliguric Subgroup) | This compound Group | Placebo Group | p-value | Citation |
| Dialysis-Free Survival at 21 Days | 27% | 8% | 0.008 |
Comparison with Alternative Therapies for Acute Tubular Necrosis
The quest for an effective pharmacological treatment for ATN has explored several avenues, with most failing to demonstrate a clear benefit in large clinical trials.
Standard of Care: Supportive Management
To date, no specific pharmacological agent has been approved for the treatment of established ATN. The standard of care remains primarily supportive and focuses on:
-
Treating the underlying cause: Addressing issues such as sepsis, hypovolemia, or exposure to nephrotoxins.
-
Maintaining fluid and electrolyte balance: Careful management of fluid intake and output, and correction of electrolyte abnormalities.
-
Nutritional support: Providing adequate nutrition while avoiding metabolic derangements.
-
Renal replacement therapy (RRT): Dialysis is initiated when necessary to manage severe fluid overload, electrolyte imbalances, or uremia.
Investigational Therapies: A History of Limited Success
Several other pharmacological agents have been investigated for the treatment or prevention of ATN, with largely disappointing results.
-
Low-Dose Dopamine: Once widely used with the rationale of improving renal blood flow, multiple meta-analyses of randomized controlled trials have shown that low-dose dopamine does not prevent the onset of acute renal failure, reduce the need for dialysis, or decrease mortality. Its routine use is now discouraged.
-
Fenoldopam: A selective dopamine A1 receptor agonist, fenoldopam was also investigated for its potential to improve renal hemodynamics. However, a randomized controlled trial in patients with early ATN did not show a significant reduction in the combined endpoint of death or need for dialysis. Some subgroup analyses suggested potential benefits in specific patient populations, but these findings require further confirmation.
| Therapeutic Agent | Mechanism of Action | Key Clinical Trial Outcome |
| This compound | Atrial Natriuretic Peptide Analog | No improvement in overall dialysis-free survival in ATN. |
| Low-Dose Dopamine | Dopamine Receptor Agonist | No reduction in mortality, need for dialysis, or incidence of ARF. |
| Fenoldopam | Selective Dopamine A1 Receptor Agonist | No significant reduction in death or need for dialysis in early ATN. |
| recAP | Detoxification of Inflammatory Mediators | Did not improve 28-day survival in sepsis-associated AKI. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are generalized protocols for key preclinical and clinical assessments.
Preclinical Model: Ischemia-Reperfusion Injury in Rats
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.
-
Induction of Ischemia: The renal arteries and veins are occluded with non-traumatic vascular clamps for a specified period (e.g., 45 minutes).
-
Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys.
-
Intervention: this compound or vehicle is administered intravenously at the onset of reperfusion.
-
Monitoring and Sample Collection: Blood and urine samples are collected at various time points post-reperfusion to measure serum creatinine, blood urea nitrogen (BUN), and urinary biomarkers.
-
Histological Analysis: At the end of the experiment, kidneys are harvested for histological examination to assess the degree of tubular necrosis and inflammation.
Preclinical Model: Nephrotoxic Injury in Rats
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Nephrotoxicity: A single intraperitoneal injection of a nephrotoxic agent such as cisplatin (e.g., 5-7 mg/kg) or gentamicin (e.g., 100 mg/kg/day for several days) is administered.
-
Intervention: this compound or vehicle is administered daily, starting either before or after the administration of the nephrotoxin.
-
Monitoring and Sample Collection: Daily monitoring of body weight, water intake, and urine output. Blood and urine samples are collected at specified intervals for biochemical analysis.
-
Histological Analysis: Kidneys are collected at the end of the study for histopathological evaluation.
Conclusion: Lessons from the this compound Story
The journey of this compound from a promising preclinical candidate to a clinically unsuccessful therapeutic for the general population with ATN underscores the significant challenges in translating preclinical efficacy to clinical success in critically ill patients. The discrepancy in outcomes may be attributed to several factors, including the heterogeneity of the patient population with ATN, the complexity of the underlying pathophysiology, and the potential for off-target or adverse effects in a clinical setting that are not fully captured in preclinical models.
The subgroup analysis suggesting a potential benefit of this compound in oliguric patients highlights the importance of patient stratification in future clinical trials for AKI. The development of more refined preclinical models that better mimic the human condition and the identification of predictive biomarkers are crucial steps toward the successful development of novel therapies for this devastating condition. The story of this compound serves as a valuable lesson for the scientific and drug development community, emphasizing the need for a deeper understanding of disease pathophysiology and a more nuanced approach to clinical trial design.
References
Anaritide Dose-Response Relationship: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anaritide with other natriuretic peptides, specifically Nesiritide and Carperitide, focusing on their dose-response relationships. The information is intended to support research and drug development efforts by presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and its Alternatives
This compound is a synthetic 25-amino acid peptide analog of the human atrial natriuretic peptide (ANP). Like endogenous ANP, this compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation, natriuresis, and diuresis, making it a candidate for conditions such as acute tubular necrosis and heart failure.
For comparative purposes, this guide includes two other commercially available natriuretic peptides:
-
Nesiritide: A recombinant form of human B-type natriuretic peptide (BNP) used in the treatment of acutely decompensated heart failure.[1][2]
-
Carperitide: A recombinant form of human alpha-atrial natriuretic peptide (α-hANP) primarily used in Japan for the treatment of acute heart failure.[3]
Dose-Response Relationship: Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound, Nesiritide, and Carperitide on key hemodynamic and renal parameters as reported in various clinical studies. It is important to note that direct head-to-head comparative trials are limited, and the data presented here is a synthesis from individual studies.
Table 1: this compound Dose-Response Data
| Dose/Infusion Rate | Indication | Key Outcomes | Reference |
| 0.03 - 0.3 µg/kg/min (1-hour infusion) | Chronic Heart Failure | Hemodynamic: Dose-dependent decreases in mean systemic arterial, right atrial, mean pulmonary arterial, and pulmonary artery wedge pressures. Increased cardiac index. Renal: Increased urine volume and sodium excretion. | |
| 0.2 µg/kg/min (24-hour infusion) | Acute Tubular Necrosis | Renal: In oliguric patients, significantly improved dialysis-free survival (27% vs. 8% with placebo). In non-oliguric patients, worsened dialysis-free survival (48% vs. 59% with placebo). |
Table 2: Nesiritide Dose-Response Data
| Dose/Infusion Rate | Indication | Key Outcomes | Reference |
| 2 µg/kg IV bolus, then 0.01 µg/kg/min infusion | Acutely Decompensated Heart Failure | Hemodynamic: Significant reduction in pulmonary capillary wedge pressure (PCWP) and systemic arterial pressure. Symptoms: Improvement in dyspnea. | |
| 0.015, 0.03, and 0.06 µg/kg/min (24-hour infusion) | Decompensated Heart Failure | Hemodynamic: Dose-dependent reductions in PCWP (27% to 39% decrease by 6h), mean right atrial pressure, and systemic vascular resistance. Significant increases in cardiac index and stroke volume index. | |
| High-dose (>0.01 µg/kg/min) vs. Standard/Low-dose | Acute Decompensated Heart failure | Renal: High-dose nesiritide was associated with an increased risk of worsening renal function. Standard and low-dose infusions had no significant impact on renal function. |
Table 3: Carperitide Dose-Response Data
| Dose/Infusion Rate | Indication | Key Outcomes | Reference |
| <0.02 µg/kg/min (very low-dose) vs. ≥0.02 µg/kg/min (low-dose) | Acute Decompensated Heart Failure | Mortality: Low-dose carperitide was associated with lower cardiovascular and all-cause mortality at 1 year compared to no carperitide or very low-dose carperitide. | |
| 0.07 ± 0.05 µg/kg/min | Acute Decompensated Heart Failure | Hemodynamic: Compared to nitrite compounds, carperitide showed a less pronounced reduction in diastolic pulmonary artery pressure and central venous pressure. | |
| 0.085 µg/kg/min (median) | Acute Heart Failure | Efficacy: 82% of patients showed clinical improvement. Adverse Events: Most frequent was hypotension (9.5%). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in clinical trials investigating natriuretic peptides.
Protocol 1: Dose-Titration Study for Hemodynamic Effects
-
Patient Population: Patients with a confirmed diagnosis of the target condition (e.g., chronic heart failure with specific ejection fraction criteria).
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including age, hemodynamic status at baseline, and concomitant medications.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation design is often employed.
-
Drug Administration: The investigational drug (e.g., this compound) is administered as a continuous intravenous infusion at escalating doses. Each dose level is maintained for a prespecified duration (e.g., 60 minutes) to achieve steady-state concentrations.
-
Hemodynamic Monitoring: Continuous invasive hemodynamic monitoring is performed using a pulmonary artery catheter to measure parameters such as pulmonary capillary wedge pressure (PCWP), right atrial pressure (RAP), mean pulmonary arterial pressure (MPAP), and cardiac output (CO). Systemic vascular resistance (SVR) is calculated. Arterial blood pressure is continuously monitored via an arterial line.
-
Data Collection: Hemodynamic parameters are recorded at baseline and at regular intervals throughout the infusion period and for a specified time post-infusion.
-
Safety Monitoring: Continuous monitoring for adverse events, with a particular focus on hypotension.
Protocol 2: Fixed-Dose Study for Renal Effects in Acute Kidney Injury
-
Patient Population: Critically ill patients with a diagnosis of acute tubular necrosis, often stratified by urine output (oliguric vs. non-oliguric).
-
Inclusion/Exclusion Criteria: Strict criteria based on serum creatinine levels, urine output, and the absence of other causes of renal failure.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Drug Administration: A fixed dose of the investigational drug (e.g., this compound 0.2 µg/kg/min) or placebo is administered as a continuous intravenous infusion for a defined period (e.g., 24 hours).
-
Primary Endpoint: A clinically meaningful outcome such as dialysis-free survival at a specific time point (e.g., 21 days).
-
Secondary Endpoints: Need for dialysis, change in serum creatinine concentration, and mortality.
-
Data Collection: Daily assessment of renal function, vital signs, and clinical status.
-
Statistical Analysis: The primary endpoint is typically analyzed using survival analysis methods.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
The available evidence suggests that this compound exhibits a clear dose-response relationship with respect to its hemodynamic and renal effects. However, its therapeutic window and patient-specific effects, particularly in the context of renal function, require careful consideration. When compared to alternatives like Nesiritide and Carperitide, the choice of agent and its optimal dosage are highly dependent on the specific clinical indication and patient characteristics. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation of these important therapeutic agents. Further head-to-head clinical trials are warranted to more definitively establish the comparative efficacy and safety of these natriuretic peptides.
References
Anaritide vs. Standard Therapy in Heart Failure: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of anaritide, a synthetic analog of atrial natriuretic peptide (ANP), and current standard-of-care therapies for heart failure. The information is compiled from clinical trial data and established treatment guidelines to offer an objective resource for the scientific community.
Executive Summary
This compound, functioning as a potent vasodilator and diuretic, has demonstrated the ability to favorably modulate the hemodynamic and renal parameters in patients with congestive heart failure. Clinical studies have shown that this compound infusion can lead to significant reductions in cardiac filling pressures, including pulmonary capillary wedge pressure and right atrial pressure, alongside an increase in the cardiac index. Furthermore, it has been observed to promote natriuresis and diuresis.
However, it is crucial to note that the primary clinical trials evaluating this compound were conducted in an era when the standard of care for heart failure was substantially different from today's multi-faceted approach. Contemporary heart failure management, particularly for patients with reduced ejection fraction (HFrEF), is founded on a robust evidence base supporting the use of four key medication classes: angiotensin receptor-neprilysin inhibitors (ARNIs) or angiotensin-converting enzyme (ACE) inhibitors/angiotensin receptor blockers (ARBs), beta-blockers, mineralocorticoid receptor antagonists (MRAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. This combination therapy has been proven to reduce morbidity and mortality. Direct comparative efficacy and safety data of this compound against this modern therapeutic regimen are not available.
This compound: Mechanism of Action
This compound is a synthetic 25-amino acid peptide that mimics the effects of endogenous atrial natriuretic peptide (ANP).[1] ANP is a hormone released by cardiac atrial myocytes in response to atrial stretching, which occurs in volume-overloaded states like heart failure.[2][3] The signaling pathway of this compound, identical to that of ANP, involves binding to the natriuretic peptide receptor-A (NPR-A).[2] This receptor possesses intrinsic guanylyl cyclase activity, and its activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The elevation of intracellular cGMP mediates the downstream physiological effects.
The primary actions of this compound include:
-
Vasodilation: It relaxes vascular smooth muscle, leading to both arterial and venous dilation. This reduces cardiac preload (through venodilation) and afterload (through arteriodilation), thereby decreasing the workload on the failing heart.
-
Natriuresis and Diuresis: this compound enhances sodium and water excretion by the kidneys. It increases the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules.
-
Neurohormonal Antagonism: It counteracts the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway that is pathologically activated in heart failure and contributes to vasoconstriction, sodium retention, and adverse cardiac remodeling.
Figure 1: this compound Signaling Pathway.
Current Standard Heart Failure Therapy
The contemporary management of heart failure, particularly HFrEF, is guided by recommendations from major cardiology societies such as the American College of Cardiology (ACC), the American Heart Association (AHA), the Heart Failure Society of America (HFSA), and the European Society of Cardiology (ESC). The cornerstone of therapy is the combination of four medication classes, often referred to as the "four pillars" of HFrEF treatment.
The Four Pillars of Guideline-Directed Medical Therapy (GDMT) for HFrEF:
| Drug Class | Mechanism of Action | Key Benefits in HFrEF |
| Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) (e.g., sacubitril/valsartan) | Sacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides, thereby increasing their beneficial effects. Valsartan is an ARB that blocks the harmful effects of the RAAS. | Reduced risk of cardiovascular death and hospitalization for heart failure compared to ACE inhibitors. |
| Beta-Blockers (e.g., metoprolol succinate, carvedilol, bisoprolol) | Block the effects of adrenaline and noradrenaline on the heart, reducing heart rate, blood pressure, and the heart's workload. | Improved left ventricular function, reduced symptoms, and decreased mortality. |
| Mineralocorticoid Receptor Antagonists (MRAs) (e.g., spironolactone, eplerenone) | Block the action of aldosterone, a hormone that contributes to sodium and water retention, fibrosis, and endothelial dysfunction. | Reduced mortality and hospitalizations. |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., dapagliflozin, empagliflozin) | Inhibit glucose reabsorption in the kidneys, leading to glycosuria, natriuresis, and diuresis. The exact cardiovascular benefits are multifactorial. | Reduced risk of cardiovascular death and hospitalization for heart failure, with or without diabetes. |
For acute decompensated heart failure, the standard of care involves intravenous diuretics to relieve congestion, and in some cases, vasodilators or inotropic agents.
Quantitative Comparison: this compound Clinical Trial Data
The following tables summarize the quantitative data from a clinical trial evaluating the hemodynamic and renal effects of this compound in patients with chronic New York Heart Association (NYHA) class II to IV heart failure. It is important to reiterate that the comparator in this study was baseline or placebo, not modern guideline-directed medical therapy.
Table 1: Hemodynamic Effects of this compound Infusion
| Parameter | Baseline (Mean ± SEM) | Post-Anaritide Infusion (Mean ± SEM) |
| Mean Systemic Arterial Pressure (mm Hg) | 94 ± 2 | 87 ± 2 |
| Right Atrial Pressure (mm Hg) | 10 ± 1 | 8 ± 1 |
| Mean Pulmonary Arterial Pressure (mm Hg) | 33 ± 2 | 28 ± 2 |
| Pulmonary Artery Wedge Pressure (mm Hg) | 22 ± 2 | 15 ± 2 |
| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 |
Table 2: Renal Effects of this compound Infusion
| Parameter | Baseline (Mean ± SEM) | Post-Anaritide Infusion (Mean ± SEM) |
| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 |
| Sodium Excretion (μEq/min) | 47 ± 13 | 74 ± 20 |
| Fractional Excretion of Sodium (%) | 0.41 ± 0.11 | 0.59 ± 0.14 |
Experimental Protocols
The data presented above are derived from a study with the following general methodology:
Study Design: The study was conducted in two phases. The first phase involved an open-label, dose-ranging infusion of this compound in patients with chronic heart failure who underwent right-sided heart catheterization for hemodynamic monitoring. The second phase involved a randomized, placebo-controlled, double-blind crossover infusion of this compound with noninvasive monitoring.
Patient Population: The study enrolled patients with chronic NYHA class II to IV heart failure.
Intervention: In the first phase, this compound was administered as a 1-hour intravenous infusion at rates varying from 0.03 to 0.3 micrograms/kg/min. In the second phase, patients received 2-hour infusions of this compound or placebo.
Measurements:
-
Hemodynamic Monitoring: A pulmonary artery catheter was used to measure right atrial pressure, pulmonary arterial pressure, pulmonary artery wedge pressure, and cardiac output. Systemic arterial pressure was also monitored.
-
Renal Function: Urine was collected to measure volume, sodium and potassium excretion, and creatinine clearance. Blood samples were drawn to measure plasma renin activity, aldosterone, and norepinephrine.
Figure 2: Typical Experimental Workflow.
Conclusion
This compound demonstrates favorable short-term hemodynamic and renal effects in patients with heart failure by leveraging the endogenous natriuretic peptide system. However, the landscape of heart failure treatment has been transformed by the advent of long-term, oral neurohormonal antagonists and SGLT2 inhibitors that have proven mortality benefits. While this compound's mechanism of action remains of scientific interest, its place in the therapeutic armamentarium for chronic heart failure is not established, especially in light of the robust evidence supporting the current four-pillar standard of care. There is no current evidence from large-scale clinical trials to support the use of this compound as a replacement for or an addition to modern guideline-directed medical therapy for chronic heart failure. Future research could potentially explore the role of natriuretic peptides in specific, acute clinical scenarios, but any such investigation would need to be benchmarked against the current, highly effective standard of care.
References
- 1. Heart Failure Management in 2023: A Pharmacotherapy- and Lifestyle-Focused Comparison of Current International Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Anaritide Clinical Trials: A Cross-Study Comparison for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of key clinical trials involving Anaritide, a synthetic analog of the atrial natriuretic peptide. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the underlying signaling pathway to offer a comprehensive overview of this compound's clinical performance.
This compound has been investigated for its potential therapeutic effects in conditions such as acute kidney injury and heart failure. This guide synthesizes findings from key clinical trials to facilitate a deeper understanding of its efficacy and safety profile across different patient populations and dosing regimens.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from prominent this compound clinical trials.
Table 1: this compound in Acute Tubular Necrosis (Allgren et al.)
| Outcome | This compound (0.2 µg/kg/min) | Placebo | p-value |
| Overall Population (n=504) | |||
| Dialysis-Free Survival at Day 21 | 43% | 47% | 0.35 |
| Oliguric Subgroup (n=120) | |||
| Dialysis-Free Survival at Day 21 | 27% (16 of 60) | 8% (5 of 60) | 0.008 |
| Non-Oliguric Subgroup (n=378) | |||
| Dialysis-Free Survival at Day 21 | 48% (88 of 183) | 59% (116 of 195) | 0.03 |
Table 2: this compound in Oliguric Acute Renal Failure (Lewis et al.)
| Outcome | This compound (0.2 µg/kg/min) | Placebo | p-value |
| Patient Population (n=222) | |||
| Dialysis-Free Survival at Day 21 | 21% | 15% | 0.22 |
| Requirement for Dialysis by Day 14 | 64% | 77% | 0.054 |
| Mortality at Day 60 | 60% | 56% | 0.541 |
| Incidence of Systolic BP < 90 mmHg | 95% | 55% | <0.001 |
Table 3: Hemodynamic and Renal Effects of this compound in Congestive Heart Failure (Fody et al.)
| Parameter (at 0.03-0.3 µg/kg/min) | Baseline (Mean ± SEM) | Post-Anaritide (Mean ± SEM) | p-value |
| Mean Systemic Arterial Pressure (mm Hg) | 94 ± 2 | 87 ± 2 | <0.05 |
| Right Atrial Pressure (mm Hg) | 10 ± 1 | 8 ± 1 | <0.05 |
| Mean Pulmonary Arterial Pressure (mm Hg) | 33 ± 2 | 28 ± 2 | <0.05 |
| Pulmonary Artery Wedge Pressure (mm Hg) | 22 ± 2 | 15 ± 2 | <0.05 |
| Cardiac Index (L/min/m²) | 2.39 ± 0.15 | 2.62 ± 0.15 | <0.05 |
| Urine Volume (ml/min) | 1.6 ± 0.2 | 2.3 ± 0.4 | <0.05 |
| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 | <0.05 |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation and replication of the study designs.
This compound in Acute Tubular Necrosis (Allgren et al.)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[1]
-
Participants: 504 critically ill patients diagnosed with acute tubular necrosis.[1]
-
Intervention: Patients were randomly assigned to receive a 24-hour intravenous infusion of either this compound at a dose of 0.2 µg per kilogram of body weight per minute or a matching placebo.[1]
-
Primary Endpoint: The primary outcome measured was dialysis-free survival for 21 days following the treatment infusion.[1]
-
Secondary Endpoints: Other monitored outcomes included the necessity for dialysis, alterations in serum creatinine concentration, and overall mortality.[1]
-
Subgroup Analysis: A prospective analysis was conducted on a subgroup of 120 patients with oliguria, defined as a urinary output of less than 400 ml per day.
This compound in Oliguric Acute Renal Failure (Lewis et al.)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 222 patients specifically with oliguric acute renal failure were enrolled.
-
Intervention: Participants were randomized to receive a 24-hour infusion of either this compound (0.2 µg/kg/min) or a placebo.
-
Primary Endpoint: The primary efficacy endpoint was dialysis-free survival through day 21.
-
Follow-up: Dialysis and mortality status were monitored for 60 days.
-
Safety Monitoring: Hemodynamic parameters, including systolic blood pressure, were closely monitored during the infusion period.
Hemodynamic and Renal Effects of this compound in Congestive Heart Failure (Fody et al.)
-
Study Design: A clinical trial involving patients with New York Heart Association class II to IV heart failure.
-
Participants: 35 patients (32 men and 3 women) aged 33 to 75 years.
-
Intervention: The study was conducted in two phases. In the first phase, this compound was administered as 1-hour infusions at rates varying from 0.03 to 0.3 µg/kg/min, with hemodynamic monitoring via right-sided heart catheterization. The second phase involved 2-hour infusions of this compound (0.03 to 0.6 µg/kg/min) and placebo with noninvasive monitoring.
-
Measurements: Hemodynamic parameters measured included mean systemic arterial, right atrial, mean pulmonary arterial, and pulmonary artery wedge pressures, as well as cardiac index. Renal effects were assessed by measuring urine volume, sodium excretion, and creatinine clearance.
Signaling Pathway and Experimental Workflow
To visualize the biological mechanisms and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: this compound Signaling Pathway
Caption: Workflow of a Randomized Controlled Trial of this compound in Acute Kidney Injury
References
Mechanism of Action: The cGMP Signaling Pathway
A Comparative Guide to the Natriuretic Effect of Anaritide
This compound, a synthetic 25-amino-acid analog of the human atrial natriuretic peptide (ANP), has been a subject of research for its potential therapeutic effects, primarily centered on its ability to induce natriuresis—the excretion of sodium in the urine.[1][2] This guide provides an objective comparison of this compound's natriuretic performance, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane guanylyl cyclase.[3][4] Upon binding, the receptor is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration mediates a cascade of downstream effects, including vasodilation, diuresis, and the inhibition of sodium reabsorption in the renal tubules, which collectively lead to increased sodium and water excretion.
In the kidney, this compound increases the glomerular filtration rate (GFR) by dilating the afferent arterioles while constricting the efferent arterioles. This action, combined with the direct inhibition of sodium transport in the nephron, contributes significantly to its potent natriuretic and diuretic properties.
Comparative Efficacy: this compound vs. Placebo
Clinical studies have quantified the natriuretic effect of this compound. A notable study in patients with chronic heart failure demonstrated a significant increase in sodium excretion following this compound infusion compared to baseline conditions, which serve as a control in this context.
| Treatment Group | Parameter | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) | P-value |
| This compound | Urine Volume (mL/min) | 1.6 ± 0.2 | 2.3 ± 0.4 | < 0.05 |
| Sodium Excretion (µEq/min) | 47 ± 13 | 74 ± 20 | < 0.05 | |
| Fractional Excretion of Sodium (%) | 0.41 ± 0.11 | 0.59 ± 0.14 | < 0.05 | |
| Data synthesized from a study on patients with chronic heart failure receiving this compound infusions at rates from 0.03 to 0.3 µg/kg/min. |
Experimental Protocols
To ensure the accurate assessment of natriuretic effects, specific and detailed methodologies are employed in clinical trials. Below are representative protocols derived from studies investigating this compound.
Protocol 1: this compound Infusion in Chronic Heart Failure
-
Objective: To evaluate the hemodynamic and renal effects of this compound in patients with chronic heart failure.
-
Patient Population: 35 patients with New York Heart Association class II to IV heart failure.
-
Study Design: The study involved a controlled infusion phase. Right-sided heart catheterization was performed for hemodynamic monitoring.
-
Drug Administration: this compound was administered as a 1-hour intravenous infusion. The infusion rate varied among patients, ranging from 0.03 to 0.3 µg/kg/min.
-
Data Collection:
-
Hemodynamic parameters (systemic arterial pressure, right atrial pressure, pulmonary arterial pressure, etc.) were continuously monitored.
-
Urine was collected before and during the infusion period to measure volume and electrolyte concentrations.
-
-
Primary Endpoints: Changes in hemodynamic pressures, cardiac index, urine volume, and sodium excretion.
-
Analysis: Sodium concentration in urine was measured to calculate the total sodium excretion (in µEq/min) and the fractional excretion of sodium. Pre-infusion and during-infusion values were compared using statistical tests.
Protocol 2: this compound in Acute Tubular Necrosis
-
Objective: To determine if this compound improves dialysis-free survival in critically ill patients with acute tubular necrosis (ATN).
-
Patient Population: 504 critically ill patients diagnosed with ATN.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Drug Administration: Patients received a continuous 24-hour intravenous infusion of either this compound (at a dose of 0.2 µg/kg/min) or a matching placebo.
-
Primary Endpoint: Dialysis-free survival for 21 days post-treatment.
-
Secondary Endpoints: The need for dialysis, changes in serum creatinine concentration, and overall mortality. Urinary output was also monitored, with a subgroup analysis for patients with oliguria (urine output < 400 ml/day).
-
Analysis: The rates of the primary and secondary endpoints were compared between the this compound and placebo groups.
Conclusion
Experimental data confirms that this compound has a significant natriuretic effect, demonstrably increasing urinary sodium and water excretion. Its mechanism is well-understood, acting through the cGMP pathway to alter renal hemodynamics and tubular function. However, its clinical application has shown mixed results. While effective in promoting natriuresis in heart failure patients, a large-scale trial in acute tubular necrosis did not show an overall improvement in dialysis-free survival, though a potential benefit was noted in the subgroup of patients with oliguria. These findings underscore the importance of patient selection and specific clinical context when considering the therapeutic use of this compound. For researchers, this compound remains a valuable tool for investigating the physiological roles of the natriuretic peptide system.
References
- 1. This compound in acute tubular necrosis. Auriculin this compound Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Anaritide in a Research Environment
Core Principles for Anaritide Disposal
The fundamental principle governing the disposal of any research chemical is strict adherence to local, state, and federal regulations.[1][2][3] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[2][4] Given that this compound is a biologically active peptide, preventing its release into the environment is of paramount importance.
**Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
-
Hazardous vs. Non-Hazardous Assessment : The first crucial step is to determine if the this compound waste is classified as hazardous. This involves checking if it meets any of the EPA's criteria for hazardous waste (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed as a hazardous waste. In the absence of specific data for this compound, it is prudent to handle it as potentially hazardous.
-
Segregation : All waste streams containing this compound, including unused product, contaminated lab consumables (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated from regular trash. Use designated, clearly labeled, leak-proof waste containers.
Step 2: Packaging and Labeling
-
Primary Container : Collect solid this compound waste in a securely sealed, puncture-resistant container. For liquid waste, use a leak-proof container with a screw-on cap. It is advisable to add an absorbent material, such as kitty litter, to liquid waste containers.
-
Labeling : Label the waste container clearly with "Hazardous Waste," the name "this compound," and the date of accumulation. Proper labeling is essential for identification and safe handling by waste management personnel.
Step 3: On-Site Accumulation and Storage
-
Storage Location : Store the sealed waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Accumulation Time Limits : Adhere to the accumulation time limits for hazardous waste as specified by the EPA and your institution's policies.
Step 4: Disposal through a Licensed Vendor
-
Professional Disposal : The recommended method for the final disposal of peptide-based compounds is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in a compliant and environmentally sound manner.
-
Incineration : Incineration at a permitted facility is the preferred method for destroying biologically active pharmaceutical compounds, ensuring their complete decomposition.
-
Documentation : Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal vendor. This documentation is crucial for regulatory compliance and institutional safety audits.
Important Considerations:
-
Consult Your EHS Office : Before initiating any disposal procedure, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your facility's permits and local regulations.
-
Do Not Sewer : Never dispose of this compound, or any other pharmaceutical waste, down the drain. This practice can lead to the contamination of water systems.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its waste. In case of a spill, follow your laboratory's established spill cleanup protocol.
Handling and Storage of this compound
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel. While specific data for this compound is not available, the following table summarizes general guidelines for handling and storing research peptides.
| Parameter | Guideline | Source |
| Storage (Lyophilized) | Store at -20°C or colder, protected from light. For long-term storage, -80°C is preferable. | |
| Storage (In Solution) | Not recommended for long-term storage. If necessary, use sterile buffers at pH 5-6, aliquot, and store at -20°C. Avoid freeze-thaw cycles. | |
| Handling | Allow the vial to warm to room temperature before opening to prevent condensation. Weigh out the desired amount quickly and reseal the vial tightly. | |
| Contaminated Items | Any materials that come into contact with this compound, such as gloves, vials, and pipette tips, should be considered contaminated and disposed of as hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Anaritide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Anaritide. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper handling from reception to disposal.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Inspect for tears or holes before use.[3][4] |
| Body Protection | Laboratory coat or gown | Long-sleeved to cover arms. Consider a disposable gown for procedures with a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles. |
| Respiratory Protection | Dust respirator or use of a fume hood | Recommended, especially when handling the powdered form to avoid inhalation. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits. |
| Emergency Situations (Spills) | Full suit, boots, and self-contained breathing apparatus | For large spills, more extensive protection is necessary. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential to maintain safety and compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a designated, well-ventilated area.
-
Recommended storage temperature is below 5°C (41°F).
Handling and Preparation:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Reconstitution: Conduct any procedures that may generate dust, such as weighing the powdered form, within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, handle with care to avoid splashes and direct contact with skin and eyes.
-
Labeling: Clearly label all containers with the substance name, concentration, and date of preparation.
Spill Management:
-
Small Spills: Use appropriate tools to carefully collect the spilled material into a designated waste container.
-
Large Spills: Evacuate the area and use a shovel to place the spilled material into a suitable waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation.
Disposal:
-
Dispose of all waste, including contaminated PPE and empty containers, in accordance with federal, state, and local environmental control regulations.
-
Do not pour this compound waste down the sink. Use designated and clearly labeled waste containers.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
This comprehensive guide is intended to supplement, not replace, institution-specific safety protocols and the professional judgment of trained laboratory personnel. Always consult your institution's safety officer for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
